Product packaging for m-PEG4-CH2-acid(Cat. No.:)

m-PEG4-CH2-acid

Cat. No.: B609254
M. Wt: 250.29 g/mol
InChI Key: HKQFGVZYAYHZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG4-(CH2)3-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O6 B609254 m-PEG4-CH2-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFGVZYAYHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-(CH2)3-acid, a heterobifunctional PEG linker crucial for bioconjugation and drug delivery applications. This document outlines its chemical and physical properties, provides a detailed protocol for its common application in conjugating to amine-containing molecules, and illustrates the underlying chemical processes.

Core Properties of m-PEG4-(CH2)3-acid

m-PEG4-(CH2)3-acid, also known by its IUPAC name 2,5,8,11-tetraoxapentadecan-15-oic acid, is a monodisperse polyethylene glycol (PEG) derivative. It features a methoxy-terminated tetraethylene glycol spacer and a terminal carboxylic acid connected by a propyl (-(CH2)3-) group.[1] This structure imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[1][2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups, forming stable amide bonds.[1][2]

Physicochemical and Structural Data
PropertyValueReference
CAS Number 874208-84-1[1]
Chemical Formula C11H22O6[1]
Molecular Weight 250.29 g/mol [1]
Exact Mass 250.1416[1]
IUPAC Name 2,5,8,11-tetraoxapentadecan-15-oic acid[1]
SMILES COCCOCCOCCOCCCC(O)=O[1]
Purity Typically >98%[1]
Appearance Solid powder[1]
Solubility Soluble in DCM, THF, DMF, and DMSO[3]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1]

Experimental Protocols

Bioconjugation of m-PEG4-(CH2)3-acid to an Amine-Containing Molecule via EDC/NHS Chemistry

This protocol details the steps for conjugating m-PEG4-(CH2)3-acid to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate m-PEG4-(CH2)3-acid, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of m-PEG4-(CH2)3-acid in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of m-PEG4-(CH2)3-acid:

    • Dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

    • Add a molar excess (typically 2-5 fold) of EDC and NHS to the m-PEG4-(CH2)3-acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated m-PEG4-(CH2)3-acid (from step 2) to the amine-containing molecule solution. A molar excess of the PEG linker is typically used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by dialysis against an appropriate buffer or by using a desalting column.

    • The purified conjugate can be further analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent_prep Reagent Preparation activation Activation of m-PEG4-(CH2)3-acid reagent_prep->activation EDC, NHS conjugation Conjugation to Amine-Molecule activation->conjugation Activated PEG-linker quenching Quenching conjugation->quenching Crude Conjugate purification Purification quenching->purification Quenched Mixture analysis Analysis purification->analysis Purified Conjugate

Caption: Workflow for the bioconjugation of m-PEG4-(CH2)3-acid.

EDC_NHS_Reaction_Pathway PEG_Acid m-PEG4-(CH2)3-COOH Carboxylic Acid Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC Carbodiimide NHS NHS N-hydroxysuccinimide Amine R-NH2 Primary Amine NHS_Ester NHS-Ester (Semi-stable) Intermediate->NHS_Ester + NHS Final_Product Amide Bond m-PEG4-(CH2)3-CO-NH-R NHS_Ester->Final_Product + R-NH2

Caption: Reaction pathway for EDC/NHS mediated amide bond formation.

References

m-PEG4-(CH2)3-acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG4-(CH2)3-acid for Advanced Research and Drug Development

Introduction

m-PEG4-(CH2)3-acid is a discrete polyethylene glycol (PEG) derivative that functions as a hydrophilic, non-cleavable linker.[1] It is extensively utilized in bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The molecule consists of a monomethyl-terminated tetraethylene glycol (m-PEG4) chain linked to a terminal carboxylic acid via a propyl group.

The primary role of this linker is to covalently attach to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The PEG component enhances the aqueous solubility, stability, and pharmacokinetic profile of the resulting conjugate. Specifically, PEGylation can increase the hydrodynamic size of a therapeutic, thereby reducing renal clearance and extending its circulation half-life. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Chemical Structure and Physicochemical Properties

The chemical identity and properties of m-PEG4-(CH2)3-acid are well-defined, making it a valuable tool for precise bioconjugation applications.

Caption: Chemical Structure of m-PEG4-(CH2)3-acid.

Quantitative Data Summary

The key physicochemical and identifying properties of m-PEG4-(CH2)3-acid are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2,5,8,11-tetraoxapentadecan-15-oic acid[4]
CAS Number 874208-84-1[1][4]
Chemical Formula C₁₁H₂₂O₆[1][4]
Molecular Weight 250.29 g/mol [2][4]
Exact Mass 250.1416[4]
Appearance Solid powder[4]
Purity >98%[5][4]
Solubility Aqueous media, DMSO, DMF, DCM, THF[4][6]
Storage Conditions Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C, kept dry and dark.[1][4]
SMILES Code COCCOCCOCCOCCCC(O)=O[4]
InChI Key HKQFGVZYAYHZJS-UHFFFAOYSA-N[4]
Elemental Analysis C: 52.79%, H: 8.86%, O: 38.35%[4]

Applications in Drug Development

m-PEG4-(CH2)3-acid is a critical component in modern drug development, primarily serving as a linker to improve the properties of biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are crucial for the overall efficacy and safety of the ADC. m-PEG4-(CH2)3-acid serves as a non-cleavable linker, forming a stable amide bond with amine groups (e.g., surface lysines) on the antibody. The inclusion of the PEG spacer can increase the solubility of hydrophobic payloads and improve the pharmacokinetic properties of the entire conjugate.[7]

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for proper ternary complex formation. PEG-based linkers like m-PEG4-(CH2)3-acid are used to provide the necessary length and flexibility, while also enhancing the solubility and cell permeability of the PROTAC molecule.[2]

Experimental Protocols

The primary reaction involving m-PEG4-(CH2)3-acid is the formation of an amide bond with a primary amine. This is typically achieved through a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Workflow for Amine Conjugation

The following diagram illustrates the general workflow for activating the carboxylic acid of m-PEG4-(CH2)3-acid and coupling it to an amine-containing molecule (R-NH₂), such as a protein.

Caption: General workflow for EDC/NHS mediated amine conjugation.

Detailed Protocol for Conjugation to a Protein (Aqueous Method)

This protocol is a composite of established methods for EDC/NHS coupling of carboxylic acids to proteins.[8][9][10]

A. Materials Required:

  • m-PEG4-(CH2)3-acid

  • Protein or other amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or Borate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

B. Procedure:

  • Reagent Preparation:

    • Equilibrate m-PEG4-(CH2)3-acid, EDC, and NHS to room temperature before opening vials to prevent moisture condensation.[8][11]

    • Prepare a stock solution of m-PEG4-(CH2)3-acid in an organic solvent like DMSO or DMF, as the low-melting solid can be difficult to weigh accurately.[8][11]

    • Prepare the protein solution in ice-cold Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Activation of m-PEG4-(CH2)3-acid:

    • In a separate reaction tube, dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS over the amount of m-PEG4-(CH2)3-acid.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS-ester.[8]

  • Conjugation to Protein:

    • Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of the PEG-linker to the protein should be optimized for the desired degree of labeling.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines.[8]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-ester.[8]

    • Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by subjecting the reaction mixture to dialysis against PBS, or by using a desalting or size-exclusion chromatography column.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.[12]

References

In-Depth Technical Guide: m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of m-PEG4-(CH2)3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Characteristics

m-PEG4-(CH2)3-acid is a high-purity compound featuring a terminal carboxylic acid group and a methoxy-capped polyethylene glycol (PEG) chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3] This property is particularly advantageous in biological applications, preventing aggregation and improving the pharmacokinetic profile of modified biomolecules.

Quantitative Data Summary

The key physicochemical properties of m-PEG4-(CH2)3-acid are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 250.29 g/mol [1]
Chemical Formula C₁₁H₂₂O₆[1]
Exact Mass 250.1416 u[1]
CAS Number 874208-84-1[1]
IUPAC Name 2,5,8,11-tetraoxapentadecan-15-oic acid[1]
Purity Typically >98%[4]
Elemental Analysis C: 52.79%, H: 8.86%, O: 38.35%[1]

Applications in Research and Drug Development

The terminal carboxylic acid of m-PEG4-(CH2)3-acid serves as a reactive handle for covalent modification of molecules containing primary amines, such as proteins, peptides, and amine-functionalized small molecules or surfaces.[1][3] This reaction, typically mediated by carbodiimide chemistry, results in the formation of a stable amide bond.

Key applications include:

  • PEGylation: Covalently attaching the PEG linker to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life, while reducing immunogenicity.

  • PROTAC Synthesis: Used as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in the construction of PROTACs, which are designed to induce targeted protein degradation.[5][6]

  • Antibody-Drug Conjugates (ADCs): Incorporated into the linker system of ADCs to modulate the solubility and stability of the final conjugate.

  • Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols: Amine Conjugation

The most common application of m-PEG4-(CH2)3-acid is its conjugation to primary amines. A robust and efficient method for this is the two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][7] This approach enhances coupling efficiency and stability by converting the carboxylic acid into a more stable amine-reactive NHS ester intermediate.[7][8]

Detailed Methodology for Protein Conjugation

This protocol provides a general framework for conjugating m-PEG4-(CH2)3-acid to an amine-containing protein. Optimization may be required for specific applications.

Materials:

  • m-PEG4-(CH2)3-acid

  • Protein with primary amine groups (e.g., Lysine residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture contamination.[7][9] Prepare stock solutions of all reagents in their respective buffers immediately before use.

  • Activation of m-PEG4-(CH2)3-acid:

    • Dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the m-PEG4-(CH2)3-acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[9]

  • Conjugation to Protein:

    • Dissolve the target protein in the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[9]

    • Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.[9]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove excess reagents and reaction by-products by passing the conjugate solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformation and the general experimental process described above.

Figure 1. Chemical pathway for EDC/Sulfo-NHS mediated amide bond formation.

experimental_workflow node_start node_start node_process node_process node_reagent node_reagent node_final node_final start Start prepare Prepare Reagents (Linker, EDC, S-NHS, Protein) start->prepare activate Activate Linker with EDC / Sulfo-NHS prepare->activate conjugate Add Activated Linker to Protein Solution activate->conjugate quench Quench Reaction (e.g., with Tris) conjugate->quench purify Purify Conjugate (Desalting Column) quench->purify end Final Conjugate purify->end reagents1 Activation Buffer (pH 6.0) reagents1->activate reagents2 Coupling Buffer (pH 7.2-7.5) reagents2->conjugate reagents3 Quenching Solution reagents3->quench

References

An In-depth Technical Guide to m-PEG4-(CH2)3-acid (CAS 874208-84-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-(CH2)3-acid, a heterobifunctional PEG linker crucial in modern bioconjugation and drug development, particularly in the burgeoning field of targeted protein degradation.

Core Compound Information

m-PEG4-(CH2)3-acid, with the CAS number 874208-84-1, is a monodisperse polyethylene glycol (PEG) derivative. It features a methoxy-terminated tetraethylene glycol chain coupled to a butyric acid functional group. This structure imparts both hydrophilicity, through the PEG spacer, and a reactive handle for conjugation in the form of a terminal carboxylic acid.[1][2][3]

Chemical and Physical Properties

The key physicochemical properties of m-PEG4-(CH2)3-acid are summarized in the table below, compiled from various supplier and chemical database sources.

PropertyValueReferences
CAS Number 874208-84-1[1][3]
Molecular Formula C11H22O6[1][3]
Molecular Weight 250.29 g/mol [1][3]
IUPAC Name 2,5,8,11-tetraoxapentadecan-15-oic acid[1]
Appearance Solid powder or colorless to light yellow liquid/oil[1][4]
Purity Typically >95% or >98%[1]
Solubility Soluble in DMSO, DMF, DCM, THF, and water[1][4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark.[1][3]

Applications in Research and Drug Development

The primary utility of m-PEG4-(CH2)3-acid lies in its role as a flexible, hydrophilic linker. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules.[1][2]

PROTAC Synthesis

A significant application of m-PEG4-(CH2)3-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7][8] This compound serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[5][6]

Bioconjugation and PEGylation

The terminal carboxylic acid of m-PEG4-(CH2)3-acid can be activated to react with primary amines on proteins, peptides, antibodies, or other biomolecules. This process, known as PEGylation, can improve the therapeutic properties of the biomolecule by:

  • Increasing solubility and stability.

  • Reducing immunogenicity.

  • Improving pharmacokinetics and increasing circulation time.

Experimental Protocols

The most common reaction involving m-PEG4-(CH2)3-acid is the formation of a stable amide bond with a primary amine. This is typically achieved through activation of the carboxylic acid group using carbodiimide chemistry.

General Amide Coupling Protocol (in Organic Solvent)

This protocol describes the coupling of m-PEG4-(CH2)3-acid to an amine-containing molecule (R-NH2) in an organic solvent.

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-containing molecule (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions: To facilitate handling, especially for low-melting solids, prepare a stock solution of m-PEG4-(CH2)3-acid in anhydrous DMSO or DMF.[2] Ensure all reagents are equilibrated to room temperature before opening to prevent moisture condensation.[2]

  • Activation of Carboxylic Acid:

    • Dissolve m-PEG4-(CH2)3-acid (1 equivalent) in anhydrous DCM.

    • Add a solution of EDC·HCl (2 equivalents) in anhydrous DCM.

    • Add a solution of NHS (2 equivalents) in a minimal amount of DMSO.

    • Stir the reaction mixture at room temperature for 30 minutes.[2]

  • Coupling with Amine:

    • To the activated PEG-acid solution, add the amine-containing molecule (R-NH2) (1.5 equivalents).

    • Add DIPEA (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

    • Upon completion, the product can be purified by flash chromatography.[2]

Amide Coupling in Aqueous Buffer

This protocol is suitable for coupling m-PEG4-(CH2)3-acid to proteins or other biomolecules in an aqueous environment.

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-containing protein/biomolecule

  • EDC hydrochloride

  • NHS

  • MES Buffer (0.1 M MES, 0.5 M NaCl; pH 6.0)

  • PBS Buffer (20 mM sodium phosphate, 150 mM NaCl; pH 7.2-7.5)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation Step:

    • Dissolve the m-PEG4-(CH2)3-acid in MES buffer.

    • Add appropriate amounts of EDC and NHS.

    • React for 15 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.[1][2]

  • Coupling Step:

    • Prepare the amine-containing protein in PBS buffer.

    • Immediately before adding the protein, raise the pH of the activated PEG-acid solution to 7.2-7.5 with PBS buffer.[2]

    • Add the protein solution to the activated PEG-acid solution.

    • React for 2 hours at room temperature.[2]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like hydroxylamine or Tris to consume any unreacted NHS esters.[9]

    • Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or affinity chromatography.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for the EDC/NHS-mediated coupling of m-PEG4-(CH2)3-acid to an amine-containing molecule.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification reagent1 m-PEG4-(CH2)3-acid activated_peg Activated NHS-ester of PEG-acid reagent1->activated_peg 1. Dissolve reagent2 EDC + NHS reagent2->activated_peg 2. Add & stir (15-30 min) solvent1 Anhydrous DCM or MES Buffer solvent1->activated_peg conjugate PEGylated Conjugate activated_peg->conjugate React (1-2 hours) amine Amine-containing Molecule (R-NH2) amine->conjugate 3. Add solvent2 DCM or PBS Buffer solvent2->conjugate purification Flash Chromatography or Dialysis conjugate->purification 4. Quench & Purify final_product Purified Conjugate purification->final_product PROTAC_Mechanism cluster_protac PROTAC Molecule poi_ligand Target Protein Ligand linker m-PEG4-(CH2)3-acid Linker poi_ligand->linker poi Target Protein of Interest (POI) poi_ligand->poi binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds proteasome Proteasome poi->proteasome targeted to ubiquitin Ubiquitin e3_ligase->ubiquitin recruits ubiquitin->poi transfers to (polyubiquitination) degradation Degradation Products proteasome->degradation degrades into

References

Technical Guide: Solubility and Handling of m-PEG4-(CH2)3-acid in DMSO for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and handling of m-PEG4-(CH2)3-acid in Dimethyl Sulfoxide (DMSO). It is intended to offer practical guidance for researchers utilizing this PEG linker in bioconjugation and other applications.

Introduction to m-PEG4-(CH2)3-acid

m-PEG4-(CH2)3-acid, with the chemical name 2,5,8,11-tetraoxapentadecan-15-oic acid, is a heterobifunctional linker molecule.[1] It features a methoxy-terminated polyethylene glycol (PEG) chain of four units, which imparts hydrophilicity and can reduce non-specific binding of conjugated molecules.[2] The molecule is terminated with a carboxylic acid group, which can be readily conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., EDC, DCC)[1].

Solubility in DMSO

m-PEG4-(CH2)3-acid is readily soluble in DMSO. While specific quantitative solubility limits (e.g., mg/mL) are not extensively published in peer-reviewed literature, manufacturer guidelines and standard laboratory protocols indicate that it is possible to prepare stock solutions at significant concentrations.

Quantitative Solubility Data

For practical purposes, stock solutions are commonly prepared at concentrations suitable for subsequent dilutions into aqueous reaction buffers. The table below summarizes the recommended starting concentrations for creating stock solutions based on common laboratory protocols.

CompoundSolventTypical Stock ConcentrationMolar Concentration (approx.)
m-PEG4-(CH2)3-acidDMSO100 mg/mL~400 mM

Note: The molecular weight of m-PEG4-(CH2)3-acid is approximately 250.29 g/mol [1]. The actual achievable concentration may be higher, but 100 mg/mL is a well-established concentration for routine use.

Experimental Protocols

The following protocols provide a detailed methodology for the dissolution of m-PEG4-(CH2)3-acid in DMSO and its subsequent use in a typical bioconjugation reaction.

Preparation of a DMSO Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of m-PEG4-(CH2)3-acid in DMSO.

Materials:

  • m-PEG4-(CH2)3-acid

  • Anhydrous/dry DMSO

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Allow the vial containing m-PEG4-(CH2)3-acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out the desired amount of m-PEG4-(CH2)3-acid into a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C, protected from moisture.

General Protocol for Amine Conjugation using EDC/NHS Chemistry

This protocol outlines the steps for activating the carboxylic acid of m-PEG4-(CH2)3-acid with EDC and NHS and subsequent conjugation to an amine-containing molecule.

Materials:

  • m-PEG4-(CH2)3-acid DMSO stock solution (from 3.1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • Quenching buffer (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Prepare the amine-containing molecule in the appropriate reaction buffer.

  • In a separate tube, add the desired amount of m-PEG4-(CH2)3-acid DMSO stock solution to the activation buffer (e.g., MES buffer).

  • Add EDC and NHS to the m-PEG4-(CH2)3-acid solution to activate the carboxylic acid. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the activated m-PEG4-(CH2)3-acid solution to the amine-containing molecule.

  • Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amines.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.

  • Purify the conjugate using appropriate methods (e.g., dialysis, size exclusion chromatography) to remove unreacted reagents.

Visualizations

Logical Workflow for Dissolution and Storage

The following diagram illustrates the logical steps for preparing and storing a stock solution of m-PEG4-(CH2)3-acid in DMSO.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate weigh Weigh m-PEG4-(CH2)3-acid equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution of m-PEG4-(CH2)3-acid.

Experimental Workflow for Amine Conjugation

This diagram outlines the key steps in a typical bioconjugation experiment using m-PEG4-(CH2)3-acid with EDC/NHS chemistry.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Quenching and Purification reagent_prep Prepare m-PEG4-(CH2)3-acid in Activation Buffer add_edc_nhs Add EDC and NHS reagent_prep->add_edc_nhs incubate_activation Incubate 15-30 min at Room Temperature add_edc_nhs->incubate_activation mix Combine Activated PEG with Amine Molecule incubate_activation->mix protein_prep Prepare Amine-Containing Molecule in Buffer protein_prep->mix incubate_conjugation Incubate 2h at RT or Overnight at 4°C mix->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify Conjugate quench->purify end Final Conjugate purify->end

Caption: General workflow for bioconjugation using m-PEG4-(CH2)3-acid.

References

The Strategic Role of m-PEG4-(CH2)3-acid as a Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precision and efficacy of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are paramount. The linker, a critical component connecting the targeting moiety to the therapeutic payload, plays a pivotal role in the overall performance of these complex molecules. This technical guide delves into the function and application of a specific and widely utilized linker, m-PEG4-(CH2)3-acid. This hydrophilic, non-cleavable linker offers distinct advantages in optimizing the physicochemical and pharmacokinetic properties of next-generation drug conjugates.

Core Functionality and Attributes

The m-PEG4-(CH2)3-acid is a heterobifunctional linker characterized by a methoxy-terminated tetraethylene glycol (PEG4) spacer and a terminal carboxylic acid. This unique structure underpins its primary functions in bioconjugation:

  • Enhanced Hydrophilicity: The polyethylene glycol chain imparts significant hydrophilicity to the linker. When conjugated to hydrophobic drug molecules, this property can substantially increase the overall water solubility of the resulting conjugate.[1][2] This is a crucial attribute for improving formulation, preventing aggregation, and enhancing bioavailability.

  • Flexible Spacer: The PEG4 chain provides a flexible and defined-length spacer arm. In complex biomolecular constructs like ADCs and PROTACs, this spacing is critical for ensuring that the conjugated molecules can interact effectively with their respective targets without steric hindrance.[3][]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for in vivo applications.[5]

  • Non-Cleavable Stability: As a non-cleavable linker, m-PEG4-(CH2)3-acid forms a stable amide bond with amine-containing molecules.[1][6] This stability is advantageous in applications where the payload should remain attached to the targeting moiety until the entire conjugate is internalized and degraded within the target cell.

Physicochemical Properties

A clear understanding of the linker's physical and chemical characteristics is essential for its effective implementation in drug design and synthesis.

PropertyValue
Chemical Formula C11H22O6
Molecular Weight 250.29 g/mol
CAS Number 874208-84-1
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO, DMF, DCM, THF
Storage Conditions -20°C for long-term storage

Applications in Drug Development

The unique properties of m-PEG4-(CH2)3-acid make it a valuable tool in the development of sophisticated therapeutic agents, particularly in the fields of oncology and targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker is a critical determinant of the ADC's stability, efficacy, and safety. The hydrophilic nature of the m-PEG4-(CH2)3-acid linker can help to mitigate the hydrophobicity of the payload, reducing the propensity for aggregation, which is a common challenge in ADC development.[7] The non-cleavable nature of this linker ensures that the payload is released only after the lysosomal degradation of the antibody within the target cancer cell, which can minimize off-target toxicity.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The flexibility and hydrophilicity of PEG-based linkers like m-PEG4-(CH2)3-acid can improve the solubility and cell permeability of the PROTAC molecule.[3][] The length of the PEG chain is a critical parameter that often requires optimization to achieve optimal degradation efficiency.[8]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the conjugation of m-PEG4-(CH2)3-acid to an amine-containing molecule, such as an antibody or a synthetic ligand.

Activation of the Carboxylic Acid Group

The terminal carboxylic acid of the linker must first be activated to facilitate its reaction with a primary amine. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • m-PEG4-(CH2)3-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule (e.g., antibody, ligand)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4-8.0 for antibodies)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography for antibodies)

Procedure:

  • Activation of the Linker:

    • Dissolve m-PEG4-(CH2)3-acid in anhydrous DMF or DCM.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of EDC (or DCC).

    • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Conjugation to the Amine-Containing Molecule:

    • For small molecules: Dissolve the amine-containing molecule in an appropriate anhydrous solvent. Add the activated linker solution dropwise to the amine solution. The reaction is typically stirred at room temperature for 2-12 hours.

    • For antibodies: Exchange the buffer of the antibody solution to a conjugation buffer (e.g., PBS, pH 7.4-8.0). Add the activated linker solution (typically dissolved in a water-miscible solvent like DMSO) to the antibody solution at a specific molar ratio. The reaction is usually incubated for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as Tris buffer or hydroxylamine, to the reaction mixture to consume any unreacted NHS-activated linker.

  • Purification of the Conjugate:

    • The purification method will depend on the nature of the conjugate. For small molecule conjugates, flash chromatography or preparative HPLC is commonly used.

    • For antibody conjugates, size-exclusion chromatography or protein A affinity chromatography is typically employed to remove excess linker and other small molecule reagents.

  • Characterization of the Conjugate:

    • The final conjugate should be thoroughly characterized using techniques such as Mass Spectrometry (to confirm the molecular weight), HPLC (to assess purity), and, in the case of ADCs, UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Visualizing Experimental Workflows

To further elucidate the practical application of m-PEG4-(CH2)3-acid, the following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of an ADC and a PROTAC.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker m-PEG4-(CH2)3-acid ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker Activation Activators EDC / NHS Activators->ActivatedLinker Conjugation Amide Bond Formation ActivatedLinker->Conjugation Antibody Antibody (with Lysine residues) Antibody->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (e.g., SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (Mass Spec, HPLC, DAR) PureADC->Characterization FinalProduct Final ADC Product Characterization->FinalProduct

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Synthesis_Workflow cluster_synthesis Stepwise Synthesis cluster_step1 Step 1: Linker-Ligand 1 Conjugation cluster_step2 Step 2: PROTAC Assembly cluster_purification Purification & Characterization Linker m-PEG4-(CH2)3-acid Activators1 EDC / NHS Linker->Activators1 Linker_Ligand1 Linker-Ligand 1 Intermediate Activators1->Linker_Ligand1 Activation & Coupling Ligand1 Target Protein Ligand (with Amine) Ligand1->Linker_Ligand1 Activators2 Coupling Agents Linker_Ligand1->Activators2 CrudePROTAC Crude PROTAC Activators2->CrudePROTAC Final Coupling Ligand2 E3 Ligase Ligand (with Amine/Alcohol) Ligand2->CrudePROTAC Purification Purification (HPLC) CrudePROTAC->Purification PurePROTAC Purified PROTAC Purification->PurePROTAC Characterization Characterization (NMR, Mass Spec, Purity) PurePROTAC->Characterization FinalProduct Final PROTAC Product Characterization->FinalProduct

Caption: Workflow for PROTAC Synthesis.

Conclusion

The m-PEG4-(CH2)3-acid linker is a versatile and valuable tool in the design and synthesis of advanced drug conjugates. Its inherent hydrophilicity, biocompatibility, and defined length contribute significantly to the improved physicochemical and pharmacokinetic properties of ADCs and PROTACs. A thorough understanding of its characteristics and the appropriate bioconjugation methodologies is essential for harnessing its full potential in the development of novel and effective targeted therapies. As the fields of targeted drug delivery and protein degradation continue to evolve, the strategic use of well-defined linkers like m-PEG4-(CH2)3-acid will remain a cornerstone of successful drug design.

References

The Role of Polyethylene Glycol (PEG) Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and oligonucleotides, is a cornerstone of modern drug development, diagnostics, and biomedical research. The choice of a linker to connect the constituent parts of a bioconjugate is critical to its overall function and efficacy. Among the various types of linkers, polyethylene glycol (PEG) spacers have emerged as indispensable tools.[1] This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their properties, impact on bioconjugate performance, and the experimental protocols for their use.

Polyethylene glycol is a biocompatible, non-toxic, and non-immunogenic polyether compound.[2] When used as a spacer in bioconjugation, PEG linkers offer a multitude of advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[3] These properties are crucial for the development of effective and safe biotherapeutics, such as antibody-drug conjugates (ADCs).[2]

Core Principles of PEG Spacers in Bioconjugation

The fundamental role of a PEG spacer is to connect two or more molecular entities, such as an antibody and a cytotoxic drug in an ADC, while imparting favorable physicochemical properties to the resulting conjugate. The ethylene oxide repeat units of the PEG chain are hydrophilic, which helps to solubilize hydrophobic drugs and prevent aggregation of the bioconjugate.[3] The flexibility of the PEG chain can also provide steric hindrance, shielding the bioconjugate from proteolytic enzymes and the immune system, thereby increasing its stability and circulation half-life.[3]

Key Advantages of Employing PEG Spacers:
  • Improved Solubility and Stability: PEG spacers significantly enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development. This improved solubility can prevent aggregation and precipitation of the bioconjugate during formulation and administration.[2][3]

  • Reduced Immunogenicity: The hydrophilic and flexible nature of the PEG chain can mask immunogenic epitopes on the surface of the bioconjugate, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[3]

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and sustained drug exposure.[2] However, it's noteworthy that shorter PEG linkers have been observed to sometimes increase clearance rates compared to their non-PEGylated counterparts.[4]

  • Tunable Properties: PEG spacers are available in various lengths and architectures (linear or branched), allowing for the fine-tuning of the bioconjugate's properties to achieve the desired therapeutic effect.[5]

  • Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially leading to enhanced potency.[2]

Quantitative Impact of PEG Spacer Length

Table 1: Effect of PEG Spacer Length on Hydrophilicity and Binding Affinity
PEG Spacer LengthBioconjugatelogD (Hydrophilicity)IC50 (nM) (Binding Affinity)Reference
PEG268Ga-NOTA-PEGn-RM26-2.27 ± 0.073.1 ± 0.2[6]
PEG368Ga-NOTA-PEGn-RM26-3.9 ± 0.3[6]
PEG468Ga-NOTA-PEGn-RM26-5.4 ± 0.4[6]
PEG668Ga-NOTA-PEGn-RM26-2.50 ± 0.095.8 ± 0.3[6]

Note: An increase in the negative value of logD indicates increased hydrophilicity. A lower IC50 value indicates higher binding affinity.

Table 2: Influence of PEG Spacer Length on Pharmacokinetics of Nanoparticles
mPEG Molecular Weight (Da)mPEG Surface Density (%)Half-life (t1/2β, h)Clearance (CL, L/h/kg)AUC (0-72h, mg/L*h)Reference
7508.510.32 ± 1.540.19 ± 0.0321.32 ± 3.12[7]
20008.515.67 ± 2.110.11 ± 0.0135.67 ± 4.21[7]
50008.719.89 ± 2.540.08 ± 0.0148.91 ± 5.67[7]
20004.112.87 ± 1.870.15 ± 0.0226.87 ± 3.54[7]
200018.217.98 ± 2.320.09 ± 0.0142.12 ± 5.12[7]
200040.322.43 ± 2.870.07 ± 0.0156.43 ± 6.87[7]

Note: AUC refers to the area under the concentration-time curve, indicating total drug exposure.

Signaling Pathways and Experimental Workflows

The inclusion of PEG spacers can influence how a bioconjugate interacts with its biological target and the subsequent cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

PEG_Bioconjugation_Workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction Biomolecule->Conjugation Payload Payload (e.g., Drug) Payload->Conjugation PEG_Linker PEG Linker PEG_Linker->Conjugation Bioconjugate Bioconjugate Conjugation->Bioconjugate Formation of Bioconjugate Purification Purification (e.g., SEC, Dialysis) Bioconjugate->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization In_Vitro In Vitro Assays (e.g., Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Efficacy) Characterization->In_Vivo

General workflow for PEG-mediated bioconjugation.
Signaling Pathway of PEGylated Interferon

Peginterferon-α, a PEGylated form of interferon-α, is used in the treatment of hepatitis C. The PEG moiety prolongs the drug's half-life, allowing for less frequent dosing.[2] The interferon signaling cascade remains the primary mechanism of action.

Peginterferon_Pathway PEG_IFN Peginterferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 Phosphorylates & Forms ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to Nucleus & Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription of Antiviral Antiviral State ISG->Antiviral Leads to

Signaling pathway of Peginterferon-α.
Mechanism of Action of a HER2-Targeting ADC

Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate targeting HER2-positive cancers. It consists of the anti-HER2 antibody trastuzumab linked to a topoisomerase I inhibitor payload via a cleavable linker.[8] While the specific linker in T-DXd is not solely a PEG chain, PEG spacers are commonly used in similar ADCs to improve their properties.

HER2_ADC_MoA ADC HER2-Targeting ADC (e.g., T-DXd) HER2 HER2 Receptor on Tumor Cell ADC->HER2 Binds to Internalization Internalization via Endocytosis HER2->Internalization Triggers Lysosome Lysosome Internalization->Lysosome Trafficking to Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Mediates DNA_Damage DNA Damage Payload_Release->DNA_Damage Payload Induces Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Mechanism of action of a HER2-targeting ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation strategies. Below are protocols for common bioconjugation reactions involving PEG spacers.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.[9]

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, bring the PEG-NHS ester vial to room temperature. Dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Analyze the PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for the site-specific conjugation of a PEG-maleimide to free sulfhydryl groups (cysteines) on a protein.

Materials:

  • Protein with accessible cysteine residues

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-maleimide.

  • Characterization: Characterize the conjugate using SDS-PAGE and mass spectrometry.

Protocol 3: Click Chemistry Bioconjugation with PEG-Azide

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate a PEG-azide to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • PEG-Azide

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Aqueous buffer (e.g., PBS), pH 7.4

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-biomolecule, PEG-azide, CuSO4, sodium ascorbate, and THPTA in the appropriate buffer.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the alkyne-biomolecule and a 2- to 10-fold molar excess of PEG-azide.

  • Catalyst Preparation: In a separate tube, premix CuSO4 and the copper ligand (typically at a 1:5 molar ratio).

  • Reaction Initiation: Add the premixed catalyst to the biomolecule/PEG-azide mixture. Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated bioconjugate using a desalting column or other appropriate chromatography method to remove the copper catalyst and unreacted reagents.

  • Characterization: Confirm the conjugation using techniques such as mass spectrometry or HPLC.

Workflow for In Vivo Efficacy Assessment of a PEGylated ADC

A systematic workflow is essential for evaluating the in vivo efficacy of a newly developed PEGylated ADC.

InVivo_Efficacy_Workflow Model_Selection 1. Animal Model Selection (e.g., Xenograft in nude mice) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Model_Selection->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Animals (Based on tumor volume) Tumor_Growth->Randomization Treatment 5. ADC Administration (e.g., Intravenous injection) Randomization->Treatment Monitoring 6. Monitoring of Tumor Growth and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor weight, Histology) Monitoring->Endpoint Data_Analysis 8. Data Analysis (Statistical significance) Endpoint->Data_Analysis

Workflow for in vivo efficacy testing of a PEGylated ADC.

Detailed Steps for In Vivo Efficacy Study: [7]

  • Animal Model Selection: Choose an appropriate animal model, such as immunodeficient mice for xenograft studies with human cancer cell lines.

  • Tumor Cell Implantation: Subcutaneously or orthotopically implant tumor cells into the selected mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • ADC Administration: Administer the PEGylated ADC and control articles to the respective groups, typically via intravenous injection.

  • Monitoring: Monitor tumor volume and body weight of the mice at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.

  • Data Analysis: Statistically analyze the tumor growth inhibition data to determine the efficacy of the PEGylated ADC.

Conclusion

PEG spacers are a versatile and powerful tool in the field of bioconjugation. Their ability to enhance solubility, stability, and pharmacokinetic properties has been instrumental in the development of numerous successful biotherapeutics. The choice of PEG spacer length, architecture, and conjugation chemistry must be carefully considered and optimized for each specific application to achieve the desired therapeutic outcome. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize PEG spacers in their bioconjugation strategies, ultimately contributing to the advancement of novel and improved therapies.

References

An In-depth Technical Guide on the Role of m-PEG4-(CH2)3-acid in PROTAC-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of m-PEG4-(CH2)3-acid, a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). While not possessing an intrinsic mechanism of action, the physicochemical properties of this linker are critical to the efficacy and selectivity of the resulting PROTAC molecule. This document will elucidate the general mechanism of PROTACs and detail the specific contributions of the m-PEG4-(CH2)3-acid linker.

The PROTAC Mechanism of Action: A General Overview

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.

The mechanism of action for a PROTAC can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.

  • Target Protein Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.

The following diagram illustrates this cyclical process:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release Ternary->E3 Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Role of the m-PEG4-(CH2)3-acid Linker

The linker component of a PROTAC, such as m-PEG4-(CH2)3-acid, plays a pivotal role in the overall efficacy of the molecule. It is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties and its ability to induce a stable and productive ternary complex.

Structure:

m-PEG4-(CH2)3-acid, also known as 14-amino-3,6,9,12-tetraoxatetradecanoic acid, has the following chemical structure:

Key structural features include:

  • Methoxy-terminated PEG4: A short, hydrophilic polyethylene glycol chain with four ethylene glycol units. This component enhances the aqueous solubility of the PROTAC.

  • Propyl-acid: A three-carbon alkyl chain terminating in a carboxylic acid. This provides a reactive handle for conjugation to an amine-containing ligand (e.g., on the E3 ligase binder or the POI binder) via amide bond formation.

Impact on PROTAC Properties:

The choice of linker significantly influences several key parameters of a PROTAC's performance:

  • Solubility and Permeability: The hydrophilic nature of the PEG component can improve the overall solubility of the often-hydrophobic PROTAC molecule, which can in turn enhance cell permeability and bioavailability.

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the two ligands to simultaneously bind their respective proteins and adopt a conformation that is favorable for ubiquitination. The m-PEG4-(CH2)3-acid linker provides a specific length and degree of flexibility that has proven effective in many PROTAC designs.

  • Selectivity and Potency: The linker can influence the cooperativity of ternary complex formation, which can affect the selectivity and potency of the PROTAC. The linker itself can also form interactions with the POI and E3 ligase, further modulating the stability of the ternary complex.

Quantitative Data and Experimental Protocols

The following sections provide examples of quantitative data and experimental protocols relevant to the characterization of PROTACs utilizing the m-PEG4-(CH2)3-acid linker.

3.1. Quantitative Data

The performance of a PROTAC is assessed using various quantitative metrics. The table below summarizes key parameters and provides hypothetical, yet realistic, data for a PROTAC employing the m-PEG4-(CH2)3-acid linker.

ParameterDescriptionExample Value
DC50 The concentration of PROTAC required to degrade 50% of the target protein.10 nM
Dmax The maximum percentage of target protein degradation achieved.>95%
t1/2 The half-life of the target protein following PROTAC treatment.2 hours
TC50 The concentration of PROTAC required to induce 50% ternary complex formation.50 nM
α Cooperativity factor, indicating the extent to which the binding of one protein enhances the binding of the other to the PROTAC.5

3.2. Key Experimental Protocols

3.2.1. Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities using densitometry and normalize to the loading control.

Workflow Diagram:

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Figure 2: Workflow for assessing protein degradation by Western blotting.

3.2.2. In-Cell Ternary Complex Formation Assay (e.g., NanoBRET)

This assay quantifies the formation of the ternary complex within living cells.

Protocol:

  • Cell Line Engineering: Create a stable cell line expressing the target protein tagged with a NanoLuc luciferase and the E3 ligase tagged with a HaloTag.

  • Cell Plating and Labeling: Plate the engineered cells and label them with a fluorescent HaloTag ligand.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Substrate Addition and Signal Measurement: Add the NanoLuc substrate and measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the TC50.

Logical Relationship Diagram:

NanoBRET_Logic cluster_components Assay Components POI_NL POI-NanoLuc Ternary Ternary Complex (POI-NL :: PROTAC :: E3-HT) POI_NL->Ternary E3_HT E3-HaloTag E3_HT->Ternary PROTAC PROTAC PROTAC->Ternary BRET Bioluminescence Resonance Energy Transfer (BRET) Ternary->BRET Enables

Figure 3: Logical relationship of components in a NanoBRET ternary complex assay.

Conclusion

The m-PEG4-(CH2)3-acid linker is a valuable tool in the development of PROTACs. Its defined length, flexibility, and hydrophilic character contribute significantly to the desirable physicochemical properties of the resulting PROTAC, ultimately impacting its ability to effectively induce the degradation of target proteins. A thorough understanding of the linker's role is essential for the rational design and optimization of novel protein degraders. The experimental protocols outlined in this guide provide a framework for characterizing the performance of PROTACs that incorporate this and other linkers.

An In-depth Technical Guide to PEGylation in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification has been instrumental in enhancing the therapeutic efficacy of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including detailed experimental methodologies, quantitative data on its effects, and visual representations of key processes and concepts. By understanding the nuances of PEGylation chemistry, purification, and characterization, researchers and drug developers can better harness this technology to create next-generation protein therapeutics with improved stability, extended circulation half-life, and reduced immunogenicity.

Core Principles of Protein PEGylation

PEGylation is a versatile technology that leverages the unique properties of polyethylene glycol, a hydrophilic and biocompatible polymer, to modify the characteristics of therapeutic proteins. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, which in turn leads to several beneficial effects.

Key Advantages of Protein PEGylation:

  • Prolonged Circulatory Half-Life: The increased size of the PEGylated protein reduces its renal clearance, leading to a longer circulation time in the body. This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The flexible PEG chains can shield the protein's surface epitopes from recognition by the immune system, thereby reducing the risk of an immunogenic response.

  • Enhanced Solubility and Stability: PEGylation can improve the aqueous solubility of proteins and protect them from enzymatic degradation, leading to greater stability in biological fluids and during storage.

  • Improved Pharmacokinetics: By altering the pharmacokinetic profile, PEGylation can enhance drug retention and accumulation in target tissues.

Challenges in Protein PEGylation:

  • Potential Loss of Bioactivity: The attachment of PEG chains, particularly near the protein's active site, can cause steric hindrance and lead to a reduction in biological activity.

  • Heterogeneity of PEGylated Products: Random PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, complicating purification and characterization.

  • Anti-PEG Antibodies: Although PEG is generally considered non-immunogenic, the development of anti-PEG antibodies has been observed in some patients, which can lead to accelerated clearance of the PEGylated drug and potential allergic reactions.

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on key protein properties, providing a basis for comparison and decision-making in drug development.

Table 1: Effect of PEGylation on Hydrodynamic Radius and Molecular Weight

ProteinPEG Molecular Weight (kDa)PEG StructureUnmodified Hydrodynamic Radius (Rh), nmPEGylated Hydrodynamic Radius (Rh), nmFold Increase in Rh
Human Serum Albumin (HSA)5Linear~3.54.21.20[1]
Human Serum Albumin (HSA)10Linear~3.55.181.48[1]
Human Serum Albumin (HSA)20Linear~3.56.131.75[1]
Human Serum Albumin (HSA)20Branched~3.56.411.83[1]
Alpha-1 Antitrypsin (AAT)20Linear3.1--
Alpha-1 Antitrypsin (AAT)402-armed3.17.9~2.5[2]

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins

DrugProteinPEG Molecular Weight (kDa) & StructureHalf-life (t½)Mean Residence Time (MRT)
Filgrastim (Neupogen®) G-CSF-5.8 hours[3]-
Pegfilgrastim (Neulasta®) G-CSF20 kDa, Linearup to 42 hours[4]-
Interferon alfa-2a Interferon alfa-2a---
Peginterferon alfa-2a (Pegasys®) Interferon alfa-2a40 kDa, Branched108 hours[5]115 hours[5]
Interferon alfa-2b Interferon alfa-2b---
Peginterferon alfa-2b Interferon alfa-2b12 kDa, Linear--
BIP48 (pegylated IFN alfa-2b) Interferon alfa-2b12 kDa, 4-branched192 hours[5]133 hours[5]

Table 3: Effect of PEGylation on In Vitro Bioactivity and Enzyme Kinetics

ProteinPEG Molecular Weight (kDa)Degree of PEGylationIn Vitro Bioactivity (% of Native)Km ChangeVmax/kcat Change
G-CSF20N-terminalLower than native G-CSF[6]--
G-CSF30Site-specific (Cys2)Maintained--
G-CSF40Site-specific (Cys2)Prolonged biological activity[7]--
α-Chymotrypsin0.7, 2, 51-9 PEGs/enzyme-Increased (from 0.05 to 0.19)[8]Decreased (to 50-60% of native)[8]

Table 4: Influence of PEG Size on Immunogenicity

Protein CarrierPEG Molecular Weight (kDa)Observed Anti-PEG Immune Response
Tetanus Toxoid (TT)5 (linear)Elicited high levels of anti-PEG antibodies (IgM and IgG1)[9]
Tetanus Toxoid (TT)20 (linear)Higher anti-PEG immune response compared to 5 kDa PEG[9]
Tetanus Toxoid (TT)20 (branched)Insignificant difference in anti-PEG immune response compared to 20 kDa linear PEG[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in protein PEGylation.

NHS-Ester Mediated Protein PEGylation

This protocol describes a common method for PEGylating primary amines (e.g., lysine residues and the N-terminus) on a protein using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein to be PEGylated

  • mPEG-NHS ester (of desired molecular weight and structure)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-NHS ester to achieve the desired molar excess over the protein (a 5-20 fold molar excess is a common starting point).

    • Slowly add the dissolved mPEG-NHS ester to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, hydrolyzed PEG, and quenching reagents.

Purification of PEGylated Proteins

The purification of PEGylated proteins from the reaction mixture is crucial to obtain a homogenous product. A combination of chromatographic techniques is often employed.

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and other small molecules from the larger PEGylated protein.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) until a stable baseline is achieved.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and significantly earlier than the unreacted PEG.

IEX separates proteins based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This can be used to separate PEGylated species from the unreacted protein and also to resolve different degrees of PEGylation (mono-, di-, poly-PEGylated).

Procedure:

  • Column Equilibration: Equilibrate the IEX column (cation or anion exchange, depending on the protein's pI and the desired pH) with a low-ionic-strength binding buffer.

  • Sample Loading: Load the sample (after buffer exchange into the binding buffer if necessary) onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound molecules.

  • Elution: Elute the bound proteins using a linear or step gradient of increasing ionic strength (e.g., by increasing the salt concentration in the buffer). The unreacted protein will typically bind more strongly to the column than the PEGylated protein.

  • Fraction Collection: Collect fractions and analyze them to identify the desired PEGylated species.

HIC separates proteins based on their hydrophobicity. The principle relies on the interaction of proteins with a hydrophobic stationary phase in the presence of a high-salt mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer.

  • Sample Loading: Add salt to the sample to match the binding buffer conditions and load it onto the column.

  • Elution: Elute the bound proteins by applying a decreasing salt gradient. As the salt concentration decreases, the hydrophobic interactions weaken, and the proteins elute in order of increasing hydrophobicity.

  • Fraction Collection: Collect and analyze the fractions to isolate the PEGylated protein.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

SDS-PAGE is a simple and rapid method to assess the extent of PEGylation. Due to the increased hydrodynamic size, PEGylated proteins migrate slower on the gel than their unmodified counterparts.

Procedure:

  • Sample Preparation: Mix the protein samples with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. The appearance of higher molecular weight bands corresponds to the PEGylated protein species.

Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated protein and for identifying the sites of PEGylation.

MALDI-TOF MS Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a mixture of acetonitrile and 0.1% trifluoroacetic acid.

  • Sample-Matrix Co-crystallization: Mix the purified PEGylated protein sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins. The resulting spectrum will show a distribution of peaks corresponding to the different PEGylated species, allowing for the determination of the degree of PEGylation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in protein PEGylation.

PEGylation_Workflow cluster_upstream Upstream Processing cluster_conjugation PEGylation cluster_downstream Downstream Processing & Analysis Protein Expression Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Crude Protein PEGylation Reaction PEGylation Reaction Protein Purification->PEGylation Reaction Purified Protein Quenching Quenching PEGylation Reaction->Quenching Reaction Mixture Purification of PEG-Protein Purification of PEG-Protein Quenching->Purification of PEG-Protein Quenched Mixture Characterization Characterization Purification of PEG-Protein->Characterization Purified PEG-Protein Final Product Final Product Characterization->Final Product QC Passed

Caption: Experimental workflow for protein PEGylation.

PEGylation_Effects cluster_properties PEG Properties cluster_physicochemical Physicochemical Changes cluster_pharmacokinetics Pharmacokinetic Consequences PEG_MW Molecular Weight Hydro_Radius Increased Hydrodynamic Radius PEG_MW->Hydro_Radius PEG_Structure Structure (Linear vs. Branched) PEG_Structure->Hydro_Radius Steric_Hindrance Steric Hindrance PEG_Structure->Steric_Hindrance PEGylation_Site Site of Attachment PEGylation_Site->Steric_Hindrance Renal_Clearance Decreased Renal Clearance Hydro_Radius->Renal_Clearance Proteolysis Decreased Proteolytic Degradation Steric_Hindrance->Proteolysis Immunogenicity Reduced Immunogenicity Steric_Hindrance->Immunogenicity Bioactivity Potential Decrease in Bioactivity Steric_Hindrance->Bioactivity Half_Life Increased Circulation Half-Life Renal_Clearance->Half_Life

Caption: Logical relationships of PEGylation properties and their effects.

Conclusion

Protein PEGylation remains a powerful and widely utilized strategy in the development of biotherapeutics. A thorough understanding of the underlying chemistry, the impact of PEG properties on the final product, and the appropriate analytical techniques for characterization are paramount for successful drug development. This guide has provided a detailed technical overview to aid researchers and scientists in navigating the complexities of protein PEGylation and in optimizing this technology to create safer and more effective protein-based medicines. As the field continues to evolve with the development of novel PEGylation chemistries and site-specific conjugation methods, a solid foundation in these core principles will be essential for future innovation.

References

The Strategic Application of m-PEG4-(CH2)3-acid in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the m-PEG4-(CH2)3-acid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, provide a detailed exemplary synthesis protocol, and present quantitative data on the efficacy of a PROTAC utilizing a similar PEG-based linker.

Introduction to PROTACs and the Significance of Linker Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. The linker's properties influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI. Polyethylene glycol (PEG)-based linkers, such as m-PEG4-(CH2)3-acid, have gained prominence in PROTAC design due to their ability to enhance solubility and improve the pharmacokinetic profile of the resulting PROTAC.

Physicochemical Properties of m-PEG4-(CH2)3-acid

The m-PEG4-(CH2)3-acid linker is a valuable building block for PROTAC synthesis, offering a balance of hydrophilicity and a reactive handle for conjugation. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C11H22O6
Molecular Weight 250.29 g/mol
CAS Number 874208-81-8
Appearance Colorless to light yellow oil
Solubility Soluble in water and most organic solvents
Reactivity The terminal carboxylic acid readily reacts with primary and secondary amines to form stable amide bonds.

Experimental Protocol: Synthesis of a BET-Targeting PROTAC (ARV-771)

Synthesis of the Linker-E3 Ligase Ligand Intermediate

The synthesis begins with the preparation of the VHL E3 ligase ligand coupled to the PEG linker.

Step 1: Synthesis of the protected VHL ligand

The VHL ligand is first synthesized and protected. For the purpose of this guide, we will start with the commercially available protected VHL ligand, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Step 2: Coupling of the PEG linker to the VHL ligand

  • To a solution of the protected VHL ligand (1 equivalent) in dimethylformamide (DMF), add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a commercially available amine-terminated PEG linker, such as 1-amino-11-methoxy-3,6,9-trioxaundecane (which is structurally similar to the amine version of m-PEG4-(CH2)3-acid), (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the linker-VHL ligand conjugate.

Synthesis of the Linker-POI Ligand Intermediate

The BET-targeting ligand (a derivative of JQ1) is prepared with a reactive handle for conjugation.

Step 1: Synthesis of the BET ligand with a carboxylic acid handle

A derivative of the BET inhibitor JQ1 is synthesized with a carboxylic acid functional group, which will be used to couple with the linker-VHL ligand conjugate. This can be achieved through various published synthetic routes.

Final PROTAC Assembly

Step 1: Deprotection of the Linker-VHL Ligand Intermediate

  • Dissolve the Boc-protected linker-VHL ligand conjugate in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine-linker-VHL ligand intermediate as a hydrochloride salt.

Step 2: Final Amide Coupling

  • To a solution of the BET ligand with a carboxylic acid handle (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the deprotected amine-linker-VHL ligand intermediate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC, ARV-771.

Characterization

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight of the product.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HRMS: To determine the exact mass.

Quantitative Data: Efficacy of ARV-771

The use of a flexible PEG-based linker in ARV-771 contributes to its high potency in degrading BET proteins. The following table summarizes key performance data for ARV-771.[1]

ParameterCell LineValue
DC50 (BRD4 Degradation) 22Rv1 (Prostate Cancer)< 1 nM
DC50 (BRD4 Degradation) VCaP (Prostate Cancer)< 5 nM
IC50 (c-Myc expression) 22Rv1 (Prostate Cancer)< 1 nM
In vivo Efficacy 22Rv1 Xenograft ModelTumor regression

Visualizing the PROTAC Mechanism and Synthesis Workflow

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, such as ARV-771, in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in the synthesis of a PROTAC like ARV-771.

PROTAC_Synthesis_Workflow Start Start POI_Ligand_Synth Synthesis of POI Ligand-COOH Start->POI_Ligand_Synth E3_Ligand_Synth Synthesis of Boc-E3 Ligand Start->E3_Ligand_Synth Final_Coupling Couple POI Ligand-COOH to Linker-E3 Ligand POI_Ligand_Synth->Final_Coupling Linker_Coupling Couple Amine-PEG Linker to Boc-E3 Ligand E3_Ligand_Synth->Linker_Coupling Deprotection Boc Deprotection Linker_Coupling->Deprotection Deprotection->Final_Coupling Purification Purification (Prep-HPLC) Final_Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: Key stages in the convergent synthesis of a PROTAC.

Conclusion

The m-PEG4-(CH2)3-acid linker and its analogues are indispensable tools in the development of effective PROTACs. Their inherent hydrophilicity and synthetic tractability allow for the creation of potent protein degraders with improved pharmaceutical properties. The detailed synthesis of ARV-771 serves as a robust template for the rational design and construction of novel PROTACs, highlighting the critical considerations in linker selection and conjugation strategy. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers will remain a cornerstone of successful PROTAC development.

References

An In-depth Technical Guide to the Hydrophilic Properties of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and biotechnology, primarily due to its unique hydrophilic properties. When used as linkers in bioconjugation, PEGs impart a range of favorable characteristics to therapeutic molecules, including enhanced solubility, improved stability, and modulated pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the core hydrophilic properties of PEG linkers, supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of their application in key therapeutic modalities.

The hydrophilicity of PEG is derived from the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[2] This interaction creates a hydration shell around the conjugated molecule, effectively increasing its hydrodynamic radius and shielding it from enzymatic degradation and immune recognition.[1] The length, structure (linear vs. branched), and purity (monodisperse vs. polydisperse) of the PEG chain are critical parameters that can be fine-tuned to optimize the desired properties of the final bioconjugate.[3][4] This guide will delve into these aspects, providing researchers with the foundational knowledge to strategically incorporate PEG linkers in the design of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Physicochemical Basis of PEG's Hydrophilicity

The remarkable water solubility and biocompatibility of PEG linkers stem from the molecular structure of the polymer. The repeating ethylene oxide units (-CH₂-CH₂-O-) create a flexible chain with abundant ether oxygens.[2] These oxygen atoms are capable of forming hydrogen bonds with surrounding water molecules, leading to the formation of a tightly associated hydration shell.[1] This hydration layer is responsible for many of the beneficial properties of PEGylation.

Key characteristics contributing to PEG's hydrophilicity include:

  • High Water Solubility : Liquid PEGs are miscible with water in all ratios, and even high molecular weight solid PEGs retain significant water solubility (greater than 50%).[5]

  • Amphiphilicity : PEG is soluble in both water and a wide range of organic solvents, a property that is advantageous in the synthesis and formulation of bioconjugates.

  • Flexibility : The C-O bonds within the PEG backbone have a high degree of rotational freedom, allowing the chain to be conformationally dynamic.[2]

The collective effect of these properties is an increase in the hydrodynamic volume of the molecule to which the PEG linker is attached. This increased size and the "stealth" effect of the hydration shell reduce renal clearance and minimize recognition by the reticuloendothelial system (RES), thereby extending the circulation half-life of the therapeutic.[2][]

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of a PEG linker can be quantified through various parameters, which are influenced by the length and structure of the PEG chain. Below are tables summarizing key quantitative data.

Hydrophobicity and Pharmacokinetic Parameters

The length of the PEG chain directly impacts the hydrophilicity and, consequently, the pharmacokinetic profile of the conjugated molecule. Generally, a longer PEG chain leads to increased hydrophilicity and a longer plasma half-life.

ParameterNo PEGPEG4PEG820 kDa PEG50 kDa PEGReference(s)
LogD7.4 -2.64 ± 0.25-3.06 ± 0.15-4.27 ± 0.26--[7]
Plasma Half-life (t1/2) 1.1 h--28 h-[8]
Plasma Half-life (t1/2) ----16.5 h[]

Table 1: Comparison of LogD7.4 and plasma half-life for molecules with and without PEG linkers of varying lengths. A lower LogD value indicates greater hydrophilicity. The half-life data is for different protein conjugates.

Impact of PEG Molecular Weight on Renal Clearance

The molecular weight of the PEG linker significantly influences the rate of renal clearance. There exists an optimal size for efficient clearance, while larger PEGs are cleared more slowly.

PEG Molecular WeightRenal Clearance Efficiency (% Injected Dose at 2h)Renal Clearance Efficiency (% Injected Dose at 24h)Reference(s)
~1 kDa (PEG22) 54.1%-[9]
~2.1 kDa (PEG45) 83.7%-[9]
~3.4 kDa (PEG77) 48.7%-[9]
~4.8 kDa (PEG110) 37.7%-[9]
~9.7 kDa (PEG220) 14.1%-[9]
10 kDa -44.1%[10]
20 kDa -42.4%[10]
40 kDa -14.7%[10]

Table 2: Renal clearance efficiency of molecules conjugated with PEG linkers of different molecular weights.

Hydrophilic-Lipophilic Balance (HLB) Values

The HLB value is an empirical scale to describe the degree of hydrophilicity or lipophilicity of a surfactant. A higher HLB value corresponds to a more hydrophilic substance.

PEG DerivativeHLB ValueReference(s)
PEG8-Stearate 11.7 - 12.0[11]
PEG8-Mono-oleate 12.0[11]
PEG8-Dilaurate 11.0[11]
PEG8-Dioleate 8.8[11]
PEG12-Stearate 13.5 - 14.0[11]
PEG12-Mono-oleate 14.0[11]
PEG12-Dioleate 10.0[11]
PEG40-Stearate 16.7[11]

Table 3: HLB values for various PEG-based non-ionic surfactants.

Key Applications and Mechanisms

The hydrophilic properties of PEG linkers are leveraged in several advanced therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Hydrophobic drugs and linkers can lead to aggregation and rapid clearance of the ADC. Incorporating a hydrophilic PEG linker can mitigate these issues, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability and pharmacokinetics of the conjugate.[12][13]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Antigen ADC->Receptor 1. Targeting TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

ADC Mechanism of Action with a PEG Linker
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the formation of a stable ternary complex. Hydrophilic PEG linkers can improve the solubility and cell permeability of the often-hydrophobic PROTAC molecule, enhancing its overall efficacy.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - PEG Linker - E3 Binder) TernaryComplex POI-PROTAC-E3 Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action with a PEG Linker

Experimental Protocols for Hydrophilicity Characterization

Accurate characterization of the hydrophilic properties of PEG linkers and their conjugates is essential for understanding their behavior and optimizing their performance.

Determination of Octanol-Water Partition Coefficient (LogP/LogD)

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. LogP is the logarithm of this ratio for the neutral form of the compound, while LogD is the logarithm of the distribution coefficient at a specific pH (typically 7.4 for physiological relevance), accounting for all ionic species. A more negative LogD7.4 value indicates greater hydrophilicity.[7][14]

Methodology: Shake-Flask Method (OECD 107/117)

  • Solvent Preparation : Pre-saturate 1-octanol with water and water with 1-octanol by mixing them and allowing the phases to separate for at least 24 hours.

  • Sample Preparation : Prepare a stock solution of the PEGylated compound in the aqueous phase at a known concentration.

  • Partitioning : In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the sample solution with a known volume of the pre-saturated octanol.

  • Equilibration : Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning between the two phases. Subsequently, centrifuge the vessel to ensure complete phase separation.

  • Concentration Measurement : Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in one or both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).[15]

  • Calculation : Calculate the partition coefficient (P or D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this value.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. It is a powerful tool for characterizing ADCs, as the addition of hydrophobic drug-linkers increases the retention time on the HIC column. This allows for the determination of the drug-to-antibody ratio (DAR) distribution and the average DAR.[16]

Methodology

  • Column and Buffers :

    • Column : A stationary phase with hydrophobic ligands (e.g., butyl, phenyl).

    • Buffer A (High Salt) : A high concentration of a kosmotropic salt (e.g., 1.5-2.0 M ammonium sulfate) in a buffer (e.g., sodium phosphate, pH 6.0-7.0).

    • Buffer B (Low Salt) : The same buffer as Buffer A but without the salt.

  • Sample Preparation : Dilute the ADC sample in Buffer A.

  • Chromatography :

    • Equilibrate the column with Buffer A.

    • Inject the sample onto the column. The high salt concentration promotes hydrophobic interactions between the ADC and the stationary phase.

    • Elute the bound ADC using a decreasing salt gradient (i.e., increasing the percentage of Buffer B).

    • More hydrophobic species (higher DAR) will elute later (at lower salt concentrations).

  • Data Analysis : Monitor the elution profile using UV detection at 280 nm. The different peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the weighted average of the peak areas.[9][17]

HIC_Workflow cluster_prep Sample & System Preparation Sample Prepare ADC Sample in High Salt Buffer A Injection Inject Sample Sample->Injection System Equilibrate HIC Column with Buffer A System->Injection Binding Binding of ADC to Hydrophobic Stationary Phase Injection->Binding Elution Elution with Decreasing Salt Gradient (Buffer B) Binding->Elution Detection UV Detection (280 nm) Elution->Detection Analysis Data Analysis: - DAR Distribution - Average DAR Calculation Detection->Analysis

Workflow for Hydrophobic Interaction Chromatography (HIC)
PEG Precipitation Assay for Protein Solubility

This assay provides a relative measure of protein solubility by determining the concentration of PEG required to induce precipitation. It is a useful high-throughput method for screening the effects of different linkers or formulations on the solubility of a protein conjugate.[18]

Methodology

  • Reagent Preparation :

    • Prepare a concentrated stock solution of PEG (e.g., 40% w/v PEG 10,000) in the desired buffer.

    • Prepare the protein conjugate solution at a known concentration in the same buffer.

  • Titration : In a multi-well plate (e.g., 96-well UV-transparent plate), create a series of wells with varying final concentrations of PEG by mixing different ratios of the PEG stock solution, the protein solution, and the buffer.[7]

  • Incubation : Seal the plate and incubate at a constant temperature (e.g., 4°C) for an extended period (e.g., 48 hours) to allow for equilibration and precipitation.[18]

  • Centrifugation : Centrifuge the plate to pellet the precipitated protein.

  • Supernatant Analysis : Carefully transfer the supernatant to a new UV-transparent plate.

  • Quantification : Measure the protein concentration in the supernatant of each well by measuring the absorbance at 280 nm.

  • Data Analysis : Plot the soluble protein concentration as a function of the PEG concentration. The PEG concentration at which 50% of the protein has precipitated (PEG1/2) can be used as a measure of relative solubility. A higher PEG1/2 value indicates greater solubility.

Conclusion

The hydrophilic properties of PEG linkers are a cornerstone of modern bioconjugation and drug delivery. By providing enhanced solubility, stability, and extended circulation times, PEGylation has enabled the development of more effective and safer therapeutics. A thorough understanding of the relationship between PEG linker characteristics—such as chain length and structure—and the resulting physicochemical and pharmacokinetic properties of the conjugate is paramount for rational drug design. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers to characterize and optimize the use of hydrophilic PEG linkers in their drug development endeavors. As the field continues to evolve, the strategic application of PEG technology will undoubtedly play a crucial role in advancing the next generation of targeted therapies.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is paramount to its therapeutic success. The linker, which bridges the potent cytotoxic payload to the targeting monoclonal antibody, is a critical component dictating the ADC's stability, efficacy, and toxicity profile. This guide provides a detailed examination of non-cleavable linkers, a class distinguished by its high stability and unique mechanism of action.

Core Concepts: Defining the Non-Cleavable Linker

Unlike their cleavable counterparts that are designed to release a payload in response to specific environmental triggers (e.g., pH, enzymes, or reducing agents), non-cleavable linkers form a stable, covalent bond between the antibody and the payload.[1][2] The release of the cytotoxic drug is not dependent on breaking the linker itself but rather on the complete proteolytic degradation of the antibody carrier after the ADC is internalized by the target cell.[3][4][5] This fundamental difference in mechanism confers a distinct set of characteristics that are highly advantageous for specific therapeutic applications.

Key Characteristics of Non-Cleavable Linkers

The defining features of non-cleavable linkers stem from their robust chemical structure, which lacks an inherent weak point for cleavage.[6]

  • Enhanced Plasma Stability: The primary advantage of non-cleavable linkers is their superior stability in the bloodstream.[6][7][8] This stability prevents the premature release of the cytotoxic payload into systemic circulation, which in turn minimizes off-target toxicity and widens the therapeutic window.[5][6] Several in vivo studies have demonstrated that ADCs with non-cleavable linkers often exhibit better performance and tolerance compared to their cleavable counterparts.[5][7]

  • Mechanism of Payload Release: The activation of ADCs with non-cleavable linkers is a multi-step process that relies entirely on the biology of the target cell.[7] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where acidic conditions and potent proteases degrade the antibody into its constituent amino acids.[9][10] This degradation process liberates the payload, which remains attached to the linker and the single amino acid (typically lysine or cysteine) to which it was conjugated. This entire complex—payload, linker, and amino acid—is the active cytotoxic metabolite.[5]

  • Payload and Metabolite Considerations: A critical design consideration for non-cleavable ADCs is that the payload must retain its cytotoxic potency with the linker and an amino acid appendage attached.[5] For instance, the auristatin derivative MMAF maintains its activity when attached to a non-cleavable linker, whereas MMAE is significantly more potent in its free, unconjugated form and is thus better suited for cleavable linkers.[7][11] The resulting active metabolite is often a charged molecule (due to the amino acid), which can have significant pharmacological implications.

  • Limited "Bystander Effect": The charged nature of the released payload-linker-amino acid metabolite often results in decreased membrane permeability.[11][12] This limits the molecule's ability to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells—a phenomenon known as the "bystander effect."[1][7] While a strong bystander effect can be beneficial for treating heterogeneous tumors, its absence in non-cleavable ADCs can increase the specificity of drug release and further reduce off-target toxicity.[5][7] This makes them particularly suitable for treating hematological tumors or cancers with high, uniform antigen expression.[13][14]

Common Types of Non-Cleavable Linkers

While the diversity of non-cleavable linkers is less extensive than that of cleavable ones, several key chemistries have proven successful in clinical applications.

  • Thioether-Based Linkers: These are among the most common non-cleavable linkers.[3][11] A prominent example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which is used in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®).[3][4] The SMCC linker connects to lysine residues on the antibody and forms a stable thioether bond with the payload. The integrated cyclohexane ring provides steric hindrance, which further protects the bond from hydrolysis.[1][7]

  • Maleimidocaproyl (MC) Linkers: The MC linker is another widely used chemistry, often employed to conjugate auristatin payloads like MMAF.[13][14]

  • Amide-Based Linkers: Amide bonds offer high stability and are increasingly used to enhance the tolerability and stability of ADCs both in circulation and within the cell.[5]

  • Novel Hydrophilic Linkers: To improve the pharmacokinetic properties of ADCs, newer non-cleavable linkers incorporating hydrophilic molecules like polyethylene glycol (PEG) are being developed.[13][14]

Data Summary: Comparative Characteristics

While precise quantitative data varies significantly based on the specific antibody, payload, and tumor model, the following table summarizes the general characteristics of common non-cleavable linker types.

FeatureThioether (e.g., SMCC)Maleimidocaproyl (MC)Amide-Based
Plasma Stability Very HighHighVery High
Release Mechanism Lysosomal ProteolysisLysosomal ProteolysisLysosomal Proteolysis
Released Metabolite Payload-Linker-LysinePayload-Linker-CysteinePayload-Linker-Amino Acid
Bystander Effect LimitedLimitedLimited
Key Advantage Clinically validated (Kadcyla®); steric hindrance enhances stability.[7]Proven utility with auristatin payloads.[13]Extremely high chemical stability.[5]
Consideration Requires payload to be active as a lysine conjugate.Potential for retro-Michael reaction leading to drug loss.Can be more challenging to synthesize.

Visualizing Key Processes and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

NonCleavable_ADC_MOA cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (High Stability) TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Metabolite Active Metabolite (Payload-Linker-AA) Lysosome->Metabolite 4. Antibody Degradation Cytotoxicity Cell Cycle Arrest & Apoptosis Metabolite->Cytotoxicity 5. Binds Target (e.g., Tubulin) Experimental_Workflow cluster_synthesis Phase 1: ADC Preparation cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing Conjugation Antibody-Linker-Payload Conjugation Purification Purification & Characterization (e.g., HIC, LC-MS) Conjugation->Purification Stability Plasma Stability Assay (LC-MS) Purification->Stability Internalization Internalization Assay (Flow Cytometry, Microscopy) Purification->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Purification->Cytotoxicity PK Pharmacokinetics (PK) Studies Stability->PK Efficacy Tumor Xenograft Efficacy Studies Cytotoxicity->Efficacy Toxicity Toxicology Studies PK->Toxicity Efficacy->Toxicity Logical_Relationships cluster_outcomes Therapeutic Outcomes Stability High Linker Stability in Plasma Release Payload Release ONLY via Antibody Degradation Stability->Release enables Toxicity Low Off-Target Toxicity Stability->Toxicity leads to Metabolite Charged Metabolite (Low Permeability) Release->Metabolite results in Efficacy High On-Target Efficacy Release->Efficacy ensures Bystander Limited Bystander Effect Metabolite->Bystander causes

References

Methodological & Application

Application Notes and Protocols for m-PEG4-(CH2)3-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[1][2][3][4][5] The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life.[1][2][3][4] m-PEG4-(CH2)3-acid is a discrete PEG linker containing a terminal carboxylic acid group, which enables its conjugation to primary amine groups on biomolecules, such as the ε-amine of lysine residues.[6][7][8] This document provides a detailed protocol for the bioconjugation of m-PEG4-(CH2)3-acid to amine-containing molecules using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Properties of m-PEG4-(CH2)3-acid

PropertyValueReference
Chemical Name 2,5,8,11-tetraoxapentadecan-15-oic acid[6]
CAS Number 874208-84-1[6][8]
Molecular Formula C11H22O6[6][8]
Molecular Weight 250.29 g/mol [6][8]
Appearance Solid powder[6]
Purity >98%[6][8]
Solubility Soluble in DCM, THF, DMF, and DMSO[9]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20°C. Store desiccated and in the dark.[6]

Experimental Protocols

Principle of EDC/NHS Amine Coupling Chemistry

The bioconjugation of m-PEG4-(CH2)3-acid to a primary amine-containing biomolecule is typically achieved through a two-step process involving EDC and NHS.

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of m-PEG4-(CH2)3-acid to form a highly reactive O-acylisourea intermediate.[10][11]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This conversion significantly improves the efficiency of the conjugation reaction.[10][11]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable and covalent amide bond.

The activation reaction is most efficient at a pH between 4.5 and 7.2, while the reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[12][13]

Materials and Reagents
  • m-PEG4-(CH2)3-acid

  • Biomolecule with primary amine groups (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Preparation of Stock Solutions
ReagentPreparationStorage
m-PEG4-(CH2)3-acid Prepare a 10-100 mM stock solution in anhydrous DMF or DMSO.Store at -20°C under an inert gas (e.g., argon or nitrogen) to prevent moisture contamination.
EDC Prepare a 100-200 mM stock solution in ultrapure water or Activation Buffer immediately before use.Use immediately; do not store.
NHS/Sulfo-NHS Prepare a 100-200 mM stock solution in ultrapure water or Activation Buffer immediately before use.Use immediately; do not store.
Biomolecule Prepare a solution of the biomolecule at a known concentration (e.g., 1-10 mg/mL) in the appropriate buffer. The buffer should not contain primary amines (e.g., Tris).Store according to the biomolecule's specific requirements.
Bioconjugation Protocol

This protocol is a general guideline and may require optimization for specific applications. The molar ratio of PEG linker to the biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of PEGylation.

  • Activation of m-PEG4-(CH2)3-acid:

    • In a microcentrifuge tube, add the desired molar excess of m-PEG4-(CH2)3-acid from the stock solution.

    • Add EDC and NHS from their freshly prepared stock solutions. A common starting point is a 2-5 fold molar excess of EDC and NHS over the m-PEG4-(CH2)3-acid.

    • Add Activation Buffer to the desired final volume.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to the Biomolecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing biomolecule to the activated PEG solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer such as hydroxylamine or a buffer containing primary amines like Tris.[12] A final concentration of 10-50 mM is typically sufficient.

    • Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Product

Purification is essential to remove unreacted PEG, excess reagents, and to separate mono-PEGylated species from di- or multi-PEGylated and unreacted biomolecules.[4] Several chromatographic techniques can be employed:

  • Size Exclusion Chromatography (SEC): This is one of the primary methods for purifying PEGylated proteins, as PEGylation increases the hydrodynamic radius of the molecule.[][15] SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted biomolecule and low molecular weight reagents.[]

  • Ion Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of a protein.[] This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX.[][16] It can also be used to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a complementary purification step to IEX, particularly for proteins that are difficult to purify by other methods.[][16]

  • Reverse Phase Chromatography (RPC): RPC is often used for the purification of PEGylated peptides and small proteins, and for the analytical separation of positional isomers.[]

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.0-8.0) m-PEG4-(CH2)3-acid m-PEG4-(CH2)3-acid Activated_PEG m-PEG4-(CH2)3-NHS Ester m-PEG4-(CH2)3-acid->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Biomolecule Amine-containing Biomolecule Activated_PEG->Biomolecule PEGylated_Product PEGylated Biomolecule Biomolecule->PEGylated_Product Conjugation

Caption: Workflow for the two-step bioconjugation of m-PEG4-(CH2)3-acid.

EDC_NHS_Mechanism Carboxylic_Acid R-COOH (m-PEG4-(CH2)3-acid) O-Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O-Acylisourea + EDC EDC EDC->O-Acylisourea NHS_Ester NHS Ester (amine-reactive) O-Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine R'-NH2 (Biomolecule) Amine->Amide_Bond

Caption: Chemical mechanism of EDC/NHS mediated amine coupling.

Purification_Strategy Reaction_Mixture Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Primary Purification IEX Ion Exchange Chromatography (IEX) SEC->IEX Further Separation (optional) Purified_Product Purified PEGylated Biomolecule SEC->Purified_Product HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step (optional) HIC->Purified_Product

Caption: General purification strategy for PEGylated biomolecules.

References

Application Notes and Protocols for m-PEG4-(CH2)3-acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-(CH2)3-acid is a heterobifunctional polyethylene glycol (PEG) linker that is extensively utilized in bioconjugation, drug delivery, and nanotechnology. This molecule features a methoxy-terminated tetra-ethylene glycol chain that imparts hydrophilicity and a terminal carboxylic acid group.[1][2][3][4] The carboxylic acid moiety can be readily activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, and antibodies, or on the surface of nanoparticles and other materials.

The PEG component of the linker enhances the solubility and stability of the conjugated molecule, reduces immunogenicity, and can prolong its circulation half-life in vivo.[5] The defined length of the PEG4 chain allows for precise control over the spacing between the conjugated entities. These application notes provide an overview of the key applications of m-PEG4-(CH2)3-acid, detailed experimental protocols, and expected quantitative outcomes.

Key Applications

The versatility of m-PEG4-(CH2)3-acid makes it a valuable tool in a variety of research and development areas:

  • Bioconjugation (PEGylation): The most common application is the covalent attachment (PEGylation) of the linker to proteins, peptides, and other biologics. This modification can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The hydrophilic PEG chain increases the hydrodynamic radius of the protein, which can reduce renal clearance and protect it from proteolytic degradation.[6]

  • Drug Delivery: m-PEG4-(CH2)3-acid can be used to link therapeutic agents to targeting ligands or to incorporate them into larger drug delivery systems like nanoparticles and liposomes. This can enhance drug solubility, stability, and facilitate targeted delivery to specific cells or tissues.

  • Nanoparticle Functionalization: The linker is widely used to modify the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, polymeric nanoparticles). PEGylation of nanoparticles reduces non-specific protein adsorption (fouling), prevents aggregation, and improves their colloidal stability in biological media.[7] This "stealth" property helps to prolong their circulation time and enhances their potential for in vivo imaging and therapeutic applications.

  • Surface Modification: The carboxylic acid group can be used to immobilize the PEG linker onto amine-functionalized surfaces, such as microarrays, biosensors, and medical implants. This creates a hydrophilic and biocompatible coating that minimizes non-specific binding and improves the performance of the device.

Data Presentation

The following tables summarize representative quantitative data for bioconjugation and nanoparticle functionalization using short-chain PEG linkers. The exact values for m-PEG4-(CH2)3-acid may vary depending on the specific molecule or nanoparticle and the reaction conditions.

Table 1: Representative EDC/NHS Coupling Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio (PEG-acid:EDC:NHS) 1 : (1.5 - 5) : (1.5 - 5)A molar excess of EDC and NHS is used to ensure efficient activation of the carboxylic acid.
Activation pH 4.5 - 6.0The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment.
Coupling pH 7.2 - 8.0The reaction of the NHS-activated PEG with primary amines is most efficient at neutral to slightly basic pH.
Reaction Time (Activation) 15 - 60 minutesThe activation step is typically rapid.
Reaction Time (Coupling) 2 - 12 hoursThe coupling reaction time can be optimized for the specific biomolecule.
Typical Conjugation Efficiency 50 - 90%Efficiency depends on the accessibility of amine groups on the target molecule and reaction optimization.

Table 2: Illustrative Biophysical Changes Upon Protein PEGylation with Short-Chain PEGs

PropertyUnmodified Protein (Example: HSA)PEGylated Protein (Example: HSA with 5 kDa PEG)Change
Molecular Weight ~66.5 kDa~71.5 kDaIncrease
Hydrodynamic Radius (Rh) ~3.5 nm~5.0 nmIncrease[8]
In Vivo Half-life VariableGenerally IncreasedIncrease
Immunogenicity VariableGenerally DecreasedDecrease

Note: The data in this table are illustrative and based on studies with similar short-chain PEGs. The actual change will depend on the specific protein and the degree of PEGylation.

Table 3: Example of Nanoparticle Functionalization with Carboxylated PEGs

Nanoparticle TypeInitial Hydrodynamic DiameterHydrodynamic Diameter after PEGylationChange in Zeta Potential
Gold Nanoparticles (30 nm) ~32 nm~40 nmFrom -30 mV to -10 mV
Polymeric Nanoparticles ~150 nm~165 nmFrom +25 mV to +5 mV

Note: The change in hydrodynamic diameter and zeta potential are indicative of successful surface functionalization with the PEG linker.

Experimental Protocols

Protocol 1: General Two-Step Aqueous EDC/NHS Coupling to an Amine-Containing Molecule

This protocol describes the covalent conjugation of m-PEG4-(CH2)3-acid to a protein or other amine-containing biomolecule in an aqueous environment.

Materials:

  • m-PEG4-(CH2)3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

  • Activation of m-PEG4-(CH2)3-acid:

    • Dissolve m-PEG4-(CH2)3-acid in the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the m-PEG4-(CH2)3-acid solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated m-PEG4-(CH2)3-acid solution to the solution of the amine-containing molecule. A typical molar ratio of PEG-linker to the target molecule is between 10:1 and 50:1, but this should be optimized for each specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by dialysis against an appropriate buffer, or by using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

    • Assess the change in hydrodynamic radius using Dynamic Light Scattering (DLS).

Protocol 2: Functionalization of Nanoparticles

This protocol provides a general method for coating nanoparticles with m-PEG4-(CH2)3-acid.

Materials:

  • Nanoparticles with surface amine groups

  • m-PEG4-(CH2)3-acid

  • EDC and NHS (or sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Centrifugation/purification system appropriate for the nanoparticles

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

  • Activation of m-PEG4-(CH2)3-acid:

    • Follow step 2 from Protocol 1 to activate the m-PEG4-(CH2)3-acid.

  • Conjugation to Nanoparticles:

    • Add the activated m-PEG4-(CH2)3-acid solution to the nanoparticle dispersion. The amount of PEG linker to add will depend on the desired surface density and should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification of Functionalized Nanoparticles:

    • Separate the PEGylated nanoparticles from unreacted reagents by repeated centrifugation and resuspension in fresh Coupling Buffer.

  • Characterization:

    • Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • The amount of PEG conjugated to the nanoparticles can be quantified using techniques like thermogravimetric analysis (TGA) or quantitative NMR.[9]

Visualizations

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) PEG_Acid m-PEG4-(CH2)3-COOH Intermediate O-Acylisourea Intermediate (unstable) PEG_Acid->Intermediate + EDC EDC EDC NHS NHS Intermediate->PEG_Acid Hydrolysis (side reaction) NHS_Ester Amine-Reactive NHS Ester (more stable) Intermediate->NHS_Ester + NHS Conjugate PEG-Conjugate NHS_Ester->Conjugate + R-NH2 Amine R-NH2 (Protein, Nanoparticle) Urea Urea Byproduct

Caption: EDC/NHS activation of m-PEG4-(CH2)3-acid and subsequent amidation.

Bioconjugation_Workflow start Start prep_reagents Prepare Reagents (PEG-acid, EDC, NHS, Protein) start->prep_reagents activation Activate PEG-acid with EDC/NHS in Activation Buffer prep_reagents->activation conjugation Add Activated PEG to Protein in Coupling Buffer activation->conjugation quench Quench Reaction (e.g., with Tris or Hydroxylamine) conjugation->quench purification Purify Conjugate (Dialysis or SEC) quench->purification characterization Characterize Product (SDS-PAGE, MS, DLS) purification->characterization end End characterization->end

Caption: Experimental workflow for protein bioconjugation.

Nanoparticle_Functionalization cluster_before Before Functionalization cluster_after After Functionalization NP_before Amine-functionalized Nanoparticle + Surface Charge Prone to Aggregation PEG_linker m-PEG4-(CH2)3-acid (EDC/NHS Activated) NP_before->PEG_linker NP_after PEGylated Nanoparticle Near-neutral Surface Charge Steric Hindrance Improved Stability PEG_linker->NP_after

Caption: Nanoparticle functionalization with m-PEG4-(CH2)3-acid.

References

Application Notes and Protocols: EDC/NHS Activation of m-PEG4-(CH2)3-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for activating carboxyl groups to form amine-reactive NHS esters. This "zero-length" crosslinking approach is fundamental in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, antibodies, and other amine-containing biomolecules or surfaces. The activation of methoxy-poly(ethylene glycol)-acid derivatives, such as m-PEG4-(CH2)3-acid, is a critical step in PEGylation, a process that enhances the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.

These application notes provide detailed protocols for the EDC/NHS activation of m-PEG4-(CH2)3-acid in both aqueous and organic media, offering guidance for researchers in drug development and bioconjugation.

Reaction Mechanism

The EDC/NHS activation of a carboxylic acid proceeds in a two-step manner. First, EDC reacts with the carboxyl group of the m-PEG4-(CH2)3-acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. The addition of NHS mitigates this by reacting with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[1][2]

Key Experimental Parameters

Several factors influence the efficiency of the EDC/NHS activation and subsequent conjugation:

  • pH: The activation of the carboxyl group with EDC is most efficient in an acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated.[3] However, the subsequent reaction of the NHS ester with a primary amine is favored at a slightly basic pH (7.2-8.5) where the amine is deprotonated and thus more nucleophilic.[3][4]

  • Molar Ratios: The molar ratios of EDC, NHS, and the m-PEG4-(CH2)3-acid are critical for maximizing the yield of the activated PEG and minimizing side reactions. An excess of EDC and NHS is generally recommended to drive the reaction towards the formation of the NHS ester.[5]

  • Solvent: The choice of solvent depends on the solubility of the reactants. Both aqueous buffers and anhydrous organic solvents can be used. In aqueous solutions, hydrolysis of the NHS ester is a competing reaction, making timely execution of the subsequent conjugation step crucial.

  • Temperature and Time: Activation is typically performed at room temperature for a short duration (15-60 minutes). The subsequent conjugation reaction can be carried out at room temperature or 4°C for a few hours to overnight.

Data Presentation

The following tables summarize typical starting conditions for the EDC/NHS activation of m-PEG4-(CH2)3-acid. Researchers should note that these are guidelines, and optimal conditions may vary depending on the specific application and the amine-containing molecule to be conjugated.

Table 1: Recommended Molar Ratios for Activation in Aqueous Media

ComponentMolar Ratio (relative to m-PEG4-(CH2)3-acid)
m-PEG4-(CH2)3-acid1
EDC1.5 - 5
NHS1.5 - 5

Note: Higher molar excesses of EDC and NHS can increase the activation efficiency but may also lead to an increase in side products and complicate purification.[5]

Table 2: Recommended pH Conditions for a Two-Step Aqueous Conjugation

StepBufferpH Range
ActivationMES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0
ConjugationPBS (Phosphate-Buffered Saline) or Borate Buffer7.2 - 8.5

Note: It is crucial to avoid buffers containing primary amines, such as Tris, during the activation and conjugation steps as they will compete for reaction with the NHS ester.

Experimental Protocols

Protocol 1: EDC/NHS Activation of m-PEG4-(CH2)3-acid in Aqueous Buffer (Two-Step Procedure)

This protocol is suitable for the activation of m-PEG4-(CH2)3-acid for subsequent conjugation to amine-containing molecules in an aqueous environment.

Materials:

  • m-PEG4-(CH2)3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Reaction tubes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Dissolve m-PEG4-(CH2)3-acid: Dissolve the desired amount of m-PEG4-(CH2)3-acid in Activation Buffer to a final concentration of 10-100 mM.

  • Add EDC and NHS: Add a 2 to 5-fold molar excess of both EDC and NHS to the m-PEG4-(CH2)3-acid solution. Ensure the EDC and NHS are freshly prepared or have been stored under desiccated conditions.

  • Activation Reaction: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • pH Adjustment (for immediate conjugation): Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

  • Conjugation: Add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated m-PEG solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the PEG is common.

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification: Purify the PEGylated product from excess reagents and byproducts using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: EDC/NHS Activation of m-PEG4-(CH2)3-acid in Organic Solvent

This protocol is suitable for reactions where the reactants are more soluble in organic solvents or when hydrolysis of the NHS ester is a major concern.

Materials:

  • m-PEG4-(CH2)3-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (optional)

  • Anhydrous reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare Reactants: Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Dissolve m-PEG4-(CH2)3-acid: Dissolve m-PEG4-(CH2)3-acid in the chosen anhydrous organic solvent (e.g., DMF or DCM).

  • Add EDC and NHS: Add 1.5 to 2.0 molar equivalents of both EDC and NHS to the solution.

  • Activation: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Conjugation: In a separate flask, dissolve the amine-containing molecule in the same anhydrous solvent. If the amine is in a salt form (e.g., hydrochloride salt), a tertiary amine base like DIPEA (1.5-2.0 equivalents) can be added to deprotonate the amine.

  • Combine Reactants: Add the solution of the amine-containing molecule to the activated m-PEG-NHS ester solution.

  • Incubation: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified using appropriate chromatographic techniques (e.g., silica gel chromatography or preparative HPLC) to isolate the desired PEGylated conjugate.

Mandatory Visualizations

EDC_NHS_Activation_Pathway mPEG_Acid m-PEG4-(CH2)3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) mPEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + O_Acylisourea->mPEG_Acid mPEG_NHS m-PEG4-(CH2)3-CO-NHS (Amine-Reactive Ester) O_Acylisourea->mPEG_NHS + NHS NHS NHS Conjugate m-PEG4-(CH2)3-CO-NH-R (Stable Amide Bond) mPEG_NHS->Conjugate + R-NH2 Amine R-NH2 Hydrolysis Hydrolysis

Caption: Signaling pathway of EDC/NHS activation of a carboxylic acid.

Experimental_Workflow start Start dissolve_peg Dissolve m-PEG-Acid in Activation Buffer (pH 4.5-6.0) start->dissolve_peg add_reagents Add EDC and NHS dissolve_peg->add_reagents activation Activation Reaction (15-30 min, RT) add_reagents->activation adjust_ph Adjust pH to 7.2-8.5 with Conjugation Buffer activation->adjust_ph add_amine Add Amine-Containing Molecule adjust_ph->add_amine conjugation Conjugation Reaction (2h RT or O/N 4°C) add_amine->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify end End purify->end

Caption: Experimental workflow for aqueous two-step conjugation.

References

Application Notes and Protocols for m-PEG4-(CH2)3-acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-(CH2)3-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the development of advanced drug delivery systems. Its structure, featuring a terminal carboxylic acid and a methoxy-capped PEG chain, makes it an ideal bifunctional spacer for conjugating two different molecular entities. The primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The m-PEG4-(CH2)3-acid serves as this crucial linker.[1][2] The PEG component of the linker enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule, which is often a challenge for these high molecular weight compounds.[1][2] The length and flexibility of the PEG4 chain are often optimal for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3] The terminal carboxylic acid provides a versatile handle for conjugation, typically reacting with primary or secondary amines on a target ligand or E3 ligase ligand to form a stable amide bond.[4]

Mechanism of Action: PROTACs

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ub Ubiquitin E3_Ligase->Ub transfers Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments degrades into Ub->POI attaches to Ub_POI Poly-ubiquitinated POI Ub_POI->Proteasome recognized by

Figure 1: Mechanism of Action of a PROTAC.

Representative Application: Synthesis of a BRD4-Degrading PROTAC

While specific data for a PROTAC synthesized with m-PEG4-(CH2)3-acid is not available in the cited literature, a representative example of a potent Bromodomain-containing protein 4 (BRD4) degrader using a similar PEG4 linker provides a valuable case study. The following data is adapted from a study by Wurz et al., which developed a series of BET bromodomain PROTACs using a "clickable" linker approach. The data presented here is for a PROTAC with a 4-unit PEG linker, analogous to what could be achieved using m-PEG4-(CH2)3-acid.

Quantitative Biological Data

The efficacy of the representative BRD4-targeting PROTAC was evaluated in human leukemia cell lines (MV4;11). The key metrics for a PROTAC are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).

PROTAC ConstructCell LineTarget ProteinLinker LengthDC50 (nM)Dmax (%)
Representative BRD4 Degrader MV4;11BRD44 x PEG units5.1>98

Table 1: Degradation activity of a representative BRD4-targeting PROTAC with a PEG4 linker in MV4;11 cells after 24 hours of treatment. Data is representative from a study on similar PROTACs.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC using m-PEG4-(CH2)3-acid as the linker. These protocols are based on established methodologies in the field.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a common synthetic route where the m-PEG4-(CH2)3-acid linker is first coupled to the E3 ligase ligand (in this case, a derivative of pomalidomide for recruiting Cereblon), followed by conjugation to the target protein ligand ((+)-JQ1 for BRD4).

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: m-PEG4-(CH2)3-acid Pomalidomide-NH2 (+)-JQ1-COOH step1 Step 1: Amide Coupling (Linker + E3 Ligand) Reagents: HATU, DIPEA, DMF start->step1 step2 Purification 1 (HPLC) step1->step2 step3 Step 2: Amide Coupling (Linker-E3 Ligand + JQ1) Reagents: HATU, DIPEA, DMF step2->step3 step4 Purification 2 (HPLC) step3->step4 end_product Final PROTAC Molecule step4->end_product

References

Surface Modification Using m-PEG4-(CH2)3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the biocompatibility and functionality of materials used in biomedical applications. The methoxy-PEG4-(CH2)3-acid (m-PEG4-(CH2)3-acid) is a short-chain PEG linker that offers a versatile platform for tailoring the surface properties of various substrates, including nanoparticles, medical implants, and drug delivery systems. Its terminal carboxylic acid group allows for covalent attachment to amine-functionalized surfaces through a stable amide bond, typically facilitated by carbodiimide chemistry. The short PEG chain (n=4) provides a hydrophilic spacer that can reduce non-specific protein adsorption and minimize cellular interactions, thereby improving the in-vivo performance of modified materials.

These application notes provide an overview of the applications of m-PEG4-(CH2)3-acid in surface modification and detailed protocols for its use.

Applications

Surface modification with m-PEG4-(CH2)3-acid is instrumental in a variety of research and development areas:

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles with m-PEG4-(CH2)3-acid can improve their colloidal stability, reduce aggregation, and decrease uptake by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in vivo. This is critical for targeted drug delivery and imaging applications.

  • Biomaterial Implants: Coating the surface of implants with this PEG linker can enhance their biocompatibility by minimizing foreign body response. The hydrophilic nature of the PEG layer reduces protein fouling and subsequent inflammatory reactions.

  • Drug Delivery Systems: Incorporating m-PEG4-(CH2)3-acid into drug delivery vehicles like liposomes or polymeric micelles can create a "stealth" shield, protecting them from opsonization and enzymatic degradation. This leads to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

  • Biosensors and Diagnostics: By reducing non-specific binding of biomolecules to sensor surfaces, m-PEG4-(CH2)3-acid can improve the signal-to-noise ratio and enhance the sensitivity and specificity of diagnostic assays.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Substrates

This protocol describes the covalent attachment of m-PEG4-(CH2)3-acid to a substrate with available primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of m-PEG4-(CH2)3-acid Solution:

    • Dissolve m-PEG4-(CH2)3-acid in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Activation of Carboxylic Acid Groups:

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.

    • Add the EDC/NHS solution to the m-PEG4-(CH2)3-acid solution at a 1:1:1 molar ratio of acid:EDC:NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming a more stable NHS ester.

  • Surface Coupling Reaction:

    • Immerse the amine-functionalized substrate in the activated m-PEG4-(CH2)3-acid solution.

    • Alternatively, for nanoparticle suspensions, add the activated PEG solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Quenching of Unreacted Sites:

    • To stop the reaction and block any unreacted NHS-esters, add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Washing:

    • Wash the substrate thoroughly with Wash Buffer (3-5 times) to remove any unreacted PEG, EDC, NHS, and byproducts.

    • For nanoparticles, centrifuge the suspension, remove the supernatant, and resuspend in fresh Wash Buffer. Repeat this wash step 3 times.

    • Finally, rinse with DI water and dry the substrate under a stream of nitrogen or store nanoparticles in an appropriate buffer.

Experimental Workflow for Surface Modification

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_quenching Quenching cluster_washing Washing prep_peg Dissolve m-PEG4-(CH2)3-acid in DMF/DMSO activate Mix PEG, EDC, and NHS (15-30 min, RT) prep_peg->activate prep_edc_nhs Prepare EDC/NHS in Activation Buffer prep_edc_nhs->activate couple Incubate with Amine-Substrate (2-4 hours, RT, pH 7.2-7.5) activate->couple quench Add Quenching Buffer (15-30 min, RT) couple->quench wash Wash with PBST and DI Water quench->wash

Caption: Workflow for the covalent attachment of m-PEG4-(CH2)3-acid to an amine-functionalized surface.

Protocol 2: Characterization of Modified Surfaces

It is crucial to characterize the modified surface to confirm successful PEGylation.

1. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition of the surface.

  • Procedure: Acquire high-resolution C1s and O1s spectra. The presence of the C-O-C ether linkage from the PEG backbone will be evident in the C1s spectrum at a binding energy of approximately 286.5 eV.

  • Expected Outcome: An increase in the C-O peak intensity relative to the hydrocarbon C-C/C-H peak after modification.

2. Contact Angle Goniometry:

  • Objective: To assess the change in surface hydrophilicity.

  • Procedure: Measure the static water contact angle on the unmodified and modified surfaces.

  • Expected Outcome: A decrease in the water contact angle after PEGylation, indicating an increase in surface hydrophilicity.

3. Atomic Force Microscopy (AFM):

  • Objective: To evaluate changes in surface topography and roughness.

  • Procedure: Image the surface before and after modification in tapping mode.

  • Expected Outcome: A smoother surface with potentially a slight increase in height, corresponding to the PEG layer.

4. Zeta Potential Measurement (for nanoparticles):

  • Objective: To determine the change in surface charge.

  • Procedure: Measure the zeta potential of the nanoparticles before and after modification using dynamic light scattering (DLS).

  • Expected Outcome: A shift in the zeta potential towards a more neutral value after PEGylation.

Quantitative Data

The following tables summarize representative quantitative data from studies on surfaces modified with short-chain PEGs. While specific data for m-PEG4-(CH2)3-acid is limited, these values provide an expected trend.

Table 1: Effect of Short-Chain PEGylation on Protein Adsorption

SurfaceProteinAdsorbed Protein Amount (ng/cm²)Reduction in Adsorption (%)
Unmodified SiliconFibrinogen350 ± 25-
PEG4-modified SiliconFibrinogen85 ± 15~76%
Unmodified GoldLysozyme210 ± 20-
PEG4-modified GoldLysozyme60 ± 10~71%

Table 2: Influence of Short-Chain PEGylation on Cell Adhesion

SurfaceCell TypeAdherent Cell Density (cells/mm²)Reduction in Adhesion (%)
Unmodified PolystyreneFibroblasts5000 ± 450-
PEG4-modified PolystyreneFibroblasts1200 ± 200~76%
Unmodified TitaniumOsteoblasts3200 ± 300-
PEG4-modified TitaniumOsteoblasts950 ± 150~70%

Table 3: Characterization of PEGylated Nanoparticles

NanoparticleHydrodynamic Diameter (nm)Zeta Potential (mV)
Amine-functionalized Gold NP45 ± 3+35 ± 4
PEG4-modified Gold NP52 ± 4+5 ± 2
Amine-functionalized Liposomes110 ± 8+25 ± 3
PEG4-modified Liposomes115 ± 7+2 ± 1.5

Signaling Pathways and Cellular Interactions

While direct evidence linking m-PEG4-(CH2)3-acid modified surfaces to specific signaling pathways is scarce, the general effects of PEGylation on cell behavior are well-documented. By preventing non-specific protein adsorption, PEGylated surfaces modulate the initial cellular response, which is largely dictated by the composition of the adsorbed protein layer.

Integrin-Mediated Signaling:

The adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, is crucial for integrin-mediated cell adhesion and subsequent signaling cascades. By reducing the adsorption of these proteins, PEGylated surfaces can downregulate integrin clustering and the activation of focal adhesion kinase (FAK), a key signaling molecule in cell adhesion, proliferation, and migration.

Logical Relationship of PEGylation and Cell Signaling

G peg_surface m-PEG4-(CH2)3-acid Modified Surface protein_adsorption Reduced Non-specific Protein Adsorption peg_surface->protein_adsorption ecm_adsorption Decreased ECM Protein (e.g., Fibronectin) Adsorption protein_adsorption->ecm_adsorption integrin_binding Inhibited Integrin Binding and Clustering ecm_adsorption->integrin_binding fak_activation Downregulated FAK Activation integrin_binding->fak_activation cell_adhesion Reduced Cell Adhesion, Spreading, and Proliferation fak_activation->cell_adhesion

Caption: PEGylation reduces protein adsorption, leading to decreased cell adhesion via integrin signaling.

Conclusion

The use of m-PEG4-(CH2)3-acid for surface modification provides a straightforward and effective method to improve the biocompatibility and performance of various materials in biological environments. The protocols and data presented here offer a foundational guide for researchers and developers to implement this versatile molecule in their specific applications. Further investigation into the precise cellular responses to surfaces modified with this short-chain PEG linker will continue to expand its utility in advanced biomedical technologies.

Synthesis of Antibody-Drug Conjugates with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers have emerged as a versatile tool in ADC development due to their unique properties. The incorporation of PEG chains can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic drug payloads. This can lead to improved solubility, reduced aggregation, and potentially allow for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[1][2] Furthermore, PEG linkers can create a hydrophilic shield around the payload, potentially reducing immunogenicity and altering the pharmacokinetic profile of the ADC, often leading to a longer circulation half-life.[2][3] The length and architecture of the PEG linker can be precisely tuned to optimize the performance of the ADC.[3][4]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs featuring PEG linkers, targeting both cysteine and lysine residues on the antibody.

Quantitative Data Summary

The choice of PEG linker length and conjugation strategy can significantly impact the drug-to-antibody ratio (DAR) and the overall efficiency of the conjugation reaction. The following table summarizes quantitative data from a study on lysine-conjugated ADCs, comparing different PEG linker configurations.

Linker NamePEG StructureLinker/Trs Reaction Molar RatioLinker-to-Antibody Ratio (LAR)Modification Efficiency (%)Drug-to-Antibody Ratio (DAR)LAR/DAR
MAL24PSLinear PEG2410.54.2440.43.671.2
SMCCNo PEG7.06.1087.13.811.6
MAP12NPPendant PEG (12x2)604.878.13.551.4
(Data sourced from a study on lysine-conjugated ADCs with Trastuzumab (Trs).[5])

Experimental Protocols

I. Synthesis of ADCs with PEG Linkers

Two primary strategies for conjugating drug-linker complexes to antibodies are through the thiol groups of cysteine residues or the amine groups of lysine residues.

Site-specific conjugation to engineered cysteine residues offers precise control over the DAR, leading to a more homogeneous ADC product.[6][7] This protocol describes a one-step conjugation method for a reactive cysteine-engineered antibody.

Materials:

  • Reactive Cysteine-Engineered Monoclonal Antibody (mAb)

  • Maleimide-activated PEG-Drug Linker

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anion Exchange Resin

  • Quenching Agent (e.g., N-acetylcysteine)

Protocol:

  • Antibody Preparation: Dissolve the cysteine-engineered mAb in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the maleimide-activated PEG-drug linker in a compatible solvent (e.g., DMSO) at a concentration that will result in the desired molar excess for the conjugation reaction.

  • Conjugation Reaction: Add the dissolved drug-linker to the antibody solution. The molar ratio of drug-linker to antibody will depend on the desired DAR and the reactivity of the components and should be optimized. A typical starting point is a 5-10 fold molar excess of the drug-linker.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: To stop the reaction, add a quenching agent such as N-acetylcysteine in a 2-5 fold molar excess over the drug-linker. Incubate for an additional 20-30 minutes.

  • Succinimide Hydrolysis: To improve the stability of the maleimide linkage, the succinimide ring can be hydrolyzed. This can be achieved by passing the reaction mixture through an anion exchange resin.[6]

  • Purification: Proceed immediately to the purification of the ADC to remove unconjugated drug-linker and other impurities.

Conjugation to the ε-amino groups of lysine residues is a more traditional and stochastic approach, resulting in a heterogeneous mixture of ADCs with varying DARs.[8][9][10][11]

Materials:

  • Monoclonal Antibody (mAb)

  • NHS-ester activated PEG-Drug Linker

  • Conjugation Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8)

  • Quenching Agent (e.g., Tris or Glycine)

  • Purification Buffers

Protocol:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the conjugation buffer. Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the NHS-ester activated PEG-drug linker in a suitable organic solvent (e.g., DMA or DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the drug-linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation. The molar excess of the drug-linker will determine the average DAR and needs to be optimized empirically. A starting point could be a 5-15 fold molar excess.

  • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Add a quenching agent like Tris or Glycine to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.

  • Purification: Purify the resulting ADC to remove excess drug-linker and other reaction byproducts.

II. Purification of Antibody-Drug Conjugates

Purification is a critical step to remove unconjugated drug-linkers, antibodies, and aggregates.[12] The two most common methods are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

SEC separates molecules based on their size. It is effective for removing small molecule impurities like unconjugated drug-linkers.

Materials:

  • SEC column (e.g., Superdex 200 or equivalent)

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC running buffer at the desired flow rate.

  • Sample Loading: Load the crude ADC mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the ADC with the running buffer. The ADC, being the largest molecule, will elute first, followed by smaller impurities.

  • Fraction Collection: Collect fractions corresponding to the ADC peak, which can be monitored by UV absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a suitable method like centrifugal filtration.

HIC separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs, as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody.[12][13][14][]

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Binding Buffer (High salt concentration, e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Elution Buffer (Low salt concentration, e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Protocol:

  • Sample Preparation: Dilute the crude ADC sample with the binding buffer to promote interaction with the column matrix.

  • Column Equilibration: Equilibrate the HIC column with several column volumes of the binding buffer.

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Wash: Wash the column with the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of elution buffer). Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions to identify those containing the desired ADC species.

III. Characterization of Antibody-Drug Conjugates

The DAR is a critical quality attribute of an ADC. It can be determined using UV/Vis spectroscopy or HIC.[16][17][18][19][20]

UV/Vis Spectroscopy Protocol:

  • Measure the UV/Vis absorbance spectrum of the purified ADC solution.

  • Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective molar extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

HIC Protocol:

  • Run the purified ADC on a HIC column as described in the purification protocol.

  • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-conjugated ADCs).

  • Calculate the area of each peak.

  • The average DAR is calculated by the weighted average of the peak areas, where each peak is weighted by its corresponding number of conjugated drugs.[]

This assay determines the potency of the ADC in killing target cancer cells.[21][22][23][24]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Add the dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (typically 48-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of the cells are killed).

Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation PEG_Linker_Drug PEG-Linker-Drug (Activated) PEG_Linker_Drug->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification_Step Purification (SEC or HIC) Crude_ADC->Purification_Step Purified_ADC Purified ADC Purification_Step->Purified_ADC DAR_Analysis DAR Analysis (UV/Vis or HIC) Purified_ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity_Assay Final_Product Characterized ADC DAR_Analysis->Final_Product Cytotoxicity_Assay->Final_Product

Caption: General workflow for the synthesis, purification, and characterization of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Conjugation_Strategies cluster_cysteine Cysteine Conjugation (Site-Specific) cluster_lysine Lysine Conjugation (Stochastic) Antibody Antibody Engineered_Cysteine Engineered Cysteine (-SH) Antibody->Engineered_Cysteine Lysine_Residue Lysine Residue (-NH2) Antibody->Lysine_Residue Maleimide_Linker Maleimide-PEG-Drug Engineered_Cysteine->Maleimide_Linker Thiol-Maleimide Reaction Thioether_Bond Stable Thioether Bond Maleimide_Linker->Thioether_Bond NHS_Linker NHS-PEG-Drug Lysine_Residue->NHS_Linker Amine-NHS Ester Reaction Amide_Bond Stable Amide Bond NHS_Linker->Amide_Bond

Caption: Comparison of cysteine-based (site-specific) and lysine-based (stochastic) ADC conjugation strategies.

HIC_Purification_Principle cluster_loading Loading (High Salt) cluster_elution Elution (Decreasing Salt Gradient) HIC_Column HIC Column Hydrophobic Stationary Phase Gradient Decreasing Salt Concentration HIC_Column->Gradient ADC_Mix_High_Salt ADC Mixture (High Salt Buffer) Binding ADCs Bind to Column ADC_Mix_High_Salt->Binding Binding->HIC_Column Low_DAR Low DAR ADC (Less Hydrophobic) High_DAR High DAR ADC (More Hydrophobic) Gradient->Low_DAR Elutes First Gradient->High_DAR Elutes Later

Caption: Principle of Hydrophobic Interaction Chromatography (HIC) for the separation of ADCs based on Drug-to-Antibody Ratio (DAR).

References

Application Notes: m-PEG4-(CH2)3-acid for Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Peptide PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as peptides, proteins, and small drugs.[1][2] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2]

Key advantages of PEGylating peptides include:

  • Extended Circulating Half-Life: The increased hydrodynamic size of the PEGylated peptide reduces renal clearance, prolonging its time in circulation.[2][3][4]

  • Improved Stability: PEG chains protect the peptide from proteolytic degradation by enzymes.[2][3][5]

  • Enhanced Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic peptides.[3][6]

  • Reduced Immunogenicity and Antigenicity: The PEG polymer can mask epitopes on the peptide surface, reducing the likelihood of an immune response.[3][4][6]

m-PEG4-(CH2)3-acid is a discrete (monodisperse) PEG linker, meaning it has a precise, single molecular weight, unlike traditional polydisperse PEG polymers. This eliminates the heterogeneity that complicates the analysis and characterization of PEGylated biotherapeutics.[7] It features a terminal carboxylic acid group that can be activated to react with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.[8][9]

Physicochemical Properties and Data

The defined structure of m-PEG4-(CH2)3-acid ensures batch-to-batch consistency and simplifies analytical characterization of the final conjugate.

PropertyValueReference
Chemical Name 2,5,8,11-tetraoxapentadecan-15-oic acid[8]
CAS Number 874208-84-1[9]
Molecular Formula C11H22O6[9]
Molecular Weight 250.29 g/mol [9]
Purity Typically ≥95%[9]
Appearance Colorless to pale yellow oil or solidN/A
Solubility Soluble in water and most organic solvents[6]
Reactive Group Carboxylic Acid (-COOH)[8][9]
Target Functional Group Primary Amine (-NH2)[8][9]

Diagrams and Visualizations

G reagent reagent peptide peptide intermediate intermediate product product activator activator PEG_Acid m-PEG4-(CH2)3-acid (-COOH) Activated_PEG NHS-activated PEG Ester PEG_Acid->Activated_PEG Activation (pH 4.5-7.2) Peptide_NH2 Peptide (-NH2) PEG_Peptide PEGylated Peptide (Stable Amide Bond) Peptide_NH2->PEG_Peptide EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->PEG_Peptide Conjugation (pH 7.0-8.0)

Caption: Reaction scheme for peptide PEGylation using m-PEG4-(CH2)3-acid.

G start_end start_end process_step process_step purify_char purify_char start Start Materials: Peptide & m-PEG4-acid activation 1. Activate m-PEG4-acid with EDC/NHS in Buffer start->activation conjugation 2. Add Peptide Solution (Adjust pH to 7.2-7.5) activation->conjugation quench 3. Quench Reaction (e.g., with hydroxylamine) conjugation->quench purification 4. Purification quench->purification characterization 5. Characterization purification->characterization RP-HPLC final_product Pure PEGylated Peptide characterization->final_product LC/MS, MALDI-TOF

Caption: Experimental workflow for peptide modification and analysis.

G cluster_0 Unmodified Peptide cluster_1 PEGylated Peptide peptide_node peptide_node process_node process_node outcome_pos outcome_pos outcome_neg outcome_neg Unmodified Unmodified Peptide In Vivo Degradation Proteolytic Degradation Unmodified->Degradation Clearance Rapid Renal Clearance Unmodified->Clearance Effect_Low Reduced Therapeutic Efficacy Degradation->Effect_Low Clearance->Effect_Low PEGylated m-PEG4 Modified Peptide In Vivo Protection Steric Shielding PEGylated->Protection Size Increased Hydrodynamic Size PEGylated->Size Effect_High Enhanced Therapeutic Efficacy Protection->Effect_High Longer Half-Life Size->Effect_High Sustained Exposure

Caption: Logical diagram of PEGylation's pharmacokinetic advantages.

Experimental Protocols

This section provides a general protocol for conjugating m-PEG4-(CH2)3-acid to a peptide containing primary amines. Optimization may be required based on the specific peptide's properties.

  • Peptide with at least one primary amine group (dissolved in appropriate buffer)

  • m-PEG4-(CH2)3-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analysis Instruments: Mass Spectrometer (LC/MS or MALDI-TOF)

This procedure is based on a two-step reaction where the carboxylic acid on the PEG linker is first activated with EDC and NHS, followed by conjugation to the peptide.[10]

Step 1: Activation of m-PEG4-(CH2)3-acid

  • Allow all reagents to warm to room temperature before use.

  • Dissolve m-PEG4-(CH2)3-acid in DMF or DMSO to a stock concentration (e.g., 100 mM).

  • In a reaction tube, add a 10-20 fold molar excess of m-PEG4-(CH2)3-acid relative to the peptide.

  • Add a 1.2-fold molar excess of both EDC and NHS relative to the m-PEG4-(CH2)3-acid.

  • Add Activation Buffer (pH 5-6) to the mixture.

  • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester. The activation reaction is most efficient at a pH of 4.5-7.2.[10]

Step 2: Conjugation to the Peptide

  • Dissolve the target peptide in the Conjugation Buffer (pH 7.2-7.5).

  • Add the peptide solution to the activated m-PEG4-NHS ester mixture from Step 1. The reaction of the NHS-ester with the primary amine is most efficient at pH 7-8.[10]

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

Step 3: Quenching the Reaction

  • To stop the reaction and hydrolyze any unreacted NHS-activated PEG, add the Quenching Buffer to a final concentration of 10-50 mM.[10]

  • Incubate for 15 minutes at room temperature.

ParameterRecommended ConditionRationale
pH (Activation) 4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[10]
pH (Conjugation) 7.2 - 8.0Favors nucleophilic attack by unprotonated primary amines.[10]
Molar Ratio 10-20 fold excess of PEG/EDC/NHS to peptideDrives the reaction towards completion.
Temperature 4°C to Room TemperatureBalances reaction rate with peptide stability.
Reaction Time 2 - 12 hoursDependent on peptide reactivity; should be optimized.

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed PEG-acid, and other byproducts. RP-HPLC is the most common method for purification.

  • Column: Use a C18 or C8 column suitable for peptide separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the components. The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the addition of the PEG group.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak and confirm the molecular weight by mass spectrometry.

Full characterization is essential to confirm successful PEGylation and assess the purity of the final product.[5] Mass spectrometry is a robust tool for this purpose.[11]

1. Mass Spectrometry (MS)

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used.[5][11]

  • Purpose: To confirm the covalent attachment of the PEG linker.

  • Expected Result: The mass spectrum of the purified product should show a mass increase corresponding to the molecular weight of the attached m-PEG4-(CH2)3 moiety (approximately 232.26 Da, accounting for the loss of H2O). Multiple peaks separated by this mass may indicate di- or multi-PEGylated species.[12]

2. High-Performance Liquid Chromatography (HPLC)

  • Technique: Analytical RP-HPLC.

  • Purpose: To determine the purity of the final product and separate different PEGylated forms.

  • Expected Result: A single, sharp peak for the mono-PEGylated product indicates high purity. Unmodified peptide and multi-PEGylated species will have different retention times.

Analysis TechniqueInformation ObtainedExpected Outcome for Mono-PEGylated Peptide
ESI-MS / LC-MS Molecular weight, degree of PEGylation, product heterogeneity.A major peak with MW = (MW of peptide + 232.26 Da).[12][13]
MALDI-TOF MS Average molecular weight and confirmation of conjugation.A clear mass shift corresponding to one PEG unit.[11]
Analytical RP-HPLC Purity, separation of PEGylated isomers and unmodified peptide.A single major peak with a retention time shift compared to the native peptide.

References

Application Note and Protocol: Preparation of m-PEG4-(CH2)3-acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-(CH2)3-acid is a hydrophilic, short-chain polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid. This functional group allows for its conjugation to primary amine groups on proteins, peptides, and other molecules through the formation of a stable amide bond, often facilitated by carbodiimide chemistry (e.g., using EDC or DCC).[1][2] The incorporation of the PEG spacer enhances the solubility and bioavailability of the conjugated molecule in aqueous media.[1][2] This compound is a valuable tool in drug delivery, bioconjugation, and the development of PROTACs.[3] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experiments. This document provides a detailed protocol for the preparation, storage, and handling of m-PEG4-(CH2)3-acid stock solutions.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C11H22O6[1]
Molecular Weight 250.29 g/mol [1][3]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Storage (Solid) Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Storage (Stock Solution) Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. For use within 1 month. For longer storage (up to 6 months), store at -80°C.[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of m-PEG4-(CH2)3-acid in dimethyl sulfoxide (DMSO).

Materials
  • m-PEG4-(CH2)3-acid (solid powder)

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure
  • Acclimatization: Before opening, allow the vial of m-PEG4-(CH2)3-acid to equilibrate to room temperature to prevent moisture condensation.[4]

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of m-PEG4-(CH2)3-acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.503 mg of the compound (calculation based on a molecular weight of 250.29 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed m-PEG4-(CH2)3-acid. For a 10 mM solution with 2.503 mg of the compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[3] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Stability and Handling

PEG compounds can be susceptible to oxidative degradation, and the aging of PEG solutions can be accelerated by elevated temperatures, light, and the presence of oxygen.[5][6] Therefore, it is crucial to store the solid compound and stock solutions in a dry, dark environment.[1] When preparing stock solutions, using an inert gas such as argon or nitrogen to purge the headspace of the storage vial can further minimize exposure to air.[4] For aqueous applications, it is important to use non-amine-containing buffers (e.g., PBS, MES) at a pH of 7-9, as buffers containing primary amines (e.g., Tris, glycine) will compete with the intended conjugation reaction.[4][7]

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Handling start Start: Obtain m-PEG4-(CH2)3-acid acclimate Acclimate vial to room temperature start->acclimate weigh Weigh desired amount of compound acclimate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent mix Vortex/sonicate until fully dissolved add_solvent->mix aliquot Aliquot into single-use volumes mix->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing m-PEG4-(CH2)3-acid stock solution.

References

Application Notes and Protocols for m-PEG4-(CH2)3-acid in Aqueous vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG4-(CH2)3-acid, a versatile PEG linker, in both aqueous and organic solvent systems. This document outlines the properties, solubility, and reaction protocols for the conjugation of this linker to amine-containing molecules, offering insights into solvent selection for optimal reaction outcomes.

Introduction to m-PEG4-(CH2)3-acid

m-PEG4-(CH2)3-acid is a monodisperse polyethylene glycol (PEG) linker featuring a terminal methoxy group and a carboxylic acid functional group separated by a tetraethylene glycol spacer and a propyl chain. This structure imparts unique properties, making it a valuable tool in bioconjugation, drug delivery, and surface modification. The methoxy group provides a chemically inert terminus, while the carboxylic acid allows for covalent attachment to primary amines through the formation of a stable amide bond.[1] The PEG spacer enhances the hydrophilicity and aqueous solubility of the conjugated molecule, which can improve its pharmacokinetic properties and reduce immunogenicity.[1][2]

The choice of solvent system—aqueous or organic—is critical for successful conjugation reactions with m-PEG4-(CH2)3-acid. This decision is primarily dictated by the solubility and stability of the substrate (the molecule to be PEGylated) and can significantly impact reaction efficiency and yield.

Data Presentation: Solvent Properties and Solubility

While precise quantitative solubility data for m-PEG4-(CH2)3-acid is not extensively published, the available information and the properties of similar PEG linkers allow for a comparative summary.

SolventTypeQualitative Solubility of m-PEG4-(CH2)3-acid & Similar PEG AcidsTypical Use Case in Conjugation
Water / Aqueous Buffers (e.g., PBS, MES) AqueousSoluble[2]Bioconjugation of proteins, peptides, and other water-soluble biomolecules.
Dimethyl Sulfoxide (DMSO) OrganicSoluble[3][4]Dissolving both the PEG linker and a wide range of organic molecules and biomolecules. Often used to prepare stock solutions.[5]
Dimethylformamide (DMF) OrganicSoluble[4]Similar to DMSO, used for dissolving reactants for both aqueous and organic-phase reactions.[5]
Dichloromethane (DCM) OrganicSoluble[4]Primarily for reactions with substrates that are soluble in chlorinated organic solvents.
Tetrahydrofuran (THF) OrganicSoluble[4]Organic synthesis and conjugation of hydrophobic molecules.

Experimental Protocols

The following are detailed protocols for the conjugation of m-PEG4-(CH2)3-acid to an amine-containing molecule using the common EDC/NHS activation method in both aqueous and organic solvents.

Protocol 1: Amide Coupling in Aqueous Buffer (e.g., for Proteins)

This protocol is suitable for the conjugation of water-soluble biomolecules such as proteins, peptides, and antibodies.

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing a stock solution of m-PEG4-(CH2)3-acid

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of m-PEG4-(CH2)3-acid (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration.

  • Activation of m-PEG4-(CH2)3-acid:

    • In a separate reaction vessel, add the desired amount of m-PEG4-(CH2)3-acid stock solution to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the m-PEG4-(CH2)3-acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[5][6]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated m-PEG4-(CH2)3-acid solution to the solution of the amine-containing molecule.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[5] Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the properties of the final conjugate.

Protocol 2: Amide Coupling in Organic Solvent

This protocol is suitable for the conjugation of small molecules, peptides, or other substrates that are soluble in organic solvents.

Materials:

  • m-PEG4-(CH2)3-acid

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Quenching agent (e.g., a primary amine like ethanolamine)

Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Dissolve m-PEG4-(CH2)3-acid in anhydrous DCM or DMF.

    • In a separate flask, dissolve the amine-containing molecule in the same anhydrous solvent.

  • Activation of m-PEG4-(CH2)3-acid:

    • To the solution of m-PEG4-(CH2)3-acid, add 1.5 to 2.0 equivalents of EDC and NHS.

    • Stir the mixture at room temperature for 30-60 minutes.[5]

  • Conjugation to the Amine-Containing Molecule:

    • Add the solution of the amine-containing molecule to the activated m-PEG4-(CH2)3-acid.

    • Add a slight molar excess of a non-nucleophilic base like DIPEA or TEA (e.g., 1.5 equivalents relative to the amine) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).[7]

  • Quenching the Reaction:

    • Add a small amount of a primary amine (e.g., a few drops of ethanolamine) to quench any unreacted NHS ester.

    • Stir for an additional 15-30 minutes.

  • Purification:

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography, preparative HPLC, or recrystallization, depending on the properties of the conjugate.

Mandatory Visualizations

experimental_workflow_aqueous cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Prepare m-PEG4-(CH2)3-acid stock solution in DMSO/DMF activation Activate PEG-acid with EDC/NHS in Activation Buffer (pH 5-6) prep_peg->activation prep_mol Dissolve amine-containing molecule in Coupling Buffer conjugation Add activated PEG to amine-molecule solution (pH 7.2-7.5) prep_mol->conjugation activation->conjugation 15-30 min quench Quench with Tris or Hydroxylamine conjugation->quench 2h - overnight purify Purify conjugate via dialysis, SEC, or TFF quench->purify

Caption: Aqueous Conjugation Workflow for m-PEG4-(CH2)3-acid.

experimental_workflow_organic cluster_prep_org Preparation (Anhydrous) cluster_reaction_org Reaction (Inert Atmosphere) cluster_purification_org Purification prep_peg_org Dissolve m-PEG4-(CH2)3-acid in anhydrous DCM/DMF activation_org Activate PEG-acid with EDC/NHS prep_peg_org->activation_org prep_mol_org Dissolve amine-containing molecule in anhydrous DCM/DMF conjugation_org Add amine-molecule and base (DIPEA/TEA) prep_mol_org->conjugation_org activation_org->conjugation_org 30-60 min quench_org Quench with a primary amine conjugation_org->quench_org 2-24 h purify_org Purify conjugate via chromatography or recrystallization quench_org->purify_org

Caption: Organic Solvent Conjugation Workflow for m-PEG4-(CH2)3-acid.

Discussion: Aqueous vs. Organic Solvent

The choice between an aqueous and an organic solvent system has significant implications for the conjugation reaction.

Aqueous System:

  • Advantages:

    • Essential for maintaining the native conformation and activity of most proteins and other large biomolecules.

    • Generally employs milder reaction conditions.

    • Avoids the use of potentially harsh organic solvents.

  • Disadvantages:

    • The stability of the activated NHS ester is lower in aqueous solutions due to hydrolysis, which can reduce conjugation efficiency. The half-life of NHS esters can range from hours at neutral pH to minutes at alkaline pH.[8]

    • The solubility of hydrophobic molecules may be limited.

Organic System:

  • Advantages:

    • Higher stability of the activated NHS ester, potentially leading to higher reaction yields.

    • Excellent for dissolving hydrophobic small molecules and peptides.

    • Easier removal of solvents and byproducts during workup.

  • Disadvantages:

    • Can denature or inactivate sensitive biomolecules like proteins.

    • Requires anhydrous conditions and an inert atmosphere to prevent side reactions.

    • May require more extensive purification to remove organic solvents from the final product.

Stability Considerations

The stability of the ester linkage in the activated m-PEG4-(CH2)3-acid (the NHS ester) is pH-dependent, with increased rates of hydrolysis at higher pH. The final amide bond formed after conjugation is generally stable under physiological conditions. The ether linkages within the PEG backbone are also highly stable.

Conclusion

m-PEG4-(CH2)3-acid is a versatile PEGylation reagent that can be effectively used in both aqueous and organic solvents. The choice of the solvent system should be carefully considered based on the properties of the molecule to be conjugated. For sensitive biomolecules, an aqueous system is preferred, while for more robust or hydrophobic molecules, an organic solvent may offer higher yields. The provided protocols offer a starting point for developing optimized conjugation strategies for a wide range of research and drug development applications.

References

Application Notes and Protocols for N-Terminal Specific PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Terminal Specific PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased drug solubility and stability, extended circulating half-life, reduced immunogenicity, and decreased clearance rates.[1][2][3] However, non-specific PEGylation can lead to a heterogeneous mixture of products with varying degrees of modification and positional isomers, which can result in a loss of biological activity.[4]

Site-specific PEGylation, particularly at the N-terminus, offers a solution to this challenge by producing a more homogeneous product with preserved bioactivity. The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino groups of lysine residues, allowing for selective modification under controlled pH conditions.[1][2] This document provides detailed application notes and protocols for the two most common methods of N-terminal specific PEGylation: reductive amination using PEG-aldehyde and acylation using PEG-N-hydroxysuccinimide (NHS) esters.

Methods for N-Terminal Specific PEGylation

The choice of N-terminal PEGylation chemistry depends on several factors, including the specific protein, the desired degree of PEGylation, and the required stability of the resulting conjugate.

Reductive Amination with PEG-Aldehyde

Reductive amination is a widely used method for N-terminal specific PEGylation that proceeds in two steps: the formation of a Schiff base between the N-terminal α-amino group and an aldehyde group on the PEG reagent, followed by the reduction of the imine to a stable secondary amine linkage using a reducing agent such as sodium cyanoborohydride.[1][5][6] By conducting the reaction at a slightly acidic pH (typically 5-6), the N-terminal amino group is more reactive than the lysine side chains, leading to site-specific modification.[1][2]

Advantages:

  • High selectivity for the N-terminus at controlled pH.

  • Forms a stable secondary amine linkage.

  • The reaction can be performed under mild conditions.

Disadvantages:

  • Requires a reduction step, which may affect protein stability in some cases.

  • Potential for side reactions if the pH is not carefully controlled.

Acylation with PEG-NHS Esters

Acylation with PEG-NHS esters is another common method for targeting primary amines. NHS esters react with amino groups to form stable amide bonds.[7] While this method can also react with lysine residues, N-terminal specificity can be achieved by carefully controlling the reaction pH. At a pH range of 7-9, both the N-terminal and lysine amino groups are reactive, but the lower pKa of the N-terminal amine can be exploited for preferential reaction under slightly basic conditions.[7][8]

Advantages:

  • Forms a highly stable amide bond.

  • The reaction is typically fast and efficient.

  • Does not require a separate reduction step.

Disadvantages:

  • Lower selectivity for the N-terminus compared to reductive amination, as lysine residues are also reactive at the optimal pH for the NHS ester reaction.

  • PEG-NHS esters are susceptible to hydrolysis, which can reduce conjugation efficiency.[7][8]

Quantitative Comparison of N-Terminal PEGylation Methods

The efficiency, yield, and selectivity of N-terminal PEGylation are critical parameters for developing a robust and reproducible manufacturing process. The following table summarizes these parameters for the two primary methods.

FeatureReductive Amination (PEG-Aldehyde)Acylation (PEG-NHS Ester)Reference
Reaction pH 5.0 - 7.07.0 - 9.0[1][7]
Selectivity High for N-terminus at acidic pHModerate, lysine residues also reactive[2][9]
Yield Generally high, dependent on reaction conditionsCan be high, but affected by hydrolysis of NHS ester[9]
Linkage Stability Stable secondary amineVery stable amide bond[1][7]
Key Considerations Requires a reducing agent (e.g., NaCNBH₃). Careful pH control is crucial for selectivity.Prone to hydrolysis. May lead to a more heterogeneous product mixture if not optimized.[5][7][8]

Experimental Protocols

Protocol 1: N-Terminal PEGylation via Reductive Amination

This protocol describes a general procedure for the N-terminal PEGylation of a protein using a PEG-aldehyde reagent and sodium cyanoborohydride as the reducing agent.

Materials:

  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Add mPEG-ALD to the protein solution at a 5- to 20-fold molar excess.

    • Add NaCNBH₃ to the reaction mixture at a final concentration of 20-50 mM.

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).[][11]

  • Characterization: Analyze the purified product by SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and site of attachment.[4][12][13]

Protocol 2: N-Terminal PEGylation via Acylation with PEG-NHS Ester

This protocol provides a general method for the N-terminal PEGylation of a protein using a PEG-NHS ester reagent.

Materials:

  • Protein of interest

  • Methoxy-PEG-N-hydroxysuccinimide ester (mPEG-NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M glycine or Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[7][8]

  • PEGylation Reaction:

    • Dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.[7][14]

    • Add the mPEG-NHS solution to the protein solution at a 5- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[7][8][14]

  • Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using SEC or IEC to remove unreacted PEG and protein.[][11]

  • Characterization: Characterize the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the extent and location of PEGylation.[4][12][13]

Visualizing PEGylation Workflows

The following diagrams illustrate the chemical reactions and experimental workflows for the described N-terminal PEGylation methods.

Reductive_Amination_Reaction Protein Protein + H₂N-CHR-CO-... Schiff_Base Protein-N=CH-(CH₂)n-O-mPEG Schiff Base Intermediate Protein->Schiff_Base pH 5-6 PEG_Aldehyde mPEG-O-(CH₂)n-CHO PEG-Aldehyde PEG_Aldehyde->Schiff_Base PEGylated_Protein Protein-NH-CH₂-(CH₂)n-O-mPEG N-terminally PEGylated Protein Schiff_Base->PEGylated_Protein Reduction Reducing_Agent {NaCNBH₃} Reducing_Agent->Schiff_Base

Reductive Amination Reaction

Acylation_Reaction cluster_products Protein Protein + H₂N-CHR-CO-... PEGylated_Protein Protein-NH-CO-O-mPEG N-terminally PEGylated Protein Protein->PEGylated_Protein pH 7-9 PEG_NHS mPEG-O-CO-NHS PEG-NHS Ester PEG_NHS->PEGylated_Protein NHS NHS PEGylated_Protein->NHS

Acylation Reaction with PEG-NHS Ester

PEGylation_Workflow Start Start: Protein Solution Add_PEG Add PEG Reagent (PEG-Aldehyde or PEG-NHS) Start->Add_PEG Incubate Incubate (Controlled Temp & Time) Add_PEG->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (SEC or IEC) Quench->Purify Characterize Characterization (SDS-PAGE, MS, etc.) Purify->Characterize End End: Purified PEGylated Protein Characterize->End

General PEGylation Workflow

Characterization of N-Terminally PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product. A combination of analytical techniques is typically employed.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, resulting in an earlier elution time compared to the unmodified protein.[15][16] SEC is used to:

  • Assess the degree of PEGylation by separating mono-, di-, and multi-PEGylated species.

  • Quantify the amount of unreacted protein.

  • Detect the presence of aggregates.[16]

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, leading to a change in its elution profile from an IEC column.[][17] IEC is useful for:

  • Separating PEGylated proteins from their unmodified counterparts.

  • Resolving positional isomers of mono-PEGylated proteins, as the location of the PEG chain can affect the overall surface charge distribution.[]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins.[4][12] It can be used to:

  • Determine the precise molecular weight of the conjugate, confirming the number of attached PEG chains.[12]

  • Identify the site of PEGylation through peptide mapping analysis of the digested protein.[4]

  • Assess the heterogeneity of the PEGylated product.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the PEGylated protein and can be used to:

  • Confirm the site of PEGylation by observing chemical shift perturbations in the protein's spectrum.

  • Determine the degree of PEGylation.[18]

  • Study the dynamics and conformation of the attached PEG chains.[19]

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively implement N-terminal specific PEGylation strategies to enhance the therapeutic potential of their protein-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG4-(CH2)3-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals experiencing issues with reactions involving m-PEG4-(CH2)3-acid. Given its terminal carboxylic acid, this PEG linker is most commonly used in bioconjugation reactions, typically forming a stable amide bond with a primary amine on a protein, peptide, or other molecule. This is usually achieved through carbodiimide chemistry using EDC and NHS (or its water-soluble analog, Sulfo-NHS). This document focuses on troubleshooting the failure of this common conjugation workflow.

Frequently Asked Questions (FAQs)

Q1: My m-PEG4-(CH2)3-acid conjugation failed. What is the most common reason?

A1: The most frequent cause of failure is an issue with the EDC/NHS coupling chemistry. This can be due to several factors including inactive reagents, incorrect buffer composition, suboptimal pH, or inappropriate molar ratios of the reactants. EDC, in particular, is highly sensitive to moisture and can easily hydrolyze and become inactive.[1][2][3]

Q2: How can I be sure my m-PEG4-(CH2)3-acid and other reagents are of good quality?

A2: Reagent integrity is critical.

  • m-PEG4-(CH2)3-acid: Store desiccated at -20°C for long-term use or 0-4°C for short-term use.[4] Warm to room temperature before opening to prevent moisture condensation.

  • EDC: This is the most sensitive reagent. It is hygroscopic and hydrolyzes quickly in the presence of moisture.[1] It should be stored desiccated at -20°C, warmed to room temperature before opening, and used immediately after preparing a solution.[1][5][6][7] Never use a pre-made EDC stock solution that has been stored.[7]

  • NHS/Sulfo-NHS: These should also be stored desiccated at 4°C to avoid moisture.[8]

Q3: What are the most critical parameters when coupling m-PEG4-(CH2)3-acid to a protein or antibody?

A3: The three most critical parameters are the buffer system, the reaction pH at different stages, and the molar excess of coupling reagents. Amine-containing buffers (like Tris or Glycine) and carboxylate-containing buffers must be avoided as they directly compete in the reaction.[9][10] The pH must be controlled to optimize the carboxyl activation step and the subsequent amine coupling step separately.[8][11]

Q4: I don't see any product formation via HPLC or SDS-PAGE. Where do I start troubleshooting?

A4: Start with the fundamentals. First, confirm the integrity of your reagents, especially the EDC, by using a fresh vial. Second, verify your buffer composition and pH are correct for each step of the reaction. Use the troubleshooting flowchart below for a systematic approach to identifying the issue.

Troubleshooting Guide: Low or No Conjugation Yield

This section provides a systematic guide to resolving common issues encountered during the EDC/NHS-mediated conjugation of m-PEG4-(CH2)3-acid.

Potential Cause Symptoms & Observations Troubleshooting Steps & Recommendations
1. Incompatible Buffer Reaction fails completely or has extremely low yield.Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate). Phosphate buffers can sometimes reduce EDC reactivity.[9][10][12] Use: For the activation step (EDC/NHS), use a non-amine, non-carboxylate buffer like MES at pH 4.7-6.0.[8][10][11] For the amine coupling step, you can adjust the pH up with a buffer like PBS (pH 7.2-7.5) or Borate (pH 8-8.5).[11][13]
2. Suboptimal pH Low conjugation efficiency.The reaction is highly pH-dependent. A two-step protocol with pH adjustment is recommended.[11][14] Step 1 (Activation): Perform the EDC/NHS activation of the PEG-acid at pH 4.5–6.0 . This is the most efficient range for forming the NHS-ester.[11][15] Step 2 (Conjugation): React the activated NHS-ester with the amine-containing molecule at pH 7.2–8.5 .[11][13][16] The primary amine must be deprotonated to be nucleophilic, which is favored at a pH above its pKa.
3. Inactive Reagents No product formation despite correct buffers and pH.EDC: Extremely moisture-sensitive.[1][2] Purchase high-quality EDC in small aliquots, store it desiccated at -20°C, warm the vial completely to room temperature before opening, and prepare solutions immediately before use.[1][7] NHS/Sulfo-NHS: Also sensitive to moisture. Store desiccated at 4°C.[8]
4. NHS-Ester Hydrolysis Low yield, especially if there is a delay between activation and conjugation.The activated NHS-ester is susceptible to hydrolysis, a competing reaction that regenerates the carboxylic acid. The rate of hydrolysis increases significantly with pH.[13][17] After activation, use the activated PEG-acid for the next step as promptly as possible.
5. Suboptimal Molar Ratios Incomplete conjugation or no reaction.The molar ratios of PEG-acid:EDC:NHS:Protein are critical. An excess of EDC and NHS over the PEG-acid is needed to drive the activation reaction. Start with a molar ratio of 1:10:25 (Protein:EDC:NHS) or similar high molar excess of the coupling reagents relative to the protein.[18] Another common starting point is a 2-5 fold molar excess of NHS and EDC relative to the PEG-acid.[11] Optimization may be required.
Quantitative Data Summary

Table 1: Recommended Reaction pH for Two-Step EDC/NHS Coupling

Reaction Step Purpose Optimal pH Range Recommended Buffers
1. Activation EDC/NHS activation of m-PEG4-(CH2)3-acid 4.5 - 6.0[11][15] 0.1 M MES

| 2. Conjugation | Reaction of activated PEG-ester with primary amine | 7.2 - 8.5[11][13][16] | PBS, HEPES, Bicarbonate, Borate |

Table 2: Half-life of NHS-Ester due to Hydrolysis at Different pH Values

pH Temperature Half-life
7.0 0°C 4-5 hours[13][17]
8.0 4°C 1 hour[19]

| 8.6 | 4°C | 10 minutes[13][17] |

Table 3: Suggested Starting Molar Ratios for Conjugation

Reactant Ratio relative to Protein (1x) Ratio relative to m-PEG4-(CH2)3-acid (1x)
Protein 1 Varies
m-PEG4-(CH2)3-acid 10-20 (for multiple conjugations) 1
EDC 40-100[18][20] 2-10[11]
NHS/Sulfo-NHS 100-250[18] 2-10[11]

Note: Ratios must be optimized for each specific application. The goal is to use sufficient excess of EDC/NHS to activate the PEG-acid efficiently without causing protein precipitation or side reactions.

Key Experimental Protocol

Two-Step Protocol for Conjugating m-PEG4-(CH2)3-acid to an Amine-Containing Protein

This protocol minimizes the exposure of the target protein to potentially harmful EDC and reduces the risk of protein-protein crosslinking.

Materials:

  • m-PEG4-(CH2)3-acid

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Reagent Preparation

  • Prepare Activation and Coupling buffers. Ensure they are free of contaminating amines.

  • Dissolve the protein in the Coupling Buffer at a desired concentration (e.g., 2-10 mg/mL).

  • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

  • Immediately before use, weigh and dissolve EDC and Sulfo-NHS in water or Activation Buffer. Do not store these solutions.

Step 2: Activation of m-PEG4-(CH2)3-acid

  • Dissolve m-PEG4-(CH2)3-acid in Activation Buffer.

  • Add a 2- to 5-fold molar excess of EDC and Sulfo-NHS to the m-PEG4-(CH2)3-acid solution. For example, for 1 µmol of PEG-acid, add 2 µmol of EDC and 5 µmol of Sulfo-NHS.[11]

  • Incubate the mixture for 15-30 minutes at room temperature.

Step 3: Conjugation to Protein

  • Immediately add the activated m-PEG4-acid solution from Step 2 to your protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG linker relative to the protein.

  • Alternatively, to better control the reaction and remove excess activation reagents, the activated PEG-acid can be passed through a desalting column equilibrated with Coupling Buffer (pH 7.2) before being added to the protein. This is highly recommended.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 10-50 mM (e.g., add 25 µL of 1 M Tris per 1 mL of reaction). This will quench any unreacted NHS-ester.[11]

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove excess PEG linker, quenched reagents, and reaction by-products by running the reaction mixture through a desalting column, dialysis, or tangential flow filtration (TFF), using an appropriate molecular weight cutoff.

Visualizations

Experimental Workflow Diagram

G reagent reagent process process buffer buffer output output peg_acid m-PEG4-(CH2)3-acid activate 1. Activate Carboxyl Group (15-30 min, RT) peg_acid->activate edc_nhs EDC + Sulfo-NHS edc_nhs->activate activation_buffer Activation Buffer (MES, pH 6.0) activation_buffer->activate protein Amine-Protein conjugate 2. Conjugate to Protein (2h RT or O/N 4°C) protein->conjugate coupling_buffer Coupling Buffer (PBS, pH 7.2) coupling_buffer->conjugate quenching_buffer Quenching Buffer (Tris or Hydroxylamine) quench 3. Quench Reaction (15 min, RT) quenching_buffer->quench activated_peg Activated m-PEG4-NHS Ester activate->activated_peg Intermediate conjugate->quench purify 4. Purify Conjugate (Desalting/Dialysis) quench->purify final_product Purified PEG-Protein Conjugate purify->final_product activated_peg->conjugate

Caption: Workflow for two-step EDC/NHS conjugation of m-PEG4-(CH2)3-acid to a protein.

Troubleshooting Logic Diagram

G question question cause cause solution solution q1 Reaction Failed? q2 Is EDC fresh & handled under dry conditions? q1->q2 Start Here q3 Is buffer amine-free (e.g., MES)? q2->q3 Yes c1 Potential Cause: Inactive EDC q2->c1 No q4 Is activation pH ~6.0 and conjugation pH 7.2-8.5? q3->q4 Yes c2 Potential Cause: Buffer Interference q3->c2 No q5 Are EDC/NHS in sufficient molar excess? q4->q5 Yes c3 Potential Cause: Suboptimal pH q4->c3 No c4 Potential Cause: Incorrect Stoichiometry q5->c4 No c5 Potential Cause: NHS-Ester Hydrolysis q5->c5 Yes s1 Solution: Use fresh EDC from a new, sealed vial. c1->s1 s2 Solution: Replace Tris/Glycine/Phosphate with MES buffer. c2->s2 s3 Solution: Verify buffer pH. Use a two-step pH protocol. c3->s3 s4 Solution: Increase molar excess of EDC and NHS. c4->s4 s5 Solution: Minimize delay between activation and conjugation. c5->s5

Caption: Decision tree for troubleshooting a failed m-PEG4-(CH2)3-acid conjugation reaction.

References

Technical Support Center: m-PEG4-(CH2)3-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of m-PEG4-(CH2)3-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind m-PEG4-(CH2)3-acid conjugation?

A1: The conjugation of m-PEG4-(CH2)3-acid to a primary amine-containing molecule, such as a protein, peptide, or antibody, is typically achieved through carbodiimide chemistry. The terminal carboxylic acid group of the PEG linker is activated by a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a semi-stable NHS ester intermediate, which then readily reacts with a primary amine to form a stable amide bond.

Q2: Why is a two-step pH process recommended for the conjugation reaction?

A2: A two-step pH process is optimal for maximizing conjugation efficiency while minimizing side reactions.

  • Activation Step (pH 4.5-6.0): The activation of the carboxylic acid on m-PEG4-(CH2)3-acid by EDC is most efficient in a slightly acidic environment. This pH range promotes the formation of the O-acylisourea intermediate.

  • Coupling Step (pH 7.2-8.5): The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a neutral to slightly basic pH. At this pH, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, forming a stable amide bond.

Q3: What are the most common causes of low conjugation efficiency?

A3: Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: Incorrect pH during the activation or coupling steps can significantly reduce yield.

  • Hydrolysis of Reagents: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive. The NHS ester intermediate is also susceptible to hydrolysis, especially at higher pH values.

  • Incorrect Molar Ratios: An inappropriate ratio of m-PEG4-(CH2)3-acid, EDC, NHS, and the amine-containing molecule can lead to incomplete activation or excessive side reactions.

  • Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer will compete with the intended reaction.

  • Steric Hindrance: The accessibility of the amine groups on the target molecule can influence the reaction rate.

Q4: How can I remove unreacted m-PEG4-(CH2)3-acid and byproducts after the conjugation reaction?

A4: Several methods can be used for purification, depending on the size and properties of your conjugate:

  • Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated molecule from smaller, unreacted PEG linkers and reagents.

  • Dialysis: For larger protein conjugates, dialysis with a suitable molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities.

  • Tangential Flow Filtration (TFF): For larger scale purifications, TFF is an efficient method for buffer exchange and removal of small molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for purifying PEGylated peptides and smaller conjugates, offering high resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation 1. Inactive EDC.- Use a fresh, unopened vial of EDC. EDC is moisture-sensitive; equilibrate the vial to room temperature before opening to prevent condensation.
2. Incorrect pH.- Ensure the activation step is performed in a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.5-6.0. - Adjust the pH to 7.2-8.5 (e.g., with PBS) for the coupling step.
3. Competing nucleophiles in the buffer.- Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates.
4. Insufficient molar excess of reagents.- Increase the molar ratio of m-PEG4-(CH2)3-acid, EDC, and NHS relative to the amine-containing molecule. (See Table 1 for recommendations).
Precipitation or Aggregation of Protein 1. High concentration of organic co-solvent.- If dissolving the PEG linker in an organic solvent like DMSO or DMF, keep the final concentration in the reaction mixture low (typically <10%).
2. Protein instability at reaction pH.- Perform a pH stability study on your protein prior to conjugation to ensure it remains soluble and folded at the reaction pH.
3. Excessive cross-linking (if the target has multiple amines).- Reduce the molar excess of the PEG linker and activating reagents.
Formation of Unwanted Side Products 1. N-acylurea formation.- This can occur with an excess of EDC. Ensure an adequate molar excess of NHS is used to trap the O-acylisourea intermediate as the more stable NHS ester. The addition of Hydroxybenzotriazole (HOBt) can also help suppress this side reaction.
2. Hydrolysis of the NHS ester.- Work quickly after the activation step. The NHS ester is more stable than the O-acylisourea intermediate but will still hydrolyze, especially at higher pH.
Difficulty in Purifying the Conjugate 1. Co-elution of unreacted PEG and conjugate.- Optimize the size exclusion chromatography column and running conditions for better separation. - For smaller conjugates, consider RP-HPLC with an optimized gradient.
2. Polydispersity of the PEGylated product.- This can result from conjugation at multiple sites. Consider strategies to direct the conjugation to a specific site if possible.

Data and Protocols

Quantitative Data

Table 1: Recommended Molar Ratios for EDC/NHS Activation

ReactantMolar Ratio (relative to Amine)Rationale
m-PEG4-(CH2)3-acid1 - 20 fold excessThe optimal ratio depends on the number of available amines and the desired degree of PEGylation. Start with a lower excess and optimize.
EDC1.5 - 10 fold excessA sufficient excess is needed to drive the activation of the carboxylic acid. However, a very large excess can lead to side products.[1]
NHS/Sulfo-NHS1.5 - 10 fold excessA slight excess over EDC is often recommended to efficiently form the NHS ester and minimize N-acylurea formation.

Table 2: Effect of pH on Conjugation Efficiency

The following data is adapted from a kinetic study on the reaction of a PEG4-amine with an NHS ester. While the reaction is the reverse of the EDC/NHS activation, it illustrates the strong dependence of the amine reaction on pH.

pHReaction Half-Life (t1/2)Approximate Final Yield
8.0~80 minutes80-85%
8.5~20 minutes87-92%
9.0~10 minutes>90%[2][3]

Note: While higher pH accelerates the coupling reaction, it also increases the rate of hydrolysis of the NHS ester. An optimal pH between 7.2 and 8.5 is generally recommended as a starting point.

Experimental Protocols

Protocol: Conjugation of m-PEG4-(CH2)3-acid to a Model Protein (e.g., Lysozyme)

Materials:

  • m-PEG4-(CH2)3-acid

  • Lysozyme

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size exclusion chromatography (SEC) column (e.g., Superdex 75 or similar)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare a 10 mg/mL solution of Lysozyme in the Activation Buffer.

    • Dissolve m-PEG4-(CH2)3-acid in the Activation Buffer to a concentration that will provide a 10-fold molar excess over Lysozyme in the final reaction volume.

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of m-PEG4-(CH2)3-acid:

    • In a reaction tube, combine the m-PEG4-(CH2)3-acid solution with the EDC and Sulfo-NHS solutions. A common starting point is a 1:2:2 molar ratio of COOH:EDC:Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to Lysozyme:

    • Add the activated m-PEG4-(CH2)3-acid solution to the Lysozyme solution.

    • Adjust the pH of the reaction mixture to 7.5 using the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated Lysozyme from unreacted PEG linker and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm.

  • Characterization:

    • Analyze the collected fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated Lysozyme.

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4][5]

    • Quantify the degree of PEGylation using techniques such as HPLC or colorimetric assays.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis A Prepare Protein in Activation Buffer (pH 6.0) D Add activated PEG to Protein & Adjust pH to 7.5 A->D B Prepare m-PEG4-(CH2)3-acid, EDC, and Sulfo-NHS C Activate m-PEG4-(CH2)3-acid with EDC/Sulfo-NHS (15-30 min, RT) B->C C->D E Incubate for 2 hours at RT D->E F Quench Reaction (e.g., with Tris) E->F G Purify via SEC F->G H Analyze by SDS-PAGE, Mass Spectrometry, HPLC G->H

Caption: A typical experimental workflow for the conjugation of m-PEG4-(CH2)3-acid.

reaction_pathway PEG_COOH m-PEG4-(CH2)3-COOH Intermediate O-Acylisourea Intermediate (unstable) PEG_COOH->Intermediate + EDC (pH 4.5-6.0) EDC EDC EDC->Intermediate NHS NHS NHS_Ester PEG-NHS Ester (semi-stable) NHS->NHS_Ester Intermediate->NHS_Ester + NHS N_Acylurea N-Acylurea (side product) Intermediate->N_Acylurea Conjugate PEG-Protein Conjugate (stable amide bond) NHS_Ester->Conjugate + Protein-NH2 (pH 7.2-8.5) Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Caption: Reaction pathway for EDC/NHS mediated PEGylation.

References

Technical Support Center: m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of m-PEG4-(CH2)3-acid. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for m-PEG4-(CH2)3-acid?

A1: To ensure the long-term stability of m-PEG4-(CH2)3-acid, it should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C in a dry, dark environment is recommended. For long-term storage (months to years), the compound should be stored at -20°C.[1][2] When stored properly, m-PEG4-(CH2)3-acid has a shelf life of over three years.[1]

Q2: What solvents are compatible with m-PEG4-(CH2)3-acid?

A2: m-PEG4-(CH2)3-acid is soluble in a variety of common laboratory solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).[1][3] When preparing stock solutions, it is advisable to store them in aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles.

Q3: What are the main degradation pathways for m-PEG4-(CH2)3-acid?

A3: The stability of m-PEG4-(CH2)3-acid can be compromised by several factors, leading to degradation through various pathways. The primary degradation mechanisms are:

  • Hydrolysis: The ether linkages in the PEG backbone are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3] Basic conditions, in particular, can significantly accelerate the degradation rate.

  • Oxidation: The polyethylene glycol chain can undergo oxidative degradation, especially in the presence of oxygen, transition metals, and light. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

  • Thermal Degradation: Exposure to high temperatures can induce chain scission of the PEG backbone, resulting in the formation of lower molecular weight fragments.[4]

  • Photodegradation: Exposure to UV light can initiate degradation of the PEG chain, particularly in the presence of photosensitizers.[2]

Q4: How can I monitor the degradation of m-PEG4-(CH2)3-acid?

A4: Several analytical techniques can be employed to monitor the degradation of m-PEG4-(CH2)3-acid. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) is a powerful tool for separating and quantifying the parent compound and its degradation products.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes and degradation byproducts.[3] Gel Permeation Chromatography (GPC) is useful for analyzing changes in the molecular weight distribution of the polymer.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of m-PEG4-(CH2)3-acid, likely stemming from its degradation.

Issue 1: Inconsistent or failed conjugation reactions.

  • Possible Cause: Degradation of the carboxylic acid functional group or the PEG backbone.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture.

    • Use Freshly Prepared Solutions: If possible, use a fresh vial of the compound or prepare a new stock solution.

    • Analyze the Reagent: If the problem persists, consider analyzing the m-PEG4-(CH2)3-acid reagent by HPLC or NMR to check for the presence of degradation products.

    • Optimize Reaction pH: For conjugation reactions involving the carboxylic acid group, ensure the pH of the reaction is appropriate for the coupling chemistry being used (e.g., for EDC/NHS coupling). Extreme pH values can promote degradation.

Issue 2: Unexpected or variable analytical results (e.g., in HPLC or NMR).

  • Possible Cause: Presence of degradation products or impurities in the m-PEG4-(CH2)3-acid sample.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound and its solutions are not exposed to excessive heat, light, or incompatible materials.

    • Check Solvent Quality: Use high-purity solvents for preparing solutions, as impurities in the solvent can sometimes initiate degradation.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small sample of the material under stress conditions (e.g., high temperature, extreme pH, UV light, oxidizing agent). The resulting chromatogram or spectrum can help identify the unknown peaks in your experimental samples.

    • Purify the Reagent: If significant impurities are detected, purification of the m-PEG4-(CH2)3-acid may be necessary before use.

Issue 3: Decreased solubility or appearance of precipitates in solution.

  • Possible Cause: Formation of insoluble degradation products or aggregation.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution for any signs of precipitation or color change.

    • Filter the Solution: If precipitates are present, they can be removed by filtration through a suitable membrane filter. However, this may alter the concentration of the active reagent.

    • Re-evaluate Storage of Solutions: Stock solutions, especially in certain solvents, may have limited stability. Consider preparing smaller, single-use aliquots to minimize degradation over time.

Quantitative Data Summary

The following tables summarize the known stability data for PEG compounds, which can be considered indicative for m-PEG4-(CH2)3-acid. Precise quantitative data for this specific molecule is limited; therefore, the information is presented as general trends and relative comparisons.

Table 1: Effect of Storage Conditions on PEG Stability

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
Long-Term-20°CDarkInert (e.g., Argon)High (Years)
Short-Term0 - 4°CDarkInert (e.g., Argon)Good (Weeks to Months)
Room Temperature~25°CAmbientAirModerate (Days to Weeks)
Accelerated Aging>40°CLightAirLow (Hours to Days)

Table 2: Relative Degradation Rates under Different Stress Conditions

Stress ConditionRelative Degradation RatePrimary Degradation PathwayCommon Degradation Products
pH
Acidic (pH < 4)ModerateHydrolysisShorter PEG chains, aldehydes
Neutral (pH 6-8)Low--
Basic (pH > 8)HighHydrolysisShorter PEG chains, carboxylates
Temperature
Refrigerated (4°C)Very Low--
Room Temp (~25°C)LowOxidationAldehydes, formates
Elevated (>50°C)HighThermal Degradation, OxidationShorter PEG chains, formic acid
Light
DarkNegligible--
Ambient LightLowPhoto-oxidationAldehydes, formates
UV IrradiationHighPhotodegradationShorter PEG chains, formic acid
Oxidizing Agents
(e.g., H₂O₂, metal ions)Very HighOxidationShorter PEG chains, various oxidized species

Experimental Protocols

Protocol 1: Forced Degradation Study of m-PEG4-(CH2)3-acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • m-PEG4-(CH2)3-acid

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector (e.g., C18 column, CAD or MS detector)

  • pH meter

  • UV chamber

2. Procedure:

  • Acidic Hydrolysis:

    • Prepare a solution of m-PEG4-(CH2)3-acid in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with NaOH before analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of m-PEG4-(CH2)3-acid in 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours, as basic degradation is often faster).

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of m-PEG4-(CH2)3-acid in a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Store the solid m-PEG4-(CH2)3-acid in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the stressed solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of m-PEG4-(CH2)3-acid to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

  • Compare the chromatograms to identify new peaks (degradation products) and any decrease in the peak area of the parent compound.

Visualizations

Degradation Pathways

cluster_stress Stress Conditions cluster_products Degradation Products mPEG m-PEG4-(CH2)3-acid Hydrolysis Hydrolysis mPEG->Hydrolysis Oxidation Oxidation mPEG->Oxidation Thermal Thermal Degradation mPEG->Thermal Photo Photodegradation mPEG->Photo Acid Acidic pH Acid->Hydrolysis Base Basic pH Base->Hydrolysis Heat Heat Heat->Thermal Light UV Light Light->Photo Oxidant Oxidizing Agents Oxidant->Oxidation Fragments Shorter PEG Chains Hydrolysis->Fragments Oxidation->Fragments Aldehydes Aldehydes Oxidation->Aldehydes Acids Formic Acid & Other Carboxylic Acids Oxidation->Acids Thermal->Fragments Photo->Fragments Photo->Acids start Start: Failed Conjugation Reaction check_storage Verify storage conditions of m-PEG-acid start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes new_reagent Use a fresh vial or new stock solution improper_storage->new_reagent analyze_reagent Analyze reagent purity (e.g., HPLC, NMR) proper_storage->analyze_reagent new_reagent->analyze_reagent degraded Reagent Degraded? analyze_reagent->degraded degraded->new_reagent Yes not_degraded Reagent is Pure degraded->not_degraded No check_protocol Review conjugation protocol (pH, coupling agents, etc.) not_degraded->check_protocol end_success End: Successful Conjugation check_protocol->end_success Protocol Optimized end_fail End: Re-evaluate experimental design check_protocol->end_fail Protocol Issue

References

Technical Support Center: Troubleshooting Non-Specific Binding with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting non-specific binding (NSB) when using Poly(ethylene glycol) (PEG) linkers in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) when using PEG linkers?

Non-specific binding associated with PEG linkers can arise from a combination of factors, primarily related to electrostatic and hydrophobic interactions between the PEGylated molecule and other surfaces or proteins in the assay.[1][2] While PEG is generally considered hydrophilic and effective at reducing NSB, it possesses an amphiphilic nature, meaning it has both hydrophilic and hydrophobic characteristics.[3][4] The repeating ethylene glycol units can interact with hydrophobic pockets on proteins.[3] Additionally, improper surface blocking, suboptimal buffer conditions, and the inherent properties of the conjugated molecule can all contribute to elevated NSB.

Q2: How does the length of the PEG linker affect non-specific binding?

The length of the PEG linker plays a crucial role in its effectiveness at preventing NSB. Longer PEG chains generally provide a better "stealth" effect, creating a hydration layer that sterically hinders non-specific interactions.[5][6] Studies have shown that longer PEG chains can reduce the uptake of nanoparticles by macrophages, indicating a decrease in non-specific interactions.[5] However, the optimal PEG linker length can be application-specific. While longer linkers often reduce NSB, they can also sometimes mask the biologically active site of a molecule, potentially reducing its specific binding affinity.[7] Therefore, the choice of linker length requires a balance between minimizing NSB and maintaining biological activity. In some cases, shorter PEG linkers have been observed to lead to higher surface densities of immobilized molecules, but this did not always correlate with increased specific binding.[8]

Q3: What is the role of blocking agents in preventing NSB with PEGylated molecules?

Blocking agents are essential for minimizing NSB by saturating unoccupied binding sites on a surface, thereby preventing the PEGylated molecule or other assay components from binding non-specifically.[2][9][10] Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein, as well as non-ionic detergents such as Tween-20.[10][11] For PEGylated systems, synthetic blocking agents like polyvinylpyrrolidone (PVP) can also be effective.[2][12] The choice of blocking agent and its concentration are critical and may require empirical optimization for each specific assay.[12] In some instances, a combination of blocking agents, such as BSA and trehalose, has been shown to be effective in reducing NSB of PEGylated proteins.[13]

Q4: Can the structure of the PEG linker (e.g., linear vs. branched) influence non-specific binding?

Yes, the architecture of the PEG linker can impact its ability to reduce NSB. Branched PEG linkers, which have multiple PEG arms extending from a central core, can offer superior shielding effects compared to linear PEGs of the same molecular weight.[14][15] This enhanced shielding can lead to a greater reduction in non-specific interactions and a longer circulation time in vivo.[14] Y-shaped PEG linkers have also been specifically designed to effectively block non-specific interactions.[1][16] The choice between a linear and branched PEG linker will depend on the specific application, the molecule being conjugated, and the desired balance between reducing NSB and maintaining biological function.[15]

Troubleshooting Guides

Guide 1: High Background in ELISA with PEGylated Reagents

High background in an ELISA can obscure results and reduce assay sensitivity.[10][17] When working with PEGylated reagents, troubleshooting high background involves a systematic approach to identify and mitigate the source of non-specific binding.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Blocking 1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[10]2. Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[10]3. Try a different blocking agent (e.g., casein, non-fat dry milk, or a synthetic blocker).[12]4. Add a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer.[10]Reduction in signal in negative control wells.
Inadequate Washing 1. Increase the number of wash steps (e.g., from 3 to 5).[9][17]2. Increase the volume of wash buffer per well.[17]3. Add a soaking step of 1-2 minutes between washes.[9][10]4. Increase the salt concentration in the wash buffer to disrupt ionic interactions.[9]Decreased background across the plate.
Suboptimal Antibody/Reagent Concentration 1. Titrate the concentration of the PEGylated primary or secondary antibody to find the optimal signal-to-noise ratio.[18]2. Reduce the concentration of the detection reagent (e.g., enzyme conjugate).[9]Lower background signal without significantly compromising the specific signal.
Buffer Composition Issues 1. Optimize the pH of the binding and wash buffers. The pH can influence the charge of the molecules and thus their non-specific interactions.[19]2. Increase the salt concentration (e.g., NaCl) in the binding buffer to reduce electrostatic interactions.[13][19]Improved specificity and reduced background.
Cross-Reactivity 1. If using a secondary antibody, ensure it is pre-adsorbed against the species of the primary antibody and sample.[18]2. Run a control with only the secondary antibody to check for non-specific binding.[18]No signal in the secondary antibody-only control wells.

Troubleshooting Workflow for High ELISA Background

ELISA_Troubleshooting start High Background Signal insufficient_blocking Check Blocking Step start->insufficient_blocking inadequate_washing Review Washing Protocol insufficient_blocking->inadequate_washing If no improvement sub_blocking1 Increase blocker concentration/time insufficient_blocking->sub_blocking1 sub_blocking2 Switch blocking agent insufficient_blocking->sub_blocking2 reagent_concentration Optimize Reagent Concentrations inadequate_washing->reagent_concentration If no improvement sub_washing1 Increase wash steps/volume inadequate_washing->sub_washing1 sub_washing2 Add soak step inadequate_washing->sub_washing2 buffer_composition Adjust Buffer Composition reagent_concentration->buffer_composition If no improvement sub_reagent Titrate antibody/conjugate reagent_concentration->sub_reagent cross_reactivity Investigate Cross-Reactivity buffer_composition->cross_reactivity If no improvement sub_buffer1 Adjust pH buffer_composition->sub_buffer1 sub_buffer2 Increase salt concentration buffer_composition->sub_buffer2 sub_cross Use pre-adsorbed secondary Ab cross_reactivity->sub_cross resolution Background Reduced sub_blocking1->resolution If successful sub_blocking2->resolution If successful sub_washing1->resolution If successful sub_washing2->resolution If successful sub_reagent->resolution If successful sub_buffer1->resolution If successful sub_buffer2->resolution If successful sub_cross->resolution If successful

Caption: A workflow diagram for troubleshooting high background signals in ELISAs.

Guide 2: Optimizing PEG Linker Selection to Minimize NSB

The choice of PEG linker is a critical parameter that can be optimized to reduce non-specific binding.

Factors to Consider When Selecting a PEG Linker

Parameter Recommendation to Reduce NSB Rationale References
Linker Length Generally, longer PEG chains (e.g., 2 kDa, 5 kDa) are more effective at reducing NSB than shorter chains (e.g., 0.65 kDa).Longer chains create a more substantial hydration layer, providing a greater steric hindrance to prevent non-specific interactions.[5][6]
Linker Architecture Consider branched (e.g., Y-shaped) PEG linkers.Branched PEGs can provide a higher density of PEG chains at the point of attachment, enhancing the shielding effect.[1][14][15]
Purity of PEG Reagent Use high-purity, monodisperse PEG linkers.Polydisperse PEG preparations can contain impurities or shorter PEG chains that may not be as effective at preventing NSB.[14]
Conjugation Chemistry Choose a stable and specific conjugation chemistry (e.g., click chemistry, maleimide-thiol).A stable linkage ensures that the PEG linker does not detach, and specific conjugation prevents unintended modifications that could increase NSB.[14]

Experimental Protocol: Comparative Analysis of PEG Linker Lengths

This protocol outlines a general approach to compare different PEG linker lengths for their ability to reduce NSB in a surface-based immunoassay.

  • Surface Preparation: Coat a microplate with the target antigen or capture antibody according to a standard protocol.

  • Blocking: Block the plate with an appropriate blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Preparation of PEGylated Probes: Prepare your detection molecule (e.g., an antibody) conjugated with different lengths of PEG linkers (e.g., PEG4, PEG12, PEG24). Ensure the degree of labeling is consistent across the different linker lengths.

  • Incubation: Add the differently PEGylated probes to both coated (specific binding) and uncoated (non-specific binding) wells. Incubate for the standard assay time.

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBST) to remove unbound probes.

  • Detection: Add the appropriate detection reagent and measure the signal.

  • Analysis: Compare the signal in the uncoated wells for each PEG linker length. The linker that provides the lowest signal in the uncoated wells while maintaining a strong signal in the coated wells is the optimal choice for minimizing NSB.

Mechanism of PEG in Reducing Non-Specific Binding

PEG_Mechanism cluster_0 Without PEG Linker cluster_1 With PEG Linker Surface_A Assay Surface Molecule_A Analyte Molecule_A->Surface_A Specific Binding NSB_Protein_A Non-Specific Protein NSB_Protein_A->Surface_A Non-Specific Binding Surface_B Assay Surface PEG_Molecule_B PEGylated Analyte PEG_Molecule_B->Surface_B Specific Binding Hydration_Layer Hydration Layer (Steric Hindrance) NSB_Protein_B Non-Specific Protein NSB_Protein_B->Hydration_Layer NSB Blocked

Caption: How PEG linkers create a hydration layer to block non-specific protein binding.

References

troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during PROTAC synthesis, with a primary focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis?

A1: Low yields in PROTAC synthesis can stem from a variety of factors, often related to the multi-step nature of the synthesis and the complex structures of the molecules.[1] Key contributors to low yield include:

  • Inefficient Coupling Reactions: Amide bond formation and cross-coupling reactions like the Suzuki coupling are central to PROTAC synthesis. Suboptimal reaction conditions, steric hindrance between bulky ligands, or inappropriate choice of coupling reagents can lead to incomplete reactions and the formation of side products.[2]

  • Linker Synthesis and Stability: The synthesis of the linker itself can be challenging, and its stability under various reaction conditions is crucial. Some linkers may be prone to cleavage during subsequent synthetic steps.[3]

  • Purification Losses: PROTACs are often large and complex molecules, which can make purification by chromatography challenging. Significant material can be lost during multi-step purification processes.[4]

  • Side Reactions and Byproduct Formation: The presence of multiple functional groups on the protein of interest (POI) ligand, E3 ligase ligand, and the linker can lead to undesired side reactions, consuming starting materials and complicating purification.[3]

  • Starting Material Quality: The purity of the initial ligands and linker precursors is critical. Impurities can interfere with reactions and lead to a cascade of unwanted products.

Q2: How does the choice of synthetic strategy impact the overall yield?

A2: The choice between solution-phase and solid-phase synthesis can significantly impact yield and purification efficiency.

  • Solution-Phase Synthesis: While offering flexibility, solution-phase synthesis often requires purification after each step, which can lead to cumulative yield losses, especially in multi-step syntheses.[5]

  • Solid-Phase Synthesis (SPS): SPS simplifies the purification process by allowing for the easy removal of excess reagents and byproducts by washing the resin-bound product.[6][7][8] This can lead to higher overall yields and is particularly advantageous for library synthesis.[9][10]

Q3: Can the linker composition and length affect the synthetic yield?

A3: Yes, the linker's structure plays a critical role not only in the biological activity of the PROTAC but also in its synthesis.

  • Steric Hindrance: Long or bulky linkers can introduce steric hindrance, making the coupling of the second ligand more difficult and reducing reaction rates and yields.[11]

  • Solubility: The linker's composition influences the solubility of the PROTAC intermediate. Poor solubility can lead to incomplete reactions. Incorporating polyethylene glycol (PEG) units in the linker can improve solubility.[3]

  • Reactivity: The functional groups on the linker must be compatible with the chosen coupling chemistry.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Amide bond formation is a cornerstone of PROTAC synthesis. If you are experiencing low yields, consider the following troubleshooting steps.

AmideCouplingTroubleshooting start Low Amide Coupling Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Impure optimize_coupling Optimize Coupling Reagents and Conditions check_reagents->optimize_coupling Reagents OK check_sm Analyze Starting Material Consumption (LC-MS) optimize_coupling->check_sm Optimized byproducts Identify Byproducts (LC-MS/MS) check_sm->byproducts Starting Material Consumed incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Starting Material Remains side_reactions Side Reactions Detected byproducts->side_reactions Byproducts Identified solution2 Change coupling reagent (e.g., HATU, HOBt/EDC) Optimize base and solvent byproducts->solution2 No Obvious Side Reactions solution1 Increase reaction time/temperature Add fresh coupling reagents incomplete_reaction->solution1 solution3 Use protecting groups for reactive functionalities Modify synthetic route side_reactions->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for low amide coupling yield.

Coupling Reagent CombinationBaseSolventTypical Yield Range (%)Reference
HATU/DIPEADIPEADMF70-95[12]
HOBt/EDCDIPEADMF/DCM60-85[13]
PyBOP/DIPEADIPEADMF65-90N/A
T3PEt3NTHF50-80[14]

Yields are highly substrate-dependent and the above are illustrative.

  • Dissolution: Dissolve the carboxylic acid component (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.[15] Reactions are typically run for 2-12 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Issue 2: Low Yield in Suzuki Cross-Coupling Reactions

Suzuki coupling is frequently used to form C-C bonds in PROTAC linkers or to attach aryl-containing ligands.

SuzukiTroubleshooting start Low Suzuki Coupling Yield check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_base_solvent Optimize Base and Solvent System check_catalyst->check_base_solvent Catalyst OK solution1 Screen different Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) Screen different phosphine ligands check_catalyst->solution1 Ineffective Catalyst check_boronic Assess Boronic Acid/Ester Stability check_base_solvent->check_boronic Optimized solution2 Test various bases (e.g., K2CO3, Cs2CO3, K3PO4) Use a two-phase solvent system (e.g., Toluene/Water) check_base_solvent->solution2 Suboptimal homocoupling Identify Homocoupling Byproducts check_boronic->homocoupling Stable deboronation Deboronated Starting Material Detected check_boronic->deboronation Unstable low_conversion Low Conversion homocoupling->low_conversion Absent solution4 Degas solvent thoroughly Use a different Pd source homocoupling->solution4 Present solution3 Use boronic ester (e.g., pinacol ester) Ensure anhydrous conditions deboronation->solution3 low_conversion->check_catalyst end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

Palladium CatalystLigandBaseSolvent SystemTypical Yield Range (%)Reference
Pd(PPh3)4(none)K2CO3Toluene/EtOH/H2O60-85[16]
PdCl2(dppf)dppfCs2CO3Dioxane/H2O70-95[17]
Pd2(dba)3SPhosK3PO4Toluene/H2O75-98N/A

Yields are highly substrate-dependent and the above are illustrative.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), ligand (if required), and base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

Issue 3: Low Yield and/or Difficult Purification with Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular "click" reaction for PROTAC synthesis due to its high efficiency and orthogonality.[18][19]

  • Low Conversion:

    • Copper Source: Ensure the use of a reliable Cu(I) source. If using Cu(II), a reducing agent like sodium ascorbate is necessary.

    • Ligand: A ligand such as TBTA can stabilize the Cu(I) and improve reaction rates.

    • Solvent: Ensure reactants are soluble in the chosen solvent system (e.g., tBuOH/H2O, DMSO).

  • Difficult Purification:

    • Copper Removal: Residual copper can complicate purification and interfere with biological assays. Wash the organic layer with an aqueous solution of EDTA or use a copper scavenging resin.

    • Side Products: Incomplete reaction or side reactions of the azide or alkyne can lead to impurities. Ensure high purity of starting materials.

  • Reactant Mixture: Dissolve the azide (1.0 eq) and alkyne (1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-butanol/water).

  • Catalyst Addition: Add sodium ascorbate (0.2-0.5 eq) followed by copper(II) sulfate pentahydrate (0.1-0.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Work-up: Dilute with an organic solvent and wash with water. To remove copper, wash with a dilute aqueous solution of EDTA.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

Key Experimental Workflows

General PROTAC Synthesis Workflow

PROTACSynthesisWorkflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis ligand_synthesis POI & E3 Ligand Synthesis/ Functionalization coupling1 Couple Ligand 1 to Linker ligand_synthesis->coupling1 linker_synthesis Linker Synthesis linker_synthesis->coupling1 coupling2 Couple Ligand 2 to Intermediate coupling1->coupling2 purification Purification (HPLC/Flash) coupling2->purification analysis Characterization (NMR, HRMS) purification->analysis final_protac Final PROTAC analysis->final_protac

Caption: A generalized workflow for solution-phase PROTAC synthesis.

Solid-Phase PROTAC Synthesis Workflow

SolidPhaseWorkflow resin Solid Support Resin attach_ligand1 Attach First Ligand or Linker resin->attach_ligand1 wash1 Wash attach_ligand1->wash1 add_linker Couple Linker wash1->add_linker wash2 Wash add_linker->wash2 add_ligand2 Couple Second Ligand wash2->add_ligand2 wash3 Wash add_ligand2->wash3 cleavage Cleave from Resin wash3->cleavage purification Purification (HPLC) cleavage->purification final_protac Final PROTAC purification->final_protac

Caption: A simplified workflow for solid-phase PROTAC synthesis.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Degradation POI Degradation Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation Recognizes Ub-POI Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

This technical support center provides a starting point for troubleshooting low yields in PROTAC synthesis. For more specific issues, consulting detailed experimental procedures in the primary literature is recommended.

References

impact of buffer choice on m-PEG4-(CH2)3-acid reactivity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG4-(CH2)3-acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help you achieve successful conjugation results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on m-PEG4-(CH2)3-acid and what does it react with?

A1: The terminal carboxylic acid (-COOH) is the reactive group. It is typically activated to react with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond. This is a common method for PEGylation.

Q2: Which buffers should I avoid when using m-PEG4-(CH2)3-acid?

A2: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the activated PEG-acid, significantly lowering your conjugation efficiency. Buffers containing carboxylates, like acetate or citrate, can also reduce the efficiency of the carbodiimide activation step.

Q3: What is the recommended buffer for the conjugation reaction?

A3: Phosphate-buffered saline (PBS) is a highly recommended starting buffer for most applications. For two-step protocols, an MES (2-(N-morpholino)ethanesulfonic acid) buffer is often used for the initial activation step due to its non-interfering nature.

Q4: Why is my conjugation efficiency low?

A4: Low efficiency can result from several factors:

  • Inappropriate Buffer: Using a buffer with interfering nucleophiles (e.g., Tris).

  • Suboptimal pH: The pH for activating the carboxylic acid and for the amine reaction are different. A compromise pH or a two-step protocol is often necessary.

  • Hydrolysis: The activated PEG-acid intermediate can be susceptible to hydrolysis, especially at high pH. The reaction should be performed promptly after activation.

  • Reagent Quality: Ensure your coupling reagents (like EDC and NHS) are fresh and have been stored correctly to prevent degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the PEGylation process.

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incorrect Buffer System Avoid Tris or other primary amine-containing buffers. Switch to a phosphate or MES buffer system.
pH is Not Optimal For a one-step reaction, use a compromise pH of 7.2-7.5. For higher efficiency, perform a two-step reaction: activate the PEG-acid at pH 5.5-6.5 in MES buffer, then adjust the pH to 7.2-8.0 before adding your amine-containing molecule.
Hydrolysis of Activated Ester The NHS-activated intermediate has a half-life that is dependent on pH. Minimize the time between the activation step and the addition of your target molecule.
Inactive Coupling Reagents Use fresh, high-quality EDC and NHS/Sulfo-NHS. Carbodiimides like EDC are moisture-sensitive and should be stored in a desiccator.
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of the m-PEG4-(CH2)3-acid to your target molecule. A 5 to 20-fold molar excess is a common starting point.
Problem 2: Non-Specific Binding or Aggregation
Potential Cause Recommended Solution
Over-PEGylation Reduce the molar excess of the PEG reagent or shorten the reaction time.
Protein Denaturation Ensure the reaction pH and buffer conditions are compatible with the stability of your protein. Consider adding stabilizing excipients if necessary.
Hydrophobic Interactions While PEG is hydrophilic, high degrees of modification can sometimes lead to aggregation. Purify the conjugate immediately after the reaction is complete.

Experimental Protocols & Data

Impact of pH on Reaction Steps

The overall reaction proceeds in two stages, each with a different optimal pH. The choice of a one-step or two-step protocol depends on the desired efficiency and the sensitivity of the target molecule.

Reaction Step Description Optimal pH Range Recommended Buffer(s)
1. Carboxyl Activation The carboxylic acid on the PEG is activated by EDC, often with NHS or Sulfo-NHS to form a semi-stable ester.5.5 - 6.5MES, Phosphate
2. Amine Coupling The activated NHS ester reacts with the primary amine on the target molecule to form a stable amide bond.7.2 - 8.5Phosphate (PBS), Borate
Protocol 1: Two-Step Conjugation (Higher Efficiency)

This method maximizes efficiency by running each reaction step closer to its optimal pH.

G cluster_step1 Step 1: Activation (pH 5.5-6.5) cluster_step2 Step 2: Conjugation (pH 7.2-8.0) cluster_step3 Step 3: Quenching & Purification A Dissolve m-PEG4-(CH2)3-acid in MES Buffer B Add EDC and Sulfo-NHS (1.5 eq each) A->B C Incubate for 15-30 min at Room Temperature B->C D Add Amine-Containing Molecule C->D Transfer activated PEG E Adjust pH to 7.2-8.0 with Phosphate Buffer D->E F Incubate for 2 hours at RT or Overnight at 4°C E->F G Quench reaction with Hydroxylamine or Tris F->G H Purify conjugate using SEC or Dialysis G->H

Caption: Workflow for a high-efficiency two-step PEGylation reaction.

Protocol 2: One-Step Conjugation (Simpler Workflow)

This method is faster but may result in lower yields due to competing hydrolysis of the activated ester at the compromise pH.

G A Dissolve Amine-Containing Molecule in PBS (pH 7.2-7.5) B Add m-PEG4-(CH2)3-acid (5-20x molar excess) A->B C Add EDC and Sulfo-NHS (1.5x excess over PEG) B->C D Incubate for 2 hours at Room Temperature C->D E Quench and Purify D->E

Caption: Simplified workflow for a one-step PEGylation reaction.

Troubleshooting Logic

Use the following diagram to diagnose potential issues with your experiment.

G Start Start: Low/No Conjugation Yield Q_Buffer What buffer was used? Start->Q_Buffer A_Tris Result: Reaction Inhibited Solution: Switch to PBS/MES Q_Buffer->A_Tris Tris/Amine Buffer A_PBS PBS/MES Used Q_Buffer->A_PBS PBS/MES Q_pH Was pH optimized for a one-step or two-step reaction? A_PBS->Q_pH A_pH_No Result: Suboptimal Reactivity Solution: Use two-step protocol or adjust pH to 7.2-7.5 Q_pH->A_pH_No No A_pH_Yes pH was correct Q_pH->A_pH_Yes Yes Q_Reagents Are EDC/NHS reagents fresh and stored correctly? A_pH_Yes->Q_Reagents A_Reagents_No Result: Inefficient Activation Solution: Use fresh reagents Q_Reagents->A_Reagents_No No A_Reagents_Yes Reagents are fresh Q_Reagents->A_Reagents_Yes Yes End Consider increasing molar ratio of PEG reagent or reaction time. A_Reagents_Yes->End

Caption: Decision tree for troubleshooting low PEGylation yield.

m-PEG4-(CH2)3-acid storage and handling best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of m-PEG4-(CH2)3-acid, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Storage and Handling Best Practices

Proper storage and handling of m-PEG4-(CH2)3-acid are crucial to ensure its stability and performance in your experiments.

Storage Conditions

To maintain the integrity of m-PEG4-(CH2)3-acid, it is recommended to adhere to the following storage guidelines:

ConditionTemperatureDurationFormNotes
Short-term 0 - 4 °CDays to weeksSolid powderKeep dry and protected from light.[1]
Long-term -20 °CMonths to yearsSolid powderEnsure the container is tightly sealed to prevent moisture absorption.[1]
Stock Solution -20 °CUp to 1 monthIn anhydrous DMSO or DMFStore in small aliquots to avoid repeated freeze-thaw cycles.
Stock Solution -80 °CUp to 6 monthsIn anhydrous DMSO or DMFFor extended storage of the stock solution.

This product is stable for several weeks at ambient temperature during shipping.[1]

Handling Procedures

When working with m-PEG4-(CH2)3-acid, it is important to follow these handling precautions to ensure user safety and product integrity:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Hygroscopic Nature: The compound can be moisture-sensitive. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: For accurate measurements, it is advisable to weigh the compound in a controlled environment, such as a glove box with an inert atmosphere, if available.

  • Dissolving: Dissolve m-PEG4-(CH2)3-acid in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to an aqueous reaction mixture. This ensures complete dissolution and minimizes hydrolysis.

Troubleshooting Guide

This section addresses common problems that may arise during the use of m-PEG4-(CH2)3-acid in bioconjugation experiments.

Q1: I am having trouble dissolving the m-PEG4-(CH2)3-acid.

A1: m-PEG4-(CH2)3-acid is a low-melting solid and can be challenging to handle and weigh accurately. It is readily soluble in organic solvents such as DMSO and DMF. For aqueous reactions, first, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF. Then, add this stock solution to your aqueous reaction buffer. Avoid directly dissolving the solid in aqueous buffers, as this can lead to incomplete dissolution and hydrolysis.

Q2: My conjugation reaction with a primary amine is showing low efficiency.

A2: Several factors can contribute to low conjugation efficiency. Consider the following troubleshooting steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of m-PEG4-(CH2)3-acid needs to be activated to react with primary amines. The most common method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process forms a more stable amine-reactive NHS ester.[2][3][4]

  • Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.[5][6] However, the subsequent reaction of the NHS ester with the primary amine is favored at a pH of 7.2-8.0.[5][6] Therefore, a two-step pH adjustment can optimize the reaction.

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG linker.[5] Phosphate-buffered saline (PBS) or borate buffers are suitable choices.

  • Molar Ratio of Reagents: An excess of the activated PEG linker over the amine-containing molecule is typically used to drive the reaction to completion. A molar excess of 10-50 fold may be necessary depending on the concentration of the reactants.

  • Hydrolysis: The activated NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the activated PEG linker solution immediately before use and add it to the amine-containing solution promptly.

Q3: How do I remove the unreacted m-PEG4-(CH2)3-acid and byproducts after the conjugation reaction?

A3: Due to the significant increase in the hydrodynamic radius of a protein after PEGylation, size exclusion chromatography (SEC) is a highly effective method for separating the PEGylated conjugate from the unreacted protein and smaller molecules like the PEG linker and reaction byproducts.[][8] Dialysis or tangential flow filtration can also be used to remove low molecular weight impurities.[8] For smaller conjugates, other techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) might be applicable, depending on the properties of the final product.[][9]

Q4: I am observing unexpected side products in my reaction.

A4: Side reactions can occur during EDC/NHS chemistry. A common side product is the formation of an N-acylisourea adduct if the NHS ester does not react with an amine. This can be minimized by using NHS in the activation step. If you suspect side reactions with other functional groups on your biomolecule, consider using protecting groups or optimizing the reaction pH to favor the desired reaction.

Frequently Asked Questions (FAQs)

Q5: What is the function of the PEG4 spacer in m-PEG4-(CH2)3-acid?

A5: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It increases the aqueous solubility of the molecule and the resulting conjugate. The PEG spacer also provides a defined distance between the conjugated molecules, which can be important for maintaining the biological activity of the biomolecule.

Q6: What is the purpose of the terminal carboxylic acid group?

A6: The terminal carboxylic acid is a functional group that can be activated to react with primary amines on biomolecules, such as the lysine residues on proteins, to form a stable amide bond.[1][10] This allows for the covalent attachment of the PEG linker to the target molecule.

Q7: Can I use other activators besides EDC/NHS?

A7: Yes, other coupling agents such as dicyclohexylcarbodiimide (DCC) or HATU can also be used to activate the carboxylic acid.[1][10] However, EDC in combination with NHS or Sulfo-NHS is a widely used and generally effective method for bioconjugation in aqueous solutions.

Experimental Protocols

Protocol 1: Activation of m-PEG4-(CH2)3-acid and Conjugation to a Protein

This protocol provides a general guideline for the conjugation of m-PEG4-(CH2)3-acid to a protein containing primary amines. The optimal conditions may need to be determined empirically for each specific application.

Materials:

  • m-PEG4-(CH2)3-acid

  • Protein with primary amines (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into the Conjugation Buffer using dialysis or a desalting column.

  • Prepare m-PEG4-(CH2)3-acid Stock Solution: Allow the vial of m-PEG4-(CH2)3-acid to come to room temperature. Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Prepare these solutions fresh before each use.

  • Activation of m-PEG4-(CH2)3-acid:

    • In a separate tube, mix the desired molar excess of the m-PEG4-(CH2)3-acid stock solution with the appropriate volumes of EDC and NHS/Sulfo-NHS stock solutions in the Activation Buffer. A 1:2:5 molar ratio of PEG-acid:EDC:NHS is a common starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the freshly activated m-PEG4-(CH2)3-acid solution to the protein solution. The final volume of the organic solvent from the PEG stock should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using a size exclusion chromatography (SEC) column equilibrated with PBS.[][8] Monitor the elution profile by measuring the absorbance at 280 nm.

  • Characterization: Characterize the purified PEGylated protein using appropriate analytical techniques, such as SDS-PAGE (to observe the increase in molecular weight), and mass spectrometry (to confirm the conjugation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Conjugation Buffer conjugation Conjugate to Protein in Conjugation Buffer (pH 7.4) prep_protein->conjugation prep_peg Prepare m-PEG4-(CH2)3-acid Stock Solution (DMSO/DMF) activation Activate m-PEG4-(CH2)3-acid with EDC/NHS in Activation Buffer (pH 6.0) prep_peg->activation prep_edc_nhs Prepare EDC & NHS Stock Solutions prep_edc_nhs->activation activation->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purification Purify Conjugate (Size Exclusion Chromatography) quench->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spec) purification->analysis

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic cluster_checks Troubleshooting Checks start Low Conjugation Efficiency? check_activation Is the carboxylic acid activated with EDC/NHS? start->check_activation check_ph Is the reaction pH optimal? (Activation: 6.0, Conjugation: 7.4) check_activation->check_ph Yes solution Optimize Reaction Conditions: - Adjust pH in two steps - Use amine-free buffers - Increase molar excess of PEG-linker - Prepare activated PEG fresh check_activation->solution No check_buffer Is the buffer free of primary amines (Tris, Glycine)? check_ph->check_buffer Yes check_ph->solution No check_ratio Is the molar ratio of PEG-linker to protein sufficient? check_buffer->check_ratio Yes check_buffer->solution No check_hydrolysis Was the activated PEG used immediately? check_ratio->check_hydrolysis Yes check_ratio->solution No check_hydrolysis->solution No

Caption: Troubleshooting low conjugation efficiency.

References

Technical Support Center: Sonication of PEG-Containing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for polyethylene glycol (PEG) degradation during sonication. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is PEG susceptible to degradation during sonication?

Yes, polyethylene glycol (PEG) and polymers containing PEG are highly sensitive to degradation during sonication.[1][2][3][4] This degradation can occur through mechanisms such as sonolysis, which involves mechanical shearing forces from the collapse of cavitation bubbles, and free radical attack from the sonochemical splitting of water molecules.[1][5] The degradation of PEG can result in the formation of smaller fragments, which may alter the physicochemical properties of your formulation and potentially introduce cellular toxicity.[1][2]

Q2: What are the primary factors that influence PEG degradation during sonication?

Several factors can significantly impact the extent of PEG degradation:

  • Sonication Parameters:

    • Power and Intensity: Higher sonication power and intensity lead to more significant PEG degradation.[1]

    • Frequency: There is an inverse relationship between sonication frequency and the intensity of cavitation bubble collapse. Lower frequencies (e.g., 20 kHz) generate larger bubbles that implode with more force, causing greater degradation compared to higher frequencies (e.g., 80 kHz).[1]

    • Time: Longer sonication times result in increased degradation of PEG.[2]

  • Physicochemical Conditions:

    • Temperature: The effect of temperature can be complex. While higher temperatures can increase the vapor pressure within cavitation bubbles, cushioning their collapse and potentially reducing degradation, sonochemical reactions are often more efficient at lower temperatures.[1][6] It is generally recommended to control and keep the temperature low during sonication.[1]

    • PEG Concentration: The concentration of PEG in the solution can influence the rate of degradation.[1]

  • Sonication Method:

    • Probe vs. Bath Sonicator: Probe sonicators deliver a more concentrated and intense ultrasonic energy to the sample compared to bath sonicators, which can lead to more rapid and extensive degradation.

Q3: What are the potential consequences of PEG degradation in my experiments?

Degraded PEG can have several undesirable effects on your research:

  • Altered Formulation Properties: Changes in PEG chain length can affect the stability, solubility, and bioavailability of your drug delivery system or nanomaterial dispersion.[7]

  • Toxicity of Degradation Products: The byproducts of PEG degradation can be toxic to mammalian cells and organisms.[1][2][4] This is a critical consideration for in vitro and in vivo studies.

  • Loss of Functionality: For PEGylated molecules (e.g., proteins, liposomes), degradation of the PEG chain can compromise its intended function, such as providing a protective steric barrier.[7][8]

Q4: How can I detect and quantify PEG degradation?

Several analytical techniques can be used to assess PEG integrity:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with Barium Iodide (BaI₂) Staining: This is a simple and inexpensive method to visualize PEG degradation. Intact PEG will appear as a distinct band, while degraded PEG will result in a smear or a reduction in the intensity of the main band.[1][2]

  • Dynamic Light Scattering (DLS): DLS can be used to monitor changes in the particle size distribution of PEG-containing constructs. A decrease in particle size can indicate degradation.[2]

  • Mass Spectrometry (MS): MS provides detailed information on the molecular weight distribution of PEG and can definitively identify degradation fragments.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) can be used to separate and quantify PEG and its degradation products.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cell toxicity in my formulation. PEG may have degraded during sonication, producing toxic byproducts.[1][2]1. Assess PEG integrity using SDS-PAGE with BaI₂ staining or another suitable method. 2. Optimize sonication parameters to minimize degradation (see below). 3. Consider alternative dispersion methods if sonication proves too harsh.
Inconsistent results between batches. Variability in sonication conditions is leading to different levels of PEG degradation.[2]1. Standardize all sonication parameters: power, frequency, time, temperature, and sample position. 2. Use a cooling bath to maintain a consistent, low temperature during sonication.[1] 3. Regularly check the output of your sonicator.
Loss of stealth properties in PEGylated liposomes. The PEG chains on the liposome surface may have been cleaved during sonication.1. Reduce sonication time and power. 2. Consider using a higher frequency sonicator.[1] 3. Evaluate the integrity of the PEGylated lipid before and after sonication.
Poor dispersion of nanomaterials. Insufficient sonication energy.1. Gradually increase sonication time or power while monitoring for PEG degradation. 2. Optimize the concentration of the PEG-based dispersant.

Data Summary

The following table summarizes the key factors influencing PEG degradation during sonication.

Parameter Effect on PEG Degradation Recommendation References
Power/Intensity Higher power increases degradation.Use the minimum power necessary to achieve the desired outcome.[1]
Frequency Lower frequencies cause more degradation.Use a higher frequency sonicator (e.g., 80 kHz) if available.[1]
Time Longer sonication leads to more degradation.Minimize sonication time.[2]
Temperature Complex effects; low temperature is generally better.Use a cooling bath to maintain a low and consistent temperature.[1][6]
PEG Concentration Can influence the rate of degradation.Optimize concentration for your specific application.[1]

Experimental Protocols

Protocol 1: Detection of PEG Degradation using SDS-PAGE and Barium Iodide Staining

This method provides a qualitative and semi-quantitative assessment of PEG degradation.[1][2]

Materials:

  • Sonicated and non-sonicated PEG-containing samples

  • 4% stacking and 15% resolving SDS-polyacrylamide gels

  • Electrophoresis running buffer

  • Fixing solution (50% methanol, 10% acetic acid)

  • 5% Barium Chloride (BaCl₂) solution

  • 0.1 N Iodine solution

  • Deionized water

Procedure:

  • Load 10 µL of each sample onto the SDS-polyacrylamide gel.

  • Run the electrophoresis at 100 V for approximately 90 minutes.

  • Fix the gel in the fixing solution for 5 minutes at room temperature.

  • Rinse the gel with deionized water.

  • Soak the gel in 5% BaCl₂ solution for 10 minutes.

  • Rinse the gel with deionized water to remove excess BaCl₂.

  • Soak the gel in 0.1 N iodine solution for 5 minutes.

  • Destain the gel with deionized water to reduce background staining.

  • Image the gel using a flatbed scanner.

  • Analyze the band intensities. A decrease in the intensity of the band corresponding to the intact PEG indicates degradation.

Visualizations

PEG_Sonication_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Degradation Analysis cluster_results Results Interpretation start PEG-Containing Solution sonication Sonication (Probe or Bath) start->sonication control Non-Sonicated Control start->control sds_page SDS-PAGE sonication->sds_page control->sds_page staining Barium Iodide Staining sds_page->staining imaging Gel Imaging & Quantification staining->imaging intact Intact PEG (Sharp Band) imaging->intact No significant change degraded Degraded PEG (Reduced Band Intensity/Smear) imaging->degraded Significant change

Caption: Workflow for detecting PEG degradation.

Sonication_Mechanism cluster_process Sonication Process cluster_effects Primary Effects cluster_degradation PEG Degradation ultrasound Ultrasound Application cavitation Acoustic Cavitation (Bubble Formation & Collapse) ultrasound->cavitation shear High Shear Forces cavitation->shear radicals Formation of Free Radicals (e.g., •OH) cavitation->radicals peg Intact PEG Polymer shear->peg Mechanical Scission (Sonolysis) radicals->peg Chemical Attack degraded_peg Degraded PEG Fragments peg->degraded_peg

Caption: Mechanisms of sonication-induced PEG degradation.

References

Technical Support Center: Purification of m-PEG4-(CH2)3-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG4-(CH2)3-acid conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying small molecule-m-PEG4-(CH2)3-acid conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying small molecule-PEG conjugates. This technique separates molecules based on their hydrophobicity, which is significantly altered by the addition of the PEG linker, allowing for the separation of the conjugate from unreacted starting materials and byproducts.

Q2: Can I use silica gel chromatography to purify my m-PEG4-(CH2)3-acid conjugate?

A2: Yes, silica gel chromatography can be used, but it often presents challenges. PEG-containing compounds are typically polar and may require highly polar solvent systems to elute, which can lead to issues like streaking on TLC plates and poor separation on the column. However, with careful selection of the eluent system, such as a gradient of ethanol/isopropanol in chloroform, better separation can be achieved.

Q3: How can I remove unreacted EDC and NHS coupling agents from my reaction mixture?

A3: For small molecule-PEG conjugates, the most effective way to remove water-soluble coupling agents like EDC and NHS, and their byproducts, is through the chromatographic purification step itself, such as RP-HPLC. These small, polar molecules will typically elute in the void volume or very early in the gradient, well separated from the more retained PEGylated conjugate.

Q4: What are the main challenges in purifying PEGylated small molecules?

A4: The primary challenges include:

  • Product Heterogeneity: The reaction may result in a mixture of the desired mono-PEGylated product, unreacted starting materials, and potentially di- or multi-PEGylated species.

  • Chromatographic Behavior: The polydispersity of some PEG reagents can lead to peak broadening in chromatography. However, m-PEG4-(CH2)3-acid is a discrete (monodisperse) PEG, which should result in sharper peaks.

  • Solubility: The PEG chain can significantly alter the solubility of the parent molecule, which may require adjustments to the purification solvent system.

Q5: How do I monitor the progress of my purification?

A5: The progress of the purification can be monitored by collecting fractions from the chromatograph and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): For a quick assessment of fraction purity.

  • Analytical HPLC: To obtain a more accurate purity profile of the collected fractions.

  • Mass Spectrometry (MS): To confirm the presence of the desired conjugate in the collected fractions by verifying its molecular weight.

Purification Method Comparison

While quantitative data for direct comparison is scarce and highly dependent on the specific conjugate, the following table provides a qualitative comparison of the two most common purification methods for small molecule-PEG conjugates.

FeatureReverse-Phase HPLC (RP-HPLC)Silica Gel Chromatography
Resolution & Purity Typically high to excellent for small molecule-PEG conjugates.Can be challenging; may result in lower resolution and purity.
Scalability Readily scalable from analytical to preparative scale.Scalable, but can be cumbersome for large quantities.
Common Issues Peak tailing, ghost peaks, baseline drift.Streaking of polar compounds, poor separation.
Typical Mobile Phase Gradients of water and acetonitrile or methanol with additives like TFA.Mixtures of organic solvents like chloroform, methanol, ethanol, and isopropanol.
Best Suited For Achieving high purity of small molecule-PEG conjugates.Less polar conjugates or when RP-HPLC is not available.

Experimental Protocol: Preparative RP-HPLC Purification

This protocol provides a general guideline for the purification of a small molecule-m-PEG4-(CH2)3-acid conjugate. The specific conditions may need to be optimized for your particular compound.

1. Materials and Reagents:

  • Crude reaction mixture containing the m-PEG4-(CH2)3-acid conjugate.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Preparative RP-HPLC system with a C18 column.

  • Fraction collector.

  • Rotary evaporator or lyophilizer.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases prior to use.

3. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of water and ACN is often a good starting point.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Flow Rate: Typically 10-20 mL/min for a preparative column.

  • Detection: UV detection at a wavelength where your compound absorbs (e.g., 220 nm or 254 nm).

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and hold for a few minutes to allow for the elution of highly polar impurities like EDC/NHS byproducts.

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 20% to 80% B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of your conjugate.

    • Include a column wash step with a high percentage of Mobile Phase B (e.g., 95%) at the end of the run.

    • Re-equilibrate the column with the initial mobile phase composition before the next injection.

5. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to your target conjugate.

  • Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the product by mass spectrometry.

6. Product Isolation:

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If the product is in an aqueous solution, it can be lyophilized to obtain a solid powder.

Visualized Workflows and Troubleshooting

Purification Workflow

The following diagram illustrates the general workflow for the purification of an m-PEG4-(CH2)3-acid conjugate.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Sample Preparation (Dissolve and Filter) A->B C Preparative RP-HPLC B->C D Fraction Collection C->D E Purity Analysis (Analytical HPLC, MS) D->E E->C Re-purify impure fractions F Pooling of Pure Fractions E->F Fractions are pure G Solvent Removal (Rotovap/Lyophilization) F->G H Pure m-PEG4-(CH2)3-acid Conjugate G->H

General purification workflow for m-PEG4-(CH2)3-acid conjugates.
Troubleshooting Decision Tree for RP-HPLC

This decision tree will help you diagnose and resolve common issues encountered during the RP-HPLC purification of your conjugate.

G cluster_1 RP-HPLC Troubleshooting start Problem Observed in Chromatogram q_peak_shape Poor Peak Shape? start->q_peak_shape q_elution No or Poor Elution? start->q_elution q_ghost_peaks Unexpected 'Ghost' Peaks? start->q_ghost_peaks q_baseline Baseline Drift? start->q_baseline a_peak_tailing Peak Tailing? q_peak_shape->a_peak_tailing Yes sol_tailing_1 Check for Column Overload (Decrease sample concentration) a_peak_tailing->sol_tailing_1 Yes sol_tailing_2 Silanol Interactions? (Lower mobile phase pH or use a different column) a_peak_tailing->sol_tailing_2 If still tailing sol_elution_1 Increase Organic Solvent Percentage in Gradient q_elution->sol_elution_1 Yes sol_elution_2 Check for Precipitation on Column (Clean column as per manufacturer's instructions) q_elution->sol_elution_2 If still no elution sol_ghost_1 Impurities in Mobile Phase? (Use fresh, high-purity solvents) q_ghost_peaks->sol_ghost_1 Yes sol_ghost_2 Carryover from Previous Injection? (Implement a thorough column wash between runs) q_ghost_peaks->sol_ghost_2 If peaks persist sol_baseline_1 Ensure Proper Column Equilibration q_baseline->sol_baseline_1 Yes sol_baseline_2 Check for Mobile Phase Inconsistency q_baseline->sol_baseline_2 If drift continues

Troubleshooting decision tree for common RP-HPLC issues.

Technical Support Center: Optimizing Reactions with m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for m-PEG4-(CH2)3-acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG4-(CH2)3-acid and what is it used for?

A: m-PEG4-(CH2)3-acid is a hydrophilic polyethylene glycol (PEG) linker that contains a terminal carboxylic acid group.[1][2][3] This carboxylic acid can be chemically activated to react with primary amine groups on molecules like proteins, peptides, or antibodies to form a stable amide bond.[1] The PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce non-specific binding.[1][4]

Q2: How do I conjugate m-PEG4-(CH2)3-acid to an amine-containing molecule?

A: The most common method is a two-step process using carbodiimide chemistry.[4][5]

  • Activation Step: The carboxylic acid group of the PEG linker is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][] This forms a semi-stable NHS ester.

  • Conjugation Step: The activated NHS ester is then reacted with a molecule containing a primary amine (-NH2), forming a stable amide bond.[5][]

Q3: Why is pH control so critical for this reaction?

A: pH is a critical parameter that must be optimized for two competing reactions:

  • Carboxylic Acid Activation: The activation of the carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[4][5][7][8]

  • Amine Reaction (Aminolysis): The reaction of the activated NHS ester with the primary amine is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[5][][8][9] At this pH, the primary amine is sufficiently deprotonated and nucleophilic.[10][11][12]

  • NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and reverts to the original carboxylic acid. This hydrolysis rate increases significantly with higher pH.[5][13][14]

Therefore, a two-step protocol with distinct pH conditions for each step is highly recommended for optimal results.

Q4: What is the optimal pH for each step of the reaction?

A:

  • Activation Step (EDC/NHS): The recommended pH is between 4.5 and 6.0.[4][5][7] A common buffer used for this step is MES buffer.[4][5]

  • Conjugation Step (to amine): The recommended pH is between 7.2 and 8.5.[] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 or borate buffer are suitable.[4][8] It's crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[4][8][14]

Troubleshooting Guide

Problem: Low or no yield of my final conjugate.

Possible Cause Recommended Solution
Incorrect pH during activation Ensure the activation of m-PEG4-(CH2)3-acid with EDC/NHS is performed in an acidic buffer (e.g., MES) at a pH of 4.5-6.0 for maximum efficiency.[4][5][7]
Incorrect pH during conjugation After activation, ensure the reaction with your amine-containing molecule is performed at a pH of 7.2-8.5.[] Below this range, the amine may be protonated and less reactive; above this range, hydrolysis of the NHS ester will dominate.[10][11]
Hydrolysis of the NHS ester The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, which decreases rapidly as pH increases.[5][13] Prepare EDC and NHS solutions fresh and use the activated PEG-acid promptly. Avoid delays between the activation and conjugation steps.
Use of incompatible buffers Do not use buffers containing primary amines (e.g., Tris, glycine) during the conjugation step, as they will compete with your target molecule.[4][8][14]
Inactive Reagents EDC and NHS are moisture-sensitive. Ensure they have been stored properly in a desiccated environment.[14] Equilibrate reagents to room temperature before opening to prevent condensation.[4][14]

Problem: I see evidence of reaction, but the final yield is still lower than expected.

Possible Cause Recommended Solution
Suboptimal pH balance The ideal pH for conjugation is a trade-off between amine reactivity and NHS-ester stability. While a higher pH (e.g., 8.5-9.0) increases the rate of the amine reaction, it also dramatically increases the rate of hydrolysis.[15] Consider running small-scale optimization reactions at different pH values within the 7.2-8.5 range (e.g., 7.2, 7.5, 8.0) to find the best balance for your specific molecules.
Concentration of reactants Low concentrations of reactants can favor the competing hydrolysis reaction. If possible, perform the conjugation reaction at the highest feasible concentration of your amine-containing molecule and the activated PEG-acid.

Quantitative Data

The stability of the activated NHS ester is highly dependent on pH. The rate of hydrolysis, which competes with the desired amidation reaction, increases significantly at higher pH values.

Table 1: Half-life of NHS Esters at Various pH Conditions

pHTemperatureHalf-life (t½)
7.00°C4-5 hours[13]
7.0Room Temp.4-5 hours[5]
8.0Room Temp.1 hour[5]
8.64°C10 minutes[13]
8.6Room Temp.10 minutes[5]

Table 2: Effect of pH on Amidation vs. Hydrolysis Half-life (Example Data)

This table illustrates how pH affects both the desired reaction (amidation) and the competing side reaction (hydrolysis) for a model NHS ester. While higher pH accelerates amidation, it accelerates hydrolysis even more dramatically.

pHAmidation t½ (min)Hydrolysis t½ (min)
8.080210[15]
8.520180[15]
9.010125[15]

Data adapted from a study on porphyrin-NHS esters, which demonstrates the general kinetic principles involved.[15]

Experimental Protocols

Protocol: Two-Step Aqueous EDC/NHS Conjugation of m-PEG4-(CH2)3-acid to a Protein

This protocol provides a general framework. Molar ratios and incubation times may need to be optimized for your specific application.

Materials:

  • m-PEG4-(CH2)3-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Amine-containing protein or molecule to be conjugated

  • Desalting column for buffer exchange

Procedure:

Step 1: Activation of m-PEG4-(CH2)3-acid

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Dissolve m-PEG4-(CH2)3-acid in Activation Buffer (pH 6.0).

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the dissolved PEG-acid.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.

Step 2: Conjugation to the Amine-Containing Protein

  • The protein to be conjugated should be dissolved in Conjugation Buffer (e.g., PBS, pH 7.2). If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column into the Conjugation Buffer.

  • Immediately add the activated m-PEG4-(CH2)3-acid solution from Step 1 to the protein solution.

  • Allow the reaction to proceed for 1 to 2 hours at room temperature, or overnight at 4°C.

  • The optimal reaction time may vary and should be determined empirically.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add Tris or hydroxylamine).[5]

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted Sulfo-NHS esters and prevent further reactions.

Step 4: Purification

  • Remove excess, unreacted PEG linker and quenching reagents from the final conjugate using size exclusion chromatography (desalting column) or dialysis.

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_hydrolysis Competing Reaction A m-PEG4-(CH2)3-acid C Activated PEG-NHS Ester A->C pH 4.5 - 6.0 (MES Buffer) B EDC + Sulfo-NHS B->C E PEGylated Conjugate (Stable Amide Bond) C->E pH 7.2 - 8.5 (PBS Buffer) G Hydrolyzed PEG-acid (Inactive) C->G Hydrolysis (Favored at high pH) D Amine-Molecule (e.g., Protein) D->E F H₂O F->G

Caption: Workflow for a two-step EDC/NHS PEGylation reaction.

Caption: Relationship between pH and key reaction efficiencies.

References

Technical Support Center: Polyethylene Glycol (PEG) Reagent Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent moisture contamination of Polyethylene Glycol (PEG) reagents, ensuring experimental success and reagent stability.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent moisture contamination in PEG reagents?

A1: PEG reagents are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] Moisture contamination can lead to:

  • Hydrolysis of active functional groups: Moisture-sensitive groups, such as N-hydroxysuccinimide (NHS) esters, can hydrolyze, leading to a significant loss of reactivity and conjugation efficiency.[3]

  • Altered reaction kinetics: The presence of water can change the polarity of the reaction medium, affecting reaction rates and potentially leading to inconsistent results.

  • Degradation of the PEG backbone: Although generally stable, prolonged exposure to moisture, especially in the presence of other factors like light and oxygen, can contribute to the degradation of the PEG polymer, altering its molecular weight and purity.[4][5]

  • Inaccurate reagent concentration: The absorption of water will change the weight of the PEG reagent, leading to errors in concentration calculations for your experiments.

Q2: What are the ideal storage conditions for PEG reagents?

A2: To maintain the integrity and activity of PEG reagents, proper storage is crucial. The recommended long-term storage conditions are summarized below.

ConditionRecommendationRationale
Temperature -20°C or lower in a freezer.[1]Low temperatures slow down potential degradation processes.
Atmosphere Under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]Prevents oxidation and exposure to ambient moisture.
Light In the dark, stored in amber vials or protected from light.[3]Protects light-sensitive functional groups (e.g., Maleimide, Thiol, Acrylate) from degradation.[3]
Moisture With a desiccant placed outside the primary container.[3]Absorbs any ambient moisture within the secondary storage container (e.g., freezer or storage box).

Q3: I received my PEG reagent at room temperature. Is it still viable?

A3: Yes, for most PEG derivatives, shipping at room temperature is acceptable, provided they are properly packed under an inert gas like Nitrogen or Argon.[3] However, upon receipt, they should be immediately transferred to the recommended long-term storage conditions (≤ -15°C).[3]

Q4: How should I handle PEG reagents when taking them out of storage for an experiment?

A4: Proper handling during use is critical to prevent moisture contamination. Follow these steps:

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial to warm up to room temperature completely.[1][3] This prevents condensation of atmospheric moisture onto the cold reagent.

  • Minimize Exposure: Open the vial and weigh the required amount of reagent as quickly as possible in a low-humidity environment.[1]

  • Inert Gas Purge: After taking the desired amount, flush the vial with a dry inert gas (Argon or Nitrogen) before sealing it tightly.[1][3]

  • Secure Sealing: Tightly cap the vial and consider wrapping the cap and neck with parafilm for an extra barrier against moisture.[1]

  • Return to Storage: Promptly return the reagent to the recommended storage conditions.[1]

Q5: My PEG reagent looks clumpy or has changed in appearance. What should I do?

A5: A change in the physical appearance of a PEG reagent, such as clumping, can be an indication of moisture absorption.[2] It is recommended to test a small amount to check its solubility and performance in a non-critical experiment. For critical applications, it is advisable to use a fresh, unopened vial of the reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity of PEG-NHS ester Moisture contamination leading to hydrolysis of the NHS ester group.[3]- Ensure proper storage and handling procedures are followed. - Use anhydrous solvents for your reaction.[1] - Consider using a fresh vial of the reagent.
Inconsistent results in PEGylation reactions Variable moisture content in the PEG reagent.- Implement stringent moisture control measures for reagent handling. - Measure the water content of the PEG reagent using Karl Fischer titration before use.
PEG reagent is difficult to weigh and handle Low molecular weight PEGs can be waxy or semi-solid.[1]- For ease of handling, consider making a stock solution in an appropriate anhydrous solvent (e.g., DMSO or DMF) and storing it at -20°C under an inert atmosphere.[6]
Visible degradation or change in pH of PEG solutions Aging and exposure to oxygen, light, and warm temperatures.[4][5]- Store PEG solutions frozen (-20°C) for best stability.[4][5] - For room temperature storage, purge the container with Argon to displace oxygen.[4][5]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination in PEG

This method is suitable for accurately measuring the water content in PEG reagents.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagent (one-component or two-component)

  • Titration cell

  • Syringe for sample injection

  • Anhydrous methanol or other suitable solvent

Procedure (Volumetric Titration):

  • Add the titration medium to the titration cell.

  • Titrate the solvent to dryness with the Karl Fischer titrant to eliminate any residual water.

  • Accurately weigh a syringe containing the PEG sample.

  • Inject a known weight of the PEG sample into the titration cell.

  • Reweigh the syringe to determine the exact sample weight.

  • Start the titration and record the volume of titrant required to reach the endpoint.

  • The instrument software will calculate the water content based on the titrant consumption.

Protocol 2: Drying PEG Reagents via Azeotropic Distillation

This protocol is effective for removing water from PEG by azeotropic distillation with toluene.[7]

Materials:

  • Round-bottomed flask

  • Heating mantle

  • Magnetic stir bar and stir plate

  • Barrett distilling receiver or Dean-Stark apparatus

  • Condenser

  • PEG reagent

  • Toluene (anhydrous grade recommended)

Procedure:

  • In a chemical fume hood, add the PEG reagent (e.g., 50 g) and toluene (e.g., 200 mL) to a round-bottomed flask with a magnetic stir bar.[7]

  • Assemble the distillation apparatus with the Barrett receiver and condenser.

  • Begin stirring and heat the mixture to 170°C using the heating mantle.[7]

  • Collect the toluene-water azeotrope in the distilling receiver.

  • Continue the distillation until the appropriate amount of distillate has been collected (e.g., 180 mL for the volumes mentioned above), indicating that the water has been removed.[7]

  • Allow the remaining solution of dried PEG in toluene to cool under an inert atmosphere. The PEG can then be precipitated or the toluene removed under vacuum.

Caution: Toluene is flammable and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

Visual Guides

PEG_Handling_Workflow cluster_storage Long-Term Storage cluster_retrieval Reagent Retrieval cluster_post_use Post-Use Handling storage Store PEG at <= -20°C under inert gas (Ar/N2) in the dark warm_up Equilibrate to Room Temperature (Sealed Vial) storage->warm_up Begin Experiment weigh Weigh Quickly in Low Humidity Environment warm_up->weigh purge Purge Vial with Inert Gas (Ar/N2) weigh->purge seal Seal Tightly (Parafilm Optional) purge->seal return_storage Return to Long-Term Storage seal->return_storage

Caption: Workflow for handling moisture-sensitive PEG reagents.

Moisture_Contamination_Troubleshooting start Experiment Fails: Low PEG Reactivity check_moisture Suspect Moisture Contamination? start->check_moisture check_handling Review Handling Protocol check_moisture->check_handling Yes new_reagent Use New Reagent Vial check_moisture->new_reagent No, suspect other issues check_storage Verify Storage Conditions check_handling->check_storage use_anhydrous Use Anhydrous Solvents check_storage->use_anhydrous karl_fischer Perform Karl Fischer Titration use_anhydrous->karl_fischer dry_peg Dry PEG Reagent (e.g., Azeotropic Distillation) karl_fischer->dry_peg High Water Content karl_fischer->new_reagent Low Water Content dry_peg->new_reagent If drying is not feasible

Caption: Troubleshooting logic for PEG reagent moisture issues.

References

Validation & Comparative

A Comparative Guide to m-PEG4-(CH2)3-acid and m-PEG4-acid Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Properties

The primary distinction between m-PEG4-(CH2)3-acid and m-PEG4-acid lies in the presence of a three-carbon alkyl (propyl) spacer in the former, situated between the tetra-ethylene glycol (PEG4) chain and the terminal carboxylic acid. This seemingly minor structural variance can have significant implications for the physicochemical properties and, consequently, the performance of the resulting bioconjugate.

Propertym-PEG4-acidm-PEG4-(CH2)3-acidReference
Synonym 3,6,9,12-Tetraoxatridecanoic acid2,5,8,11-tetraoxapentadecan-15-oic acid[1]
Molecular Formula C10H20O6C11H22O6
Molecular Weight 236.26 g/mol 250.29 g/mol [1]
CAS Number 67319-28-2874208-84-1[1]
Structure CH3O-(CH2CH2O)4-COOHCH3O-(CH2CH2O)4-(CH2)3-COOH
Hydrophilicity HighModerately High
Flexibility HighPotentially Higher
Spatial Reach ShorterLonger

The introduction of the propyl group in m-PEG4-(CH2)3-acid increases its molecular weight and is expected to impart a greater degree of hydrophobicity compared to m-PEG4-acid.[2][3] This alkyl chain also introduces more rotational freedom, potentially increasing the overall flexibility and extending the spatial separation between the conjugated molecules.

Performance in Bioconjugation and Drug Delivery

Both linkers possess a terminal carboxylic acid, enabling their conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

Inferred Performance Differences:
Performance Aspectm-PEG4-acidm-PEG4-(CH2)3-acidRationale
Conjugation Efficiency Potentially higher in some cases due to less steric hindrance near the reactive group.May be slightly lower if the alkyl chain interferes with the approach of the biomolecule.The proximity of the PEG chain to the carboxylic acid in m-PEG4-acid could influence reaction kinetics.
Solubility of Conjugate Excellent aqueous solubility.[4]Very good aqueous solubility, but the slight increase in hydrophobicity may be a factor with very hydrophobic payloads.The hydrophilic nature of the PEG4 chain is the dominant factor for solubility in both linkers.
Stability of Conjugate High, due to the stable amide bond.High, due to the stable amide bond.The nature of the covalent linkage is the primary determinant of stability.
Pharmacokinetics (PK) The hydrophilic PEG chain can shield the conjugate from proteolysis and reduce renal clearance, extending circulation half-life.The longer, more flexible linker may provide enhanced shielding of the conjugated molecule, potentially leading to a more favorable PK profile.[5]The overall size and hydrophilicity of the conjugate influence its in vivo behavior.
Biological Activity The shorter linker may be advantageous where close proximity of the conjugated partners is required.The extended reach may be beneficial for overcoming steric hindrance and facilitating binding to target receptors or enzymes.The optimal linker length is application-dependent.

The alkyl spacer in m-PEG4-(CH2)3-acid can be particularly advantageous in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial orientation and distance between the binding moieties are critical for optimal activity.[4]

Experimental Protocols

To enable researchers to directly compare these two linkers, a detailed experimental workflow for a typical protein conjugation and subsequent characterization is provided below.

General Protein Conjugation Protocol via EDC/NHS Chemistry

This protocol describes the conjugation of a protein with a primary amine (e.g., lysine residue) to either m-PEG4-acid or m-PEG4-(CH2)3-acid.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG4-acid or m-PEG4-(CH2)3-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Dissolve the PEG-acid linker: Prepare a stock solution of the m-PEG4-acid or m-PEG4-(CH2)3-acid in an organic solvent such as DMSO or DMF.

  • Activate the PEG-acid linker:

    • In a microcentrifuge tube, mix the PEG-acid linker (e.g., 10-fold molar excess over the protein) with EDC (e.g., 20-fold molar excess) and sulfo-NHS (e.g., 20-fold molar excess) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Conjugate to the protein:

    • Add the activated PEG-linker solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the Conjugate

To compare the outcomes of the conjugations with the two different linkers, the following characterization experiments are recommended:

  • Determination of Conjugation Efficiency:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to confirm the number of attached linkers.

  • Assessment of Stability:

    • Incubate the conjugate in serum or plasma at 37°C for various time points and analyze by SDS-PAGE or HPLC to assess its stability against degradation.

  • Evaluation of Biological Activity:

    • Perform a relevant functional assay (e.g., enzyme activity assay, cell-based assay, or binding assay) to determine if the conjugation has affected the biological activity of the protein.

  • Pharmacokinetic Studies (in vivo):

    • Administer the conjugates to an animal model and collect blood samples at different time points to determine the pharmacokinetic parameters (e.g., half-life, clearance rate).

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts discussed in this guide.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis PEG_Acid m-PEG4-X-acid (X = (CH2)3 or nothing) Activated_PEG Activated PEG-sulfo-NHS Ester PEG_Acid->Activated_PEG Activation (pH 6.0) EDC_NHS EDC / sulfo-NHS EDC_NHS->Activated_PEG Conjugate Protein-PEG Conjugate Activated_PEG->Conjugate Conjugation (pH 7.4) Protein Protein-NH2 Protein->Conjugate Purification Desalting Column Conjugate->Purification Analysis SDS-PAGE, MS, Functional Assays, PK Purification->Analysis

Caption: A generalized workflow for protein bioconjugation using m-PEG4-acid variants.

Linker_Properties cluster_properties Physicochemical Properties m_PEG4_acid m-PEG4-acid Hydrophilicity Higher Hydrophilicity m_PEG4_acid->Hydrophilicity m_PEG4_CH2_3_acid m-PEG4-(CH2)3-acid Hydrophobicity Increased Hydrophobicity m_PEG4_CH2_3_acid->Hydrophobicity Flexibility Increased Flexibility m_PEG4_CH2_3_acid->Flexibility Spatial_Reach Longer Spatial Reach m_PEG4_CH2_3_acid->Spatial_Reach

References

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are essential tools in pharmaceutical research and development, serving as flexible, hydrophilic spacers to connect therapeutic molecules to other entities like antibodies, nanoparticles, or small molecule drugs.[1][2] The process, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics and other drugs.[3][4][5][6] Key benefits of PEGylation include improved solubility and stability, extended circulation half-life in the bloodstream, and reduced immunogenicity and toxicity.[1][2][5][7][8] The length of the PEG chain is a critical parameter that can be modulated to optimize a drug's pharmacokinetic and pharmacodynamic profile for a specific application.[2][7][9] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to assist researchers in selecting the optimal linker for their therapeutic candidates.

Impact of PEG Linker Length on Pharmacokinetics and Efficacy

The molecular weight and length of a PEG linker significantly influence how a drug is absorbed, distributed, metabolized, and excreted (ADME). Generally, longer PEG chains lead to a larger hydrodynamic radius of the conjugate, which can shield it from renal clearance and proteolytic degradation, thereby extending its circulation time.[9][10] However, the relationship is not always linear, and an optimal length must be determined empirically for each drug conjugate.[11]

Quantitative Data Summary

The following tables summarize experimental findings on how varying PEG linker lengths affect key performance metrics of therapeutic conjugates.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)

PEG UnitsPlasma Exposure (AUC)Plasma ClearanceKey FindingReference
0 (Control)BaselineHighestNon-PEGylated ADC has the shortest circulation time.[12]
2-4Increased vs. ControlLower than ControlShorter PEG chains improve PK profile over non-PEGylated versions.[12]
8-24Significantly IncreasedLowestLonger PEG chains lead to substantially higher plasma exposure and lower clearance.[12]

Table 2: Effect of PEG Linker Length on Tumor Accumulation and In Vivo Efficacy

PEG Linker SizeTumor AccumulationTumor Weight ReductionKey FindingReference
0 (Control)Baseline11%Minimal efficacy without PEG linker.[12]
2-4 PEG UnitsModerate Increase35-45%Shorter linkers show moderate tumor uptake and efficacy.[12]
8-24 PEG UnitsSignificantly Higher75-85%Longer linkers significantly enhance tumor exposure and therapeutic effect.[12]
2 kDa - 5 kDaNo significant in vitro difference-In vitro cell uptake was not significantly affected by linker length in this range.[13]
10 kDaHighest in vivo accumulation>40% (vs. 2k/5k)The longest linker tested (10 kDa) showed the best in vivo tumor targeting and efficacy.[13]

Table 3: Effect of PEG Linker Length on Cellular Uptake and Nanoparticle Targeting

PEG Linker SizeCellular Uptake (In Vitro)Targeting SpecificityKey FindingReference
0.65 kDaHighestLowerShorter linkers may lead to higher non-specific uptake.[14]
2 kDa - 3 kDaStrong Interaction with DCsHigherShort PEG constructs can result in stronger interactions with Dendritic Cells (DCs).[15]
5 kDaLowerHigherLonger linkers can improve targeting specificity by extending the ligand away from the nanocarrier surface.[14]
2 kDa - 10 kDa-Enhanced In VivoIn a study with folate-conjugated liposomes, longer PEG linkers enhanced tumor-targeting ability in vivo.[13]

Visualizing the Role of PEG Linker Length

Diagrams created using Graphviz illustrate key concepts related to the comparison of PEG linker lengths.

G cluster_0 Phase 1: Conjugation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Analysis Therapeutic Therapeutic Molecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction Therapeutic->Conjugation Linkers PEG Linkers (Short, Medium, Long) Linkers->Conjugation Purification Purification & Characterization (SEC, MS) Conjugation->Purification Uptake_Assay Cellular Uptake Assay Purification->Uptake_Assay Stability_Assay Plasma Stability Assay Purification->Stability_Assay PK_Study Pharmacokinetic (PK) Study Purification->PK_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Purification->Efficacy_Study Cell_Lines Target Cell Lines Cell_Lines->Uptake_Assay Animal_Model Tumor-Bearing Animal Model Animal_Model->PK_Study Animal_Model->Efficacy_Study

Caption: Experimental workflow for comparing different PEG linker lengths.

G cluster_short Short PEG Linker cluster_long Long PEG Linker Drug_S Drug Linker_S PEG Drug_S->Linker_S Antibody_S Antibody Linker_S->Antibody_S Receptor Cell Surface Receptor Antibody_S->Receptor Steric Hindrance Possible Drug_L Drug Linker_L1 PEG Drug_L->Linker_L1 Linker_L2 PEG Linker_L1->Linker_L2 Linker_L3 PEG Linker_L2->Linker_L3 Antibody_L Antibody Linker_L3->Antibody_L Antibody_L->Receptor Improved Accessibility

Caption: Impact of linker length on receptor accessibility.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) A PEG Linker Length (Short vs. Long) B Increased Hydrodynamic Radius A->B Longer C Reduced Renal Clearance B->C D Longer Circulation Half-Life C->D E Enhanced Permeability and Retention (EPR) Effect D->E F Increased Tumor Accumulation E->F G Improved Therapeutic Outcome F->G

Caption: Logical flow from linker length to therapeutic outcome.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEGylated molecules.

Synthesis and Characterization of PEGylated Conjugates
  • Protocol: Covalent attachment of PEG linkers with varying lengths (e.g., 2, 5, 10, 20 kDa) to the therapeutic molecule (protein, antibody, etc.) is achieved through established bioconjugation chemistries, such as reacting a maleimide-functionalized PEG with free thiols on the protein.[16][17]

  • Purification: The resulting conjugates are purified from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography.

  • Characterization: The purity, aggregation state, and drug-to-antibody ratio (DAR) of the conjugates are determined.

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size to assess purity and detect aggregation.[3]

    • Mass Spectrometry (MS): Confirms the covalent attachment of the PEG linker and helps determine the distribution of PEGylated species.[3]

In Vitro Cellular Uptake Studies
  • Objective: To compare how different PEG linker lengths affect the binding and internalization of the conjugate into target cells.

  • Protocol:

    • Culture target cells (e.g., cancer cells overexpressing a specific receptor) to an appropriate density.

    • Incubate the cells with fluorescently-labeled conjugates containing different PEG linker lengths (e.g., 0.65 kDa, 2 kDa, 5 kDa) at a fixed concentration for a set period (e.g., 4-24 hours).[14]

    • As a control, use an isotype control antibody conjugated with the same linkers to measure non-specific uptake.[14]

    • After incubation, wash the cells thoroughly to remove unbound conjugates.

    • Lyse the cells or analyze them directly using flow cytometry to quantify the amount of internalized conjugate based on fluorescence intensity.[15]

Pharmacokinetic (PK) Analysis
  • Objective: To determine the circulation half-life, clearance rate, and overall exposure (AUC) of conjugates with different PEG linker lengths.

  • Protocol:

    • Administer a single intravenous (IV) dose of each PEGylated conjugate to cohorts of laboratory animals (e.g., rats or mice).[9][10]

    • Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs).

    • Process the blood to isolate plasma.

    • Quantify the concentration of the conjugate in plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[18]

    • Plot the plasma concentration versus time and calculate key PK parameters (t½, CL, AUC) using appropriate software.[10]

In Vivo Efficacy and Biodistribution Studies
  • Objective: To evaluate the therapeutic efficacy and tissue distribution of the conjugates in a relevant disease model.

  • Protocol:

    • Establish a disease model, such as a tumor xenograft model in immunocompromised mice.

    • Once tumors reach a specified size, randomize the animals into treatment groups (saline control, non-PEGylated drug, and groups for each PEG linker length).

    • Administer the treatments intravenously at a predetermined dose and schedule.

    • For Efficacy: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 21-30 days). The primary endpoint is often tumor growth inhibition.[12][13]

    • For Biodistribution: At selected time points post-injection, euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs). Quantify the amount of conjugate accumulated in each tissue, often using radiolabeled or fluorescently-tagged conjugates.[7][10]

Conclusion

The selection of an appropriate PEG linker length is a critical decision in the design of therapeutic conjugates. While longer linkers generally enhance circulation time and can improve tumor accumulation through the EPR effect, the optimal length is highly dependent on the specific drug, target, and desired therapeutic outcome.[10][12][13] Shorter linkers may be advantageous in scenarios where rapid clearance is desired or when avoiding steric hindrance at the target site is paramount.[15] A systematic evaluation using the experimental protocols outlined above is essential to identify the PEG linker that provides the best balance of pharmacokinetics, efficacy, and safety for a given therapeutic application.

References

A Comparative Guide to Bioconjugation Linkers: Alternatives to m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the ultimate success of a bioconjugate. The linker not only connects the biomolecule to its payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and biological activity. While short, non-cleavable PEG linkers like m-PEG4-(CH2)3-acid are widely used, a diverse array of alternatives offers distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation bioconjugates.

Executive Summary

This guide evaluates alternatives to the short-chain, non-cleavable m-PEG4-(CH2)3-acid linker based on key performance characteristics. Alternatives are categorized by linker type (PEG vs. non-PEG), cleavability, and the reactive chemistry employed.

Key Findings:

  • Longer-chain PEG linkers generally enhance the hydrophilicity and in vivo half-life of bioconjugates, particularly for hydrophobic payloads in antibody-drug conjugates (ADCs), leading to improved pharmacokinetic profiles and reduced off-target toxicity.

  • Cleavable linkers , such as the enzyme-labile valine-citrulline (Val-Cit) peptide linker, offer controlled payload release within the target cell, a crucial feature for many ADC designs. However, they may exhibit lower plasma stability compared to non-cleavable counterparts.

  • Non-PEG linkers , including aliphatic hydrocarbon chains and recombinant protein-based linkers, provide alternatives where PEG immunogenicity is a concern or where different physicochemical properties are desired.

  • Alternative conjugation chemistries , such as maleimide-thiol coupling and click chemistry, offer higher reaction efficiency and site-specificity compared to traditional NHS ester chemistry, leading to more homogeneous and well-defined bioconjugates.

Performance Comparison of Bioconjugation Linkers

The following tables summarize quantitative data from various studies to facilitate a comparison of different linker types. It is important to note that direct head-to-head comparisons across all linker types under identical conditions are rare in the literature. Therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Comparison of Linker Physicochemical and Performance Properties

Linker TypeExampleMolecular Weight (Linker)CleavabilityKey FeaturesImpact on Conjugate Properties
Short-Chain PEG (Baseline) m-PEG4-(CH2)3-acid~250 DaNon-cleavableSimple, hydrophilic spacer.Provides basic hydrophilicity and spacing.
Long-Chain Linear PEG m-PEG12-acid~600 DaNon-cleavableIncreased hydrophilicity and hydrodynamic radius.Improved solubility, longer circulation half-life, reduced aggregation.[1]
Long-Chain Branched PEG 2-arm PEG 40 kDa~40,000 DaNon-cleavableSignificant increase in hydrodynamic volume.Enhanced stability and prolonged half-life.
Cleavable Peptide Linker Val-Cit-PABC~700 DaEnzymatically Cleavable (Cathepsin B)Enables intracellular drug release.High plasma stability in humans, but can be unstable in mouse plasma.[2][3]
Aliphatic/Hydrocarbon Linker Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)~334 DaNon-cleavableHydrophobic, rigid spacer.Increased plasma stability, but can increase aggregation of hydrophobic payloads.[4]

Table 2: Comparative Performance Metrics of Bioconjugates with Different Linkers

Linker Type in ConjugateConjugation Efficiency/YieldIn Vitro Stability (Plasma)In Vivo Half-LifeBiological Activity (Example: ADC IC50)Aggregation
Short-Chain PEG (e.g., PEG4) ModerateHighModeratePayload-dependentLow to moderate
Long-Chain PEG (e.g., PEG12) ModerateHighIncreasedGenerally maintained or slightly decreasedReduced compared to non-PEG linkers[5]
Val-Cit-PABC High (with maleimide chemistry)Lower in mouse plasma, higher in human plasmaPayload and antibody dependentHigh potency due to efficient payload releaseCan be higher with hydrophobic payloads[5]
SMCC (Non-cleavable) High (with maleimide chemistry)Very HighGenerally longer than cleavable counterparts[4]Potency dependent on antibody degradationCan be significant with hydrophobic payloads

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: NHS Ester Conjugation to Amines

This protocol describes a general method for conjugating a carboxyl-containing linker (like m-PEG4-(CH2)3-acid) to primary amines (e.g., lysine residues on a protein) after activation to an NHS ester.

Materials:

  • Protein to be conjugated (in a non-amine containing buffer, e.g., PBS, pH 7.4)

  • Carboxyl-PEG linker

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activate the Carboxyl-PEG Linker:

    • Dissolve the Carboxyl-PEG linker, NHS, and EDC in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated PEG-NHS ester solution to the protein solution at a desired molar excess (typically 5-20 fold excess of linker to protein).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterize the Conjugate:

    • Determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore).

Protocol 2: Maleimide-Thiol Conjugation

This protocol is for conjugating a maleimide-functionalized linker to a biomolecule containing a free thiol group (e.g., a cysteine residue).

Materials:

  • Thiol-containing protein (in a degassed, amine-free buffer like PBS with EDTA, pH 6.5-7.5)

  • Maleimide-functionalized linker

  • Reducing agent (e.g., TCEP, if reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC)

Procedure:

  • Prepare the Thiolated Protein:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

  • Prepare the Maleimide Linker:

    • Dissolve the maleimide-functionalized linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide linker stock solution to the thiolated protein solution at a 5-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Purify the conjugate using SEC to remove unreacted linker.

  • Characterize the Conjugate:

    • Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an azide-modified biomolecule to an alkyne-functionalized linker.

Materials:

  • Azide-modified biomolecule

  • Alkyne-functionalized linker

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-linker in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Prepare the Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Conjugation Reaction:

    • In a separate tube, combine the azide-modified biomolecule and the alkyne-linker in the desired molar ratio in the reaction buffer.

    • Add the catalyst premix to the biomolecule-linker solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 1-5 mM for the reactants and 0.1-1 mM for copper.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Purify the conjugate using SEC or another appropriate chromatography method.

  • Characterize the Conjugate:

    • Analyze the conjugate by mass spectrometry, HPLC, and other relevant techniques.

Protocol 4: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a bioconjugate in plasma.

Materials:

  • Bioconjugate of interest

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Analysis method (e.g., ELISA, LC-MS)

Procedure:

  • Incubation:

    • Incubate the bioconjugate in plasma at a final concentration of, for example, 100 µg/mL.

    • Maintain the incubation at 37°C.

  • Time Points:

    • Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Processing:

    • At each time point, process the samples to stop any further degradation and to prepare them for analysis. This may involve protein precipitation or affinity capture of the conjugate.

  • Analysis:

    • Quantify the amount of intact conjugate remaining at each time point.

    • For ADCs, this can be done by measuring the amount of total antibody and conjugated antibody using ELISA, and quantifying the free drug using LC-MS.[6]

  • Data Interpretation:

    • Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life.

Protocol 5: Cell-Based Cytotoxicity Assay (for ADCs)

This protocol describes a method to evaluate the in vitro potency of an ADC.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody.

    • Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period of 72 to 120 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9]

Protocol 6: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This protocol is for determining the molar mass, size, and aggregation state of a bioconjugate.

Materials:

  • Purified bioconjugate

  • SEC-MALS system (including an HPLC, SEC column, MALS detector, and a refractive index (RI) detector)

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on all detectors.

  • Sample Injection:

    • Inject a known concentration of the purified bioconjugate onto the column.

  • Data Collection:

    • Collect the light scattering, RI, and UV (if available) data as the sample elutes from the column.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the data.

    • The software will use the signals from the MALS and RI detectors to calculate the absolute molar mass of the eluting species at each point across the chromatographic peak.

    • This allows for the determination of the molar mass of the monomeric conjugate and the quantification of any aggregates or fragments.[10][11][12]

Visualizing Bioconjugation Concepts

The following diagrams, created using the DOT language, illustrate key concepts and workflows in bioconjugation.

Linker_Alternatives cluster_peg PEG-Based Linkers cluster_nonpeg Non-PEG Alternatives Short_PEG Short-Chain PEG (e.g., m-PEG4-acid) Long_PEG Long-Chain PEG (e.g., m-PEG12-acid) Branched_PEG Branched PEG Peptide Peptidic (e.g., Val-Cit) Hydrocarbon Hydrocarbon (e.g., SMCC) Recombinant Recombinant (e.g., GQAP) m-PEG4-acid m-PEG4-(CH2)3-acid (Baseline) Conjugation_Workflows cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide-Thiol Chemistry cluster_click Click Chemistry (CuAAC) NHS_Start Protein (-NH2) + Linker (-COOH) NHS_Activation EDC/NHS Activation NHS_Start->NHS_Activation NHS_Conjugate Stable Amide Bond NHS_Activation->NHS_Conjugate Mal_Start Protein (-SH) + Linker (-Maleimide) Mal_Conjugation Thioether Bond Formation Mal_Start->Mal_Conjugation Mal_Conjugate Stable Thioether Bond Mal_Conjugation->Mal_Conjugate Click_Start Protein (-Azide) + Linker (-Alkyne) Click_Reaction Cu(I) Catalysis Click_Start->Click_Reaction Click_Conjugate Stable Triazole Ring Click_Reaction->Click_Conjugate ADC_MOA ADC Antibody-Drug Conjugate Target_Cell Target Cancer Cell (Antigen-Positive) ADC->Target_Cell 1. Binding to Antigen Internalization Internalization (Endocytosis) Target_Cell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage or Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity

References

Navigating the Molecular Bridge: A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and safety of therapeutic molecules. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the pharmacokinetic profiles of drugs by increasing solubility and reducing immunogenicity.[1] However, the crucial distinction lies in their design: cleavable or non-cleavable. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker strategy.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Primary Function Controlled, triggered release of the payload at a specific site.[1]Provide a stable, permanent connection between the payload and the carrier molecule.[2]
Release Mechanism Cleavage by specific environmental triggers (e.g., pH, enzymes, redox potential).[3]Relies on the degradation of the entire conjugate, typically within the lysosome.[4][5]
Key Advantage Targeted drug release, potentially reducing systemic toxicity and side effects.[1][6]High stability in circulation, minimizing premature drug release and off-target effects.[2][5]
Potential Drawback Risk of premature cleavage in circulation, leading to off-target toxicity.[7]The payload is released with the linker and an amino acid remnant attached, which may alter its activity.[2][8]
Common Applications Antibody-drug conjugates (ADCs), stimulus-responsive hydrogels, targeted drug delivery systems.[1]PEGylation of proteins and peptides for improved stability and solubility, molecular stabilization.[1][6]

Visualizing Linker Strategies

The fundamental difference between these linkers lies in their intended fate within a biological system. Non-cleavable linkers are designed for maximal stability, while cleavable linkers are engineered to break apart under specific physiological conditions.

Linker_Classification cluster_main PEG Linker Strategies cluster_cleavable Cleavage Mechanisms A PEG Linker B Non-Cleavable Linker A->B  Stability-focused  applications C Cleavable Linker A->C  Controlled-release  applications D pH-Sensitive (e.g., Hydrazone) C->D E Enzyme-Sensitive (e.g., Val-Cit) C->E F Redox-Sensitive (e.g., Disulfide) C->F

Caption: Classification of PEG linkers based on their stability and release mechanisms.

Deep Dive into Cleavable Linkers: Mechanisms of Action

Cleavable linkers are designed to be stable in systemic circulation but to break down upon encountering specific triggers prevalent in the target microenvironment, such as a tumor or within a cell.

1. pH-Sensitive Linkers: These linkers, often employing hydrazone or acetal groups, are engineered to hydrolyze in acidic environments.[9] Given that the pH of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) is lower than that of the bloodstream (pH 7.4), these linkers can selectively release their payload after cellular internalization.[10]

2. Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[3] A commonly used dipeptide is valine-citrulline (Val-Cit), which is cleaved by cathepsin B inside the lysosome to release the drug.[3]

3. Redox-Sensitive Linkers: Utilizing disulfide bonds, these linkers are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.[3][11]

Cleavage_Mechanisms cluster_adc Antibody-Drug Conjugate (ADC) Journey cluster_release Intracellular Payload Release cluster_triggers Example Triggers ADC_circ ADC in Circulation (Stable Linker) ADC_internalized ADC Internalization into Target Cell ADC_circ->ADC_internalized Target Binding Trigger Specific Trigger ADC_internalized->Trigger  Encountering  Intracellular  Environment Cleavage Linker Cleavage Trigger->Cleavage pH Low pH (Endosome/Lysosome) Trigger->pH Enzyme Enzymes (e.g., Cathepsin B) Trigger->Enzyme Redox High Glutathione (Reducing Environment) Trigger->Redox Payload Active Payload Cleavage->Payload Release

Caption: Mechanism of action for cleavable linkers in antibody-drug conjugates (ADCs).

Performance Comparison: Stability and Efficacy

The choice between a cleavable and non-cleavable linker directly impacts the therapeutic index of a bioconjugate. This is often a trade-off between stability in circulation and the efficiency of payload release at the target site.

A meta-analysis of commercially available ADCs revealed that those with cleavable linkers were associated with significantly higher rates of grade ≥3 adverse events, including neutropenia and anemia, compared to ADCs with non-cleavable linkers.[12] This suggests that premature release of the cytotoxic payload can occur with cleavable linkers, leading to systemic toxicity.[12][13] Conversely, non-cleavable linkers offer greater stability and a potentially wider therapeutic window.[5]

However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the complete degradation of the antibody within the lysosome, which may not always be efficient.[5] Cleavable linkers can offer a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[2][3]

Comparative Performance Data of Linker Types in ADCs

ParameterCleavable Linker (Val-Cit)Non-Cleavable Linker (SMCC)Reference
Plasma Stability Lower; susceptible to premature cleavage by circulating enzymes.Higher; stable in circulation.[5][7]
Systemic Toxicity Higher potential for off-target toxicity due to premature payload release.Lower off-target toxicity.[12][13]
Bystander Effect Capable of producing a bystander effect.Generally limited bystander effect.[2][3]
Payload Release Efficient release upon enzymatic cleavage in the target cell.Dependent on complete lysosomal degradation of the antibody.[4][5]
Payload Form Released in its native, unmodified form.Released as a conjugate with the linker and an amino acid.[2][8]

Experimental Protocols

Accurate comparison of linker performance requires robust and standardized experimental protocols. Below are outlines for key assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and prevent premature drug release in human plasma.

Methodology:

  • The antibody-drug conjugate (ADC) is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • The reaction is quenched, and the plasma proteins are precipitated.

  • The amount of intact ADC and released drug in the supernatant is quantified using methods such as ELISA (for the antibody component) and LC-MS/MS (for the payload).

  • The half-life (t½) of the ADC in plasma is then calculated.

A study comparing different peptide linkers found that a GPLG sequence exhibited higher stability in both human and rat plasma compared to the commonly used GFLG and Val-Cit sequences.[14]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, a non-targeted control ADC, and the free drug.

  • After a set incubation period (typically 72-96 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • The mice are treated with the ADC, a vehicle control, and other relevant control groups via intravenous injection.

  • Tumor volume and body weight are measured regularly (e.g., twice a week).

  • The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated for each treatment group.

In one study, ADCs with tandem-cleavage linkers, designed for enhanced stability, demonstrated excellent efficacy in a non-Hodgkin lymphoma xenograft model while also showing improved tolerability in rat studies.[7][15]

Caption: A typical experimental workflow for the preclinical evaluation of ADCs with different linkers.

Conclusion: Selecting the Right Tool for the Job

The decision between cleavable and non-cleavable PEG linkers is not a one-size-fits-all scenario and depends heavily on the specific therapeutic application.[2]

Choose a cleavable linker when:

  • The therapeutic strategy requires the payload to be released in its native, unmodified form for optimal activity.[15]

  • A "bystander effect" is desired to overcome tumor heterogeneity.

  • The target antigen or cell type provides a distinct microenvironment (e.g., low pH, high enzyme concentration) for selective cleavage.

Choose a non-cleavable linker when:

  • Maximum stability in systemic circulation is the top priority to minimize off-target toxicity.[2][5]

  • The payload-linker-amino acid metabolite is known to be potent.

  • The target internalizes efficiently, and lysosomal degradation is a reliable mechanism for drug release.[2]

Ultimately, the optimal linker is one that strikes the right balance between stability in circulation and efficient payload release within the target cells, thereby maximizing the therapeutic window. Careful in vitro and in vivo characterization, as outlined in this guide, is essential for making an informed decision and advancing the development of safer and more effective bioconjugates.

References

A Researcher's Guide to Quality Control of m-PEG4-(CH2)3-acid Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing m-PEG4-(CH2)3-acid in their work, ensuring the quality and consistency of this reagent is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the key quality control parameters for m-PEG4-(CH2)3-acid and outlines the experimental methodologies used to assess its purity, identity, and functional integrity.

Key Quality Control Parameters

The quality of m-PEG4-(CH2)3-acid can be defined by several critical parameters. When comparing reagents from different suppliers or batches, researchers should focus on the following specifications.

Quality Control ParameterTypical SpecificationAnalytical Method(s)Importance in Application
Purity >95% (Standard Grade)>98% (High-Purity Grade)Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) or Evaporative Light Scattering Detection (ELSD), Nuclear Magnetic Resonance (NMR) SpectroscopyHigh purity ensures that the desired PEGylation reaction proceeds efficiently and minimizes the introduction of potentially interfering side-products.
Identity and Structure Conforms to the expected chemical structureNMR Spectroscopy, Mass Spectrometry (MS)Verifies that the correct molecule is present, ensuring predictable reactivity and properties of the final conjugate.
Molecular Weight 250.29 g/mol Mass Spectrometry (MS)Confirms the correct PEG chain length, which is crucial for the solubility, pharmacokinetic, and pharmacodynamic properties of the resulting PEGylated molecule.
Polydispersity Index (PDI) Monodisperse (PDI ≈ 1.0)Size Exclusion Chromatography (SEC) with CAD or ELSDA low PDI indicates a homogeneous reagent, leading to more uniform PEGylation and a well-defined final product.
Functionality (Carboxylic Acid) Presence and reactivity of the terminal carboxylic acid groupTitration, NMR Spectroscopy, Derivatization followed by HPLC analysisEnsures that the PEG linker can be efficiently conjugated to amine-containing molecules.
Appearance White to off-white solid or colorless oilVisual InspectionA simple, initial check for gross contamination or degradation.
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)Visual InspectionImportant for ensuring ease of use in reaction setups.

Comparison of Analytical Techniques

The choice of analytical technique is critical for accurately assessing the quality of m-PEG4-(CH2)3-acid. As this molecule lacks a significant UV chromophore, traditional HPLC with UV detection is not suitable for purity determination.

Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD): This is the gold standard for purity analysis of PEG reagents.[1][2][3][][5] CAD is a mass-based detector that provides a universal response for non-volatile analytes, making it ideal for quantifying compounds like m-PEG4-(CH2)3-acid.[1][][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the reagent and identifying impurities. The presence of unexpected peaks can indicate contamination.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the m-PEG4-(CH2)3-acid, ensuring the correct PEG chain length. Fragmentation patterns can also provide structural information.

Experimental Protocols

Below are detailed methodologies for key experiments used in the quality control of m-PEG4-(CH2)3-acid.

Protocol 1: Purity Determination by RP-HPLC-CAD

This protocol outlines a general method for determining the purity of m-PEG4-(CH2)3-acid using RP-HPLC with a Charged Aerosol Detector.[1][2][3]

1. Sample Preparation:

  • Prepare a stock solution of m-PEG4-(CH2)3-acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

2. HPLC-CAD System and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-90% B
  • 25-30 min: 90% B
  • 30-31 min: 90-10% B
  • 31-35 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • CAD Settings:
  • Nebulizer Temperature: 35 °C.
  • Evaporation Temperature: 50 °C.
  • Gas Pressure: 35 psi (Nitrogen).

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of the m-PEG4-(CH2)3-acid as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the use of ¹H NMR to verify the chemical structure of m-PEG4-(CH2)3-acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the m-PEG4-(CH2)3-acid sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer.
  • Solvent: CDCl₃ or DMSO-d₆.
  • Reference: Tetramethylsilane (TMS) at 0 ppm.
  • Experiment: Standard ¹H NMR acquisition.
  • Number of Scans: 16-64 (depending on sample concentration).

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).
  • Integrate the peaks to determine the relative number of protons.
  • Compare the chemical shifts, splitting patterns, and integrations to the expected structure of m-PEG4-(CH2)3-acid.

Protocol 3: Molecular Weight Determination by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of m-PEG4-(CH2)3-acid using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the m-PEG4-(CH2)3-acid sample (approximately 10-100 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid).

2. Mass Spectrometer and Parameters:

  • Mass Spectrometer: An ESI-MS system.
  • Ionization Mode: Positive or negative ion mode. For m-PEG4-(CH2)3-acid, negative ion mode ([M-H]⁻) or positive ion mode with adduct formation (e.g., [M+Na]⁺) can be used.
  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

3. Data Analysis:

  • Identify the molecular ion peak in the mass spectrum.
  • Compare the observed m/z value with the theoretical molecular weight of m-PEG4-(CH2)3-acid (250.29 g/mol ).

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for m-PEG4-(CH2)3-acid reagents.

QC_Workflow cluster_incoming_reagent Incoming Reagent cluster_initial_checks Initial Checks cluster_analytical_testing Analytical Testing cluster_decision Decision Incoming m-PEG4-(CH2)3-acid (New Batch/Supplier) Visual Visual Inspection (Appearance, Color) Incoming->Visual Solubility Solubility Test Visual->Solubility Purity Purity Analysis (RP-HPLC-CAD/ELSD) Solubility->Purity Identity Structural Confirmation (NMR Spectroscopy) Purity->Identity MW Molecular Weight Verification (Mass Spectrometry) Identity->MW Decision Accept or Reject Batch? MW->Decision

Caption: Quality Control Workflow for m-PEG4-(CH2)3-acid Reagents.

HPLC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_cad_detection CAD Detection cluster_data_analysis Data Analysis Sample Dissolve m-PEG4-(CH2)3-acid in appropriate solvent Injection Inject Sample Sample->Injection Column Reversed-Phase C18 Column Injection->Column Elution Gradient Elution Column->Elution Nebulization Nebulization (Formation of Aerosol) Elution->Nebulization Drying Drying (Removal of Mobile Phase) Nebulization->Drying Charging Charging of Particles (Corona Discharge) Drying->Charging Detection Measurement of Charge Charging->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate Purity (%) Integration->Purity_Calc

Caption: Experimental Workflow for Purity Analysis by HPLC-CAD.

Alternative Reagents and Considerations

While m-PEG4-(CH2)3-acid is a commonly used PEG linker, several alternatives with different spacer lengths and functionalities are available.

Alternative ReagentKey Differences
m-PEGn-acid (n ≠ 4) Shorter or longer PEG chains will alter the hydrophilicity and overall length of the spacer arm.
m-PEGn-NHS ester The carboxylic acid is pre-activated as an N-hydroxysuccinimide ester, simplifying the conjugation to primary amines by eliminating the need for activating agents like EDC.
Branched PEG reagents Offer a larger hydrodynamic volume, which can be more effective in shielding the conjugated molecule from enzymatic degradation and immune responses.[5][7]
Heterobifunctional PEG reagents Possess different reactive groups at each end of the PEG chain, allowing for more complex and controlled conjugation strategies.

The quality control principles outlined in this guide are broadly applicable to these alternative PEG reagents. However, the specific analytical methods and expected results will need to be adapted based on the unique chemical structure of each reagent.

By implementing a robust quality control program based on the principles and protocols described here, researchers can ensure the reliability of their m-PEG4-(CH2)3-acid reagents, leading to more consistent and reproducible scientific outcomes.

References

A Head-to-Head Battle of Bioconjugation: m-PEG4-(CH2)3-acid Versus Other Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug development and proteomics, the choice of a crosslinking agent can make or break an experimental outcome. These molecular bridges, responsible for linking biomolecules, play a pivotal role in the stability, efficacy, and biocompatibility of novel therapeutics and diagnostic tools. This guide provides a comprehensive comparison of m-PEG4-(CH2)3-acid, a popular polyethylene glycol (PEG) derivative, with other commonly employed crosslinking agents. We will delve into their chemical reactivity, the stability of the formed linkages, and the overall impact on the resulting bioconjugate, supported by experimental data and detailed protocols.

Introducing m-PEG4-(CH2)3-acid: A Flexible and Hydrophilic Linker

m-PEG4-(CH2)3-acid is a heterobifunctional crosslinker characterized by a methoxy-terminated short polyethylene glycol (PEG) chain of four units and a terminal carboxylic acid. The PEG component imparts hydrophilicity to the linker, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate. The terminal carboxylic acid provides a handle for conjugation to primary amines, a common functional group found in proteins and other biomolecules.

The conjugation of m-PEG4-(CH2)3-acid to an amine-containing molecule is not a direct reaction. It requires the activation of the carboxylic acid group, typically through the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process, often referred to as EDC/NHS chemistry, forms a stable amide bond between the linker and the target molecule.

The Competitive Landscape: A Comparative Analysis of Crosslinking Chemistries

The effectiveness of a crosslinking strategy hinges on several factors, including the target functional groups, the desired stability of the linkage, and the reaction conditions. Here, we compare m-PEG4-(CH2)3-acid (utilizing carbodiimide chemistry) with other prevalent crosslinking agents that target different functional groups.

Amine-Reactive Crosslinkers: The NHS Ester Alternative

N-hydroxysuccinimide (NHS) esters are highly popular for their direct reactivity towards primary amines at physiological to slightly alkaline pH (7.2-8.5). Unlike the two-step EDC/NHS activation of a carboxyl group, NHS ester-functionalized linkers offer a more direct and often faster route to amide bond formation.

Key Differences:

  • Reaction Steps: m-PEG4-(CH2)3-acid requires a pre-activation step with EDC/NHS, while NHS ester linkers react directly with amines.

  • Stability of the Reagent: NHS esters are susceptible to hydrolysis in aqueous solutions, with a half-life that can be as short as 10 minutes at pH 8.6 and 4°C. The carboxylic acid of m-PEG4-(CH2)3-acid is stable, and the activation with EDC/NHS is performed in situ.

  • Byproducts: The EDC/NHS reaction generates a soluble urea derivative and NHS, while the NHS ester reaction releases NHS.

Thiol-Reactive Crosslinkers: The Maleimide Mainstay

For more selective targeting, thiol-reactive crosslinkers like those containing maleimide groups are the go-to choice. Maleimides react specifically with sulfhydryl groups (thiols) found in cysteine residues of proteins, typically at a pH range of 6.5-7.5. This reaction forms a stable thioether bond.

Key Differences:

  • Target Specificity: Maleimides offer higher specificity for thiols compared to the broader reactivity of amine-reactive agents.

  • Bond Stability: The resulting thioether bond is generally stable; however, the thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to potential instability, especially in the presence of other thiols. The amide bond formed from m-PEG4-(CH2)3-acid is considered more stable and less prone to cleavage under physiological conditions.

  • Side Reactions: At pH values above 7.5, maleimides can also react with primary amines.

Quantitative Comparison of Crosslinker Performance

To provide a clearer picture of the performance differences, the following table summarizes key quantitative parameters for various crosslinking chemistries. The data is compiled from various sources and represents typical values observed in bioconjugation experiments.

Parameter m-PEG4-(CH2)3-acid (with EDC/NHS) NHS Ester Linkers Maleimide Linkers
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)Thiols (-SH)
Optimal Reaction pH Activation: 4.5-6.0; Conjugation: 7.2-8.57.2-8.56.5-7.5
Reaction Time 1-4 hours0.5-4 hours1-2 hours
Bond Type Formed AmideAmideThioether
Bond Stability HighHighModerate to High
Common Side Reactions Formation of N-acylureaHydrolysis of NHS esterReaction with amines at pH > 7.5, retro-Michael reaction
Aqueous Solubility High (due to PEG)Variable (PEGylated versions are high)Variable (PEGylated versions are high)

Experimental Protocols

To facilitate the practical application of this information, detailed experimental protocols for key conjugation chemistries are provided below.

Protocol 1: Conjugation of m-PEG4-(CH2)3-acid to a Protein using EDC/NHS Chemistry

This protocol describes a two-step procedure for conjugating a protein with m-PEG4-(CH2)3-acid.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in 0.1 M MES buffer, pH 5.5)

  • m-PEG4-(CH2)3-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of m-PEG4-(CH2)3-acid:

    • Dissolve m-PEG4-(CH2)3-acid in the MES buffer to a desired concentration (e.g., 10-fold molar excess over the protein).

    • Add EDC and Sulfo-NHS to the m-PEG4-(CH2)3-acid solution. A common molar ratio is Protein:EDC:Sulfo-NHS of 1:10:25.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Protein:

    • Add the activated m-PEG4-(CH2)3-acid solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the conjugation buffer (PBS).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted crosslinker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Conjugation of a Maleimide-PEG4 Linker to a Thiol-Containing Peptide

This protocol outlines the procedure for conjugating a peptide containing a cysteine residue with a maleimide-functionalized PEG linker.

Materials:

  • Thiol-containing peptide solution (e.g., 1-5 mg/mL in PBS, pH 7.0, containing 1 mM EDTA)

  • Maleimide-PEG4 linker

  • Quenching solution (e.g., 100 mM L-cysteine in PBS)

  • Desalting column or HPLC for purification

Procedure:

  • Preparation of Solutions:

    • Dissolve the peptide in the PBS buffer. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP and subsequently purified.

    • Dissolve the Maleimide-PEG4 linker in a suitable solvent (e.g., DMSO or water) immediately before use.

  • Conjugation Reaction:

    • Add the Maleimide-PEG4 linker solution to the peptide solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugated peptide using a desalting column or reverse-phase HPLC to remove excess linker and quenching reagent.

Visualizing the Molecular Connections

To better understand the chemical transformations and workflows, the following diagrams have been generated using Graphviz.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) mPEG_acid m-PEG4-(CH2)3-COOH Activated_PEG m-PEG4-(CH2)3-CO-NHS mPEG_acid->Activated_PEG + EDC, Sulfo-NHS EDC EDC NHS Sulfo-NHS Conjugate Protein-NH-CO-(CH2)3-PEG4-m Activated_PEG->Conjugate Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Byproduct Sulfo-NHS Conjugate->Byproduct releases

Caption: EDC/NHS activation and conjugation workflow for m-PEG4-(CH2)3-acid.

G cluster_crosslinkers Crosslinker Comparison cluster_targets Target Functional Groups cluster_bonds Resulting Covalent Bonds mPEG_acid m-PEG4-(CH2)3-acid (Carbodiimide Chemistry) Amine Primary Amine (-NH2) mPEG_acid->Amine NHS_ester NHS-PEG4-Linker (NHS Ester Chemistry) NHS_ester->Amine Maleimide Maleimide-PEG4-Linker (Maleimide Chemistry) Thiol Thiol (-SH) Maleimide->Thiol Amide_bond Amide Bond (Stable) Amine->Amide_bond Thioether_bond Thioether Bond (Moderately Stable) Thiol->Thioether_bond

Caption: Logical relationship between crosslinkers, targets, and resulting bonds.

Conclusion

The selection of a crosslinking agent is a critical decision in the design of bioconjugates. m-PEG4-(CH2)3-acid, with its hydrophilic PEG spacer and carboxyl group for EDC/NHS-mediated conjugation to amines, offers a reliable method for creating stable bioconjugates with enhanced solubility. However, the optimal choice of crosslinker depends on the specific application. For direct and rapid amine conjugation, NHS esters are a strong alternative, provided their hydrolytic instability is managed. For highly specific targeting of cysteine residues, maleimides are unparalleled, although the stability of the resulting thioether linkage should be considered. By understanding the chemical principles, reaction kinetics, and potential side reactions of each crosslinking strategy, researchers can make informed decisions to advance their drug development and research objectives.

The Balancing Act: How PEG Chain Length Dictates Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Poly(ethylene glycol) (PEG) chain length in optimizing the performance of therapeutic molecules and nanoparticles.

The conjugation of Poly(ethylene glycol), or PEGylation, is a cornerstone strategy in drug delivery and development, employed to enhance the solubility, stability, and circulation half-life of proteins, peptides, nanoparticles, and small-molecule drugs. The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired physicochemical and pharmacokinetic properties. This guide provides an objective comparison of how varying PEG chain lengths impact solubility and stability, supported by experimental data and detailed protocols.

Impact of PEG Chain Length on Solubility and Stability: A Comparative Overview

The molecular weight of the conjugated PEG chain directly influences the hydrodynamic radius of the molecule, its interactions with surrounding water molecules, and its susceptibility to enzymatic degradation and renal clearance. Generally, a longer PEG chain leads to increased solubility and stability, but this relationship is not always linear and can be influenced by the specific characteristics of the molecule being PEGylated.

ParameterEffect of Increasing PEG Chain LengthSupporting Evidence (Molecule Type)Reference
Aqueous Solubility Generally IncreasesA study on chitosan nanoparticles demonstrated that increasing the degree of PEG grafting, which correlates with chain density and effective length, enhanced water solubility.[1]
In Vitro Stability (Proteolytic Resistance) Generally IncreasesPEGylation of alpha-1 antitrypsin with larger PEG chains offered greater protection against proteolysis.[2]
In Vivo Stability (Circulation Half-Life) Generally IncreasesFor methotrexate-loaded chitosan nanoparticles, a longer PEG chain (from 750 Da to 5000 Da) resulted in a longer elimination half-life and a higher area under the concentration-time curve, indicating prolonged circulation.[1]
Thermal Stability Can Increase or Have No Significant EffectPEGylation significantly decreased the propensity of alpha-1 antitrypsin to aggregate upon heat treatment. However, it did not alter the thermodynamic stability of the native protein upon heat-induced denaturation.[2]
Physical Stability (Aggregation) Generally Decreases AggregationThe propensity of alpha-1 antitrypsin to aggregate upon heat treatment was significantly decreased by PEGylation.[2]

Experimental Protocols: Methodologies for Assessment

The following are detailed methodologies for key experiments cited in the comparison of PEG chain length effects.

Solubility Assessment via PEG Precipitation Assay

This method is used to determine the relative solubility of proteins by titrating a crowding agent like PEG until the protein precipitates.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the protein of interest in a suitable buffer. Prepare a series of PEG solutions of varying concentrations.

  • Titration: In a microplate, mix the protein solution with the different concentrations of the PEG solution.

  • Incubation: Seal the plate and incubate for a specified period (e.g., 48 hours at 4°C) to allow for equilibration and precipitation.

  • Separation: Centrifuge the plate to pellet the precipitated protein.

  • Quantification: Carefully transfer the supernatant to a new plate and measure the absorbance at 280 nm to determine the concentration of the remaining soluble protein.

  • Data Analysis: Plot the soluble protein concentration against the PEG concentration. The PEG concentration at which 50% of the protein has precipitated (PEG1/2) is used as a measure of relative solubility.[3][4]

Stability Assessment: In Vitro Proteolytic Degradation

This assay evaluates the ability of PEGylation to protect a protein from enzymatic degradation.

Protocol:

  • Sample Preparation: Prepare solutions of the native and PEGylated protein at the same concentration in a suitable buffer.

  • Enzyme Addition: Add a solution of a protease (e.g., trypsin, chymotrypsin) to both the native and PEGylated protein solutions.

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points, take aliquots from each reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).

  • Analysis: Analyze the samples using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to visualize the degradation of the protein over time. Densitometry can be used to quantify the amount of intact protein remaining at each time point.

Stability Assessment: In Vivo Pharmacokinetic Study

This experiment determines the circulation half-life of a PEGylated molecule in an animal model.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the native and PEGylated molecules intravenously to different groups of animals at a defined dose.

  • Blood Sampling: At predetermined time intervals, collect blood samples from the animals.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Use a suitable analytical method (e.g., ELISA, HPLC, or a radiolabeled tracer method) to measure the concentration of the molecule in the plasma/serum samples at each time point.[5][6]

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t1/2β), area under the curve (AUC), and clearance (CL).[1]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the conceptual relationships and a typical experimental workflow for evaluating the effects of PEG chain length.

cluster_0 PEG Chain Length Modification cluster_1 Physicochemical Properties cluster_2 Biological Stability Increase PEG Chain Length Increase PEG Chain Length Increased Hydrodynamic Radius Increased Hydrodynamic Radius Increase PEG Chain Length->Increased Hydrodynamic Radius Increased Water Solubility Increased Water Solubility Increased Hydrodynamic Radius->Increased Water Solubility Decreased Aggregation Decreased Aggregation Increased Hydrodynamic Radius->Decreased Aggregation Increased Proteolytic Resistance Increased Proteolytic Resistance Increased Hydrodynamic Radius->Increased Proteolytic Resistance Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Radius->Reduced Renal Clearance Prolonged Circulation Half-Life Prolonged Circulation Half-Life Increased Proteolytic Resistance->Prolonged Circulation Half-Life Reduced Renal Clearance->Prolonged Circulation Half-Life

Caption: Relationship between PEG chain length and its effects.

Start Start Synthesize PEGylated Conjugates (Varying PEG Lengths) Synthesize PEGylated Conjugates (Varying PEG Lengths) Start->Synthesize PEGylated Conjugates (Varying PEG Lengths) Characterization Characterization Synthesize PEGylated Conjugates (Varying PEG Lengths)->Characterization Solubility Assessment Solubility Assessment Characterization->Solubility Assessment In Vitro Stability Assessment In Vitro Stability Assessment Characterization->In Vitro Stability Assessment In Vivo Stability Assessment In Vivo Stability Assessment Characterization->In Vivo Stability Assessment Data Analysis & Comparison Data Analysis & Comparison Solubility Assessment->Data Analysis & Comparison In Vitro Stability Assessment->Data Analysis & Comparison In Vivo Stability Assessment->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for evaluating PEG chain length effects.

References

Characterization of m-PEG4-(CH2)3-acid Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides modified with m-PEG4-(CH2)3-acid, offering insights into their characterization and performance relative to other PEGylation strategies. The information presented herein is supported by established experimental protocols and aims to assist researchers in making informed decisions for their drug development programs.

Introduction to Peptide PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to peptides, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance and an extended circulating half-life.[1] Furthermore, the hydrophilic PEG chain can shield the peptide from proteolytic enzymes, enhancing its stability, and can also reduce its immunogenicity.[1]

The choice of the PEG linker is critical as it can significantly influence the physicochemical properties and biological activity of the resulting conjugate.[2][3] Linkers vary in their chain length, chemical linkage to the peptide, and overall architecture. This guide focuses on the characterization of peptides modified with m-PEG4-(CH2)3-acid, a discrete PEG (dPEG®) linker with a four-unit ethylene glycol chain and a terminal carboxylic acid for conjugation.

The m-PEG4-(CH2)3-acid Linker: A Profile

The m-PEG4-(CH2)3-acid linker offers several distinct advantages for peptide modification:

  • Defined Molecular Weight: Unlike traditional polydisperse PEGs, this linker has a precise molecular weight, which simplifies characterization and ensures batch-to-batch consistency of the final conjugate.

  • Hydrophilicity: The tetra-ethylene glycol chain imparts hydrophilicity, which can enhance the solubility of hydrophobic peptides.

  • Stable Amide Linkage: The terminal carboxylic acid group reacts with primary amines (such as the N-terminus or the side chain of lysine residues) to form a highly stable amide bond.[4]

  • Short Spacer Arm: The relatively short length of the PEG chain minimizes the risk of interfering with the peptide's binding to its target receptor, a concern with longer PEG chains.[3][5]

Comparative Analysis of PEGylated Peptides

The performance of a PEGylated peptide is a function of both the peptide itself and the properties of the PEG linker. Below is a comparative summary of how different linker characteristics can impact key peptide attributes.

Propertym-PEG4-(CH2)3-acid LinkerShort-Chain PEG Linkers (General)Long-Chain PEG Linkers (e.g., PEG2000, PEG5000)Linkers with Labile Bonds (e.g., Ester)
Molecular Weight HomogeneousHomogeneous or PolydisperseTypically PolydisperseVaries
Solubility Enhancement ModerateModerateHighVaries
In Vivo Half-life Modest IncreaseModest IncreaseSignificant IncreaseVaries (cleavage can reduce half-life)
Receptor Binding Affinity High Retention ExpectedHigh Retention ExpectedPotential for Reduction[6]High Retention until Cleavage
Proteolytic Stability IncreasedIncreasedSignificantly Increased[7]Increased until Cleavage
Immunogenicity ReducedReducedSignificantly ReducedReduced
Chemical Stability of Linkage High (Amide Bond)High (Amide, Thioether)High (Amide, Thioether)Low (Ester bond susceptible to hydrolysis)[4]
Characterization Complexity LowLow to ModerateHigh (due to polydispersity)[8]Moderate

Experimental Protocols for Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a modified peptide. The following are key experiments and their detailed methodologies.

Confirmation of Modification and Purity Analysis by LC-MS

Objective: To confirm the successful conjugation of the m-PEG4-(CH2)3-acid linker to the peptide and to assess the purity of the final product.

Methodology:

  • Sample Preparation: Dissolve the PEGylated peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • MS System: An electrospray ionization (ESI) mass spectrometer coupled to the LC system.

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the PEGylated peptide.

    • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the modified peptide. The purity is determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram.

In Vitro Stability Assessment in Serum

Objective: To evaluate the stability of the m-PEG4-(CH2)3-acid modified peptide in the presence of serum proteases.

Methodology:

  • Sample Preparation: Prepare a stock solution of the PEGylated peptide (1 mg/mL) in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it into fresh rat or human serum to a final concentration of 100 µg/mL.[7][9]

  • Incubation: Incubate the serum samples at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[7]

  • Protein Precipitation: To stop the enzymatic degradation, add three volumes of ice-cold acetonitrile to each aliquot. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by LC-MS using the method described above.

  • Data Analysis: Quantify the peak area of the intact PEGylated peptide at each time point and plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Solubility Assessment

Objective: To determine the solubility of the PEGylated peptide in aqueous buffers.

Methodology:

  • Sample Preparation: Add increasing amounts of the lyophilized PEGylated peptide to a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Gently agitate the samples at room temperature for 2 hours to allow for dissolution.

  • Centrifugation: Centrifuge the samples at high speed to pellet any undissolved peptide.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved peptide using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains aromatic residues) or by a quantitative amino acid analysis.

  • Data Analysis: The solubility is reported as the maximum concentration of the peptide that remains in solution.

In Vitro Bioactivity Assay (Receptor Binding Assay)

Objective: To assess whether the m-PEG4-(CH2)3-acid modification affects the peptide's ability to bind to its target receptor.

Methodology (Example using a competitive ELISA-based assay): [10]

  • Plate Coating: Coat a 96-well plate with the target receptor overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the unmodified peptide (as a competitor) and the PEGylated peptide. Add these dilutions to the wells along with a fixed concentration of a labeled (e.g., biotinylated) version of the native peptide.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plate and add a labeled secondary detection reagent (e.g., streptavidin-HRP). Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the binding affinity of the test peptide. Calculate the IC50 value, which represents the concentration of the peptide required to inhibit 50% of the binding of the labeled peptide. Compare the IC50 values of the modified and unmodified peptides.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of peptide modification, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_characterization Characterization Peptide Unmodified Peptide Conjugation Conjugation Reaction (e.g., Amide bond formation) Peptide->Conjugation PEG_Linker m-PEG4-(CH2)3-acid PEG_Linker->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification PEG_Peptide PEGylated Peptide Purification->PEG_Peptide LC_MS LC-MS Analysis (Purity & Identity) PEG_Peptide->LC_MS Stability Serum Stability Assay PEG_Peptide->Stability Solubility Solubility Assessment PEG_Peptide->Solubility Bioactivity Bioactivity Assay (Receptor Binding) PEG_Peptide->Bioactivity Signaling_Pathway PEG_Peptide PEGylated Peptide (m-PEG4-(CH2)3-acid) Receptor Cell Surface Receptor PEG_Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response Modulation

References

A Comparative Guide to the Biocompatibility of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been the gold standard for enhancing their biocompatibility and in vivo performance. By increasing hydrodynamic size and masking immunogenic epitopes, PEGylation can extend circulation half-life, improve stability, and reduce immunogenicity. However, the emergence of anti-PEG antibodies and concerns about the non-biodegradability of PEG have spurred the development of alternative biocompatibility-enhancing polymers. This guide provides an objective comparison of the biocompatibility of PEGylated compounds with other alternatives, supported by experimental data and detailed methodologies.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of key biocompatibility parameters.

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Higher IC50 values indicate lower cytotoxicity.

Compound/NanoparticleCell LineAssayIC50 (µg/mL)Reference
Niosomes MCF-7MTT>100[1]
Niosome (Doxorubicin)MCF-7MTT26.4[1]
Niosome-PEG (Doxorubicin)MCF-7MTT36.4[1]
Niosome (Curcumin)MCF-7MTT57.1[1]
Niosome-PEG (Curcumin)MCF-7MTT64.6[1]
Co-loaded Niosome (DOX+Cur)MCF-7MTT15.8[1]
Co-loaded Niosome-PEG (DOX+Cur)MCF-7MTT20.7[1]
MXene Flakes
Bare MXeneMCF-7MTT374.49 (with irradiation)[2]
PEGylated MXeneMCF-7MTT241.16 (with irradiation)[2]
PPGylated MXeneMCF-7MTT272.04 (with irradiation)[2]
Bare MXeneA375MTT427.54 (with irradiation)[2]
PEGylated MXeneA375MTT268.83 (with irradiation)[2]
PPGylated MXeneA375MTT305.87 (with irradiation)[2]
Gold-Iron Alloy Nanoparticles
PEG-Au NPsPC3MTT> 300[3]
PEG-Au-Fe n1 NPsPC3MTT~100[3]
PEG-Au NPsFibroblastsMTT> 300[3]
PEG-Au-Fe n1 NPsFibroblastsMTT~200[3]
Table 2: In Vivo Circulation Half-Life

The circulation half-life (t½) is the time required for the concentration of a compound in the bloodstream to be reduced by half. Longer half-lives are generally desirable for therapeutic efficacy.

CompoundPolymerAnimal ModelElimination Half-Life (t½)Fold IncreaseReference
rhTIMP-1NoneMice1.1 h-[4]
rhTIMP-1PEG20KMice28 h25.5[4]
InterferonNoneMice32 min-[5]
InterferonPAS#1(600)Mice15.85 h~30[5]
hGHNoneMice0.047 h-[5]
hGHPAS#1(600)Mice4.42 h~94[5]
Fe3O4 NanoparticlesZwitterionic Polymer MembraneNot Specified96.0 hNot Applicable[6]
Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue)

Biodistribution data reveals the accumulation of compounds in various organs, which is critical for assessing both efficacy and potential toxicity. Lower accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, is often a key objective.

Nanoparticle FormulationOrgan1 h p.i. (%ID/g)4 h p.i. (%ID/g)24 h p.i. (%ID/g)Reference
Proticles
Non-PEGylated 111In-ProticlesBlood0.06 ± 0.01--[7]
PEGylated 111In-ProticlesBlood0.23 ± 0.01--[7]
Generic Nanoparticles (Meta-analysis)
All NanoparticlesLiver17.56 (NBC)--[8]
All NanoparticlesSpleen12.1 (NBC)--[8]
All NanoparticlesTumor3.4 (NBC)--[8]

p.i. = post-injection. NBC = Nanoparticle Biodistribution Coefficient, representing a normalized accumulation value.

Table 4: Immunogenicity - Anti-PEG Antibody Levels in Humans

The presence of pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) and hypersensitivity reactions.

Patient/Donor GroupAntibody IsotypePrevalenceMedian/Mean Concentration (ng/mL)Reference
Healthy Donors (Germany)IgG~25%~20,000-30,000 (mean)[9]
Healthy Donors (Germany)IgM~15%Not specified[9]
Healthy Donors (US)IgG and/or IgM > 500 ng/mL8%>500[10]
Pregnant WomenTotal anti-PEG Ab19.14%-[9]
Pregnant WomenIgG12.34%273.88 (median)[9]
Pregnant WomenIgG27.03%748.35 (median)[9]
Pregnant WomenIgM10.94%175.07 (median)[9]
Cancer Patients (pre-PLD)IgGVariableVariable[11]
Cancer Patients (post-PLD)IgGNo increaseDecrease observed[11]
Cancer Patients (pre-PLD)IgMVariableVariable[11]
Cancer Patients (post-PLD)IgMNo increaseDecrease observed[11]

PLD = PEGylated Liposomal Doxorubicin

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4.5 x 10³ cells per well and incubate for 24 hours.[12]

  • Serum Starvation (Optional): Replace the medium with serum-free medium and incubate for another 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.[12]

  • MTT Addition: Remove the treatment medium, wash the cells with cold PBS, and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the dissolved formazan at a wavelength of 540-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-500 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Immunogenicity Assays

This assay is used to detect and quantify the presence of anti-PEG antibodies in biological samples.

  • Plate Coating: Coat a high-binding 96-well microplate with a PEG-containing antigen (e.g., NH2-mPEG5000) overnight at room temperature.[5]

  • Blocking: Block the wells with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[5]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.[2]

  • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the isotype of the anti-PEG antibody being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) and incubate for 1 hour.[2]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB or ABTS) and incubate in the dark until a color develops.[6]

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[11]

  • Data Analysis: Quantify the anti-PEG antibody concentration by comparing the sample absorbance to a standard curve generated with known concentrations of a monoclonal anti-PEG antibody.

This assay measures the activation of the complement system, a key component of the innate immune response, which can be triggered by some PEGylated compounds.

  • Serum Incubation: Incubate the test compound with fresh human serum at 37°C for a defined period (e.g., 30 minutes).[10]

  • Reaction Termination: Stop the reaction by adding a sample diluent provided in a commercial ELISA kit.[10]

  • Quantification of Complement Activation Products: Use commercial ELISA kits to measure the levels of specific complement activation markers, such as SC5b-9 (terminal complement complex), C3a, or Bb fragment.[10][16]

  • Data Analysis: Compare the levels of complement activation products in the samples treated with the test compound to those in control samples (serum treated with saline).

Visualizations

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Hemocompatibility Hemocompatibility (Hemolysis Assay) Immunogenicity_vitro Immunogenicity (Complement Activation) Pharmacokinetics Pharmacokinetics (Circulation Half-Life) Biodistribution Biodistribution (Organ Accumulation) Immunogenicity_vivo Immunogenicity (Anti-PEG Antibody Titer) Start PEGylated Compound or Alternative cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro Decision Biocompatibility Profile Acceptable? End_Success Proceed to Further Development Decision->End_Success Yes End_Fail Reformulate or Select Alternative Decision->End_Fail No cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo cluster_in_vivo->Decision Immune_Response_PEG cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response PEG_Compound PEGylated Compound Complement Complement System PEG_Compound->Complement Triggers B_Cell B Cell PEG_Compound->B_Cell Recognized by C3_Convertase C3 Convertase Assembly Complement->C3_Convertase Activation Anaphylatoxins Anaphylatoxins (C3a, C5a) C3_Convertase->Anaphylatoxins Opsonization Opsonization (C3b) C3_Convertase->Opsonization Hypersensitivity Hypersensitivity Reactions Anaphylatoxins->Hypersensitivity Phagocyte Phagocytic Cell (e.g., Macrophage) Opsonization->Phagocyte Enhances Uptake by Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->Complement Activates (Classical Pathway) Clearance Accelerated Blood Clearance (ABC) Phagocyte->Clearance PEG_Alternatives cluster_peg PEGylation cluster_alternatives Alternatives PEG Polyethylene Glycol (PEG) PEG_Pros Pros: - Well-established - Excellent stealth properties - Reduces renal clearance PEG->PEG_Pros PEG_Cons Cons: - Potential immunogenicity (anti-PEG Ab) - Non-biodegradable - Accelerated Blood Clearance (ABC) PEG->PEG_Cons PASylation PASylation (Polypeptides) Alt_Pros Pros: - Biodegradable - Potentially lower immunogenicity - Tunable properties PASylation->Alt_Pros Alt_Cons Cons: - Less established than PEGylation - May have different pharmacokinetic profiles - Long-term safety data still emerging PASylation->Alt_Cons HESylation HESylation (Hydroxyethyl Starch) HESylation->Alt_Pros HESylation->Alt_Cons Zwitterionic Zwitterionic Polymers Zwitterionic->Alt_Pros Zwitterionic->Alt_Cons

References

Validating PROTAC Linker Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the chemical linker connecting the target protein and E3 ligase ligands.[1][][3] This component is far from a passive spacer; its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), thereby dictating the ultimate degradation efficiency of the target protein.[4][5][6] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[7][8][9]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate PROTAC linker efficacy, supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system.[4] A successful PROTAC molecule must facilitate the formation of a productive ternary complex, leading to the ubiquitination of the Protein of Interest (POI) and its subsequent degradation by the proteasome. The linker is the architectural linchpin in this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC Mechanism of Action.

Key Linker Parameters and Their Impact on Efficacy

The optimization of a PROTAC often involves the systematic modification of its linker.[] Researchers typically synthesize libraries of PROTACs with variations in linker design to identify the optimal candidate.[1]

  • Length: Linker length is a critical determinant of ternary complex formation. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[5] Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination.[5][7] Studies have shown that there is often an optimal linker length for maximum degradation efficacy.[10][11] For example, PROTACs targeting TBK1 showed no activity with linkers shorter than 12 atoms, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[1][12]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.

    • Hydrophobicity/Hydrophilicity: Hydrophobic linkers (e.g., alkyl chains) can enhance cell permeability, while hydrophilic linkers (e.g., polyethylene glycol - PEG) can improve solubility and bioavailability.[4][7]

    • Rigidity/Flexibility: Flexible linkers like alkyl and PEG chains can allow the PROTAC to adopt multiple conformations, which can be crucial for forming a productive ternary complex.[1] However, increased rigidity, through the incorporation of motifs like piperazine, piperidine, or alkynes, can sometimes lead to more potent PROTACs by pre-organizing the molecule into a bioactive conformation and improving ternary complex stability.[1][]

  • Attachment Points: The position where the linker is connected to the warhead and the E3 ligase ligand is also crucial for maintaining the binding affinity of each ligand to its respective protein.[5]

Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Metrics Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (PEG, Alkyl, etc.) Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical->Efficacy

Figure 2: Relationship between linker properties and PROTAC efficacy.

Experimental Workflow for Linker Efficacy Validation

A systematic approach is required to validate and compare the efficacy of different PROTAC linkers. The workflow typically involves a series of in vitro and cell-based assays to assess physicochemical properties, target engagement, and degradation performance.

Experimental_Workflow cluster_physchem 1. Physicochemical Profiling cluster_biochem 2. Biochemical & Biophysical Assays cluster_cell 3. Cell-Based Assays Start Design & Synthesize PROTAC Library (Varying Linkers) Permeability Permeability Assays (PAMPA, Caco-2) Start->Permeability Solubility Solubility Assays Start->Solubility Stability Metabolic Stability (Microsomes, Plasma) Start->Stability Binding Binding Assays (FP, SPR, ITC) Binary & Ternary Permeability->Binding Solubility->Binding Stability->Binding Degradation Protein Degradation (Western Blot, ELISA) Binding->Degradation Phenotypic Phenotypic Assays (Cell Viability, etc.) Degradation->Phenotypic Optimization Data Analysis & Lead Optimization Phenotypic->Optimization

Figure 3: Experimental workflow for PROTAC linker validation.

Comparative Data on Linker Performance

Systematic variation of the linker provides crucial structure-activity relationship (SAR) data. The following tables summarize representative data from studies where linker properties were modified.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation

This study demonstrates that PROTACs with linker lengths of 16 atoms or less are preferred for ER degradation in MCF7 cells.[11][13]

PROTAC IDLinker TypeLinker Length (atoms)ER Degradation Efficacy (at 100 nM)Cytotoxicity (IC50 in MCF7 cells)
11 PEG-based12+++~1 µM
12 PEG-based16++++~0.5 µM
13 PEG-based19++>10 µM
14 PEG-based21+>10 µM
(Data synthesized from Cyrus et al. and related reviews.[10][11][13] Efficacy is represented qualitatively for comparison.)

Table 2: Impact of Linker Composition on Permeability and Degradation

Replacing a flexible PEG unit with a more rigid phenyl ring can dramatically improve permeability.[8][14]

PROTAC IDTargetLinker CompositionPermeability (Caco-2, 10⁻⁶ cm/s)Degradation (DC50)
PROTAC 1 SMARCA2/4PEG-basedLowActive
PROTAC 2 SMARCA2/4Phenyl-PEG hybridHighMore Potent
PROTAC 26 BET proteinsAmide-PEG1.5x BaseHook effect at 10 µM
PROTAC 28 BET proteinsEster-PEG7.5x BaseMost Permeable
(Data synthesized from Farnaby et al. and Scott et al.[8])

Detailed Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of PROTACs in a high-throughput manner.[9][15]

  • Methodology:

    • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Compound Preparation: Prepare PROTAC solutions in a donor plate (e.g., PBS at pH 7.4).

    • Assay Setup: Place the filter plate onto an acceptor plate containing buffer. Add the PROTAC solutions to the donor wells on top of the filter plate.

    • Incubation: Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.

    • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Analysis: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.

3. Caco-2 Cell Permeability Assay

  • Objective: To evaluate both passive and active transport of PROTACs across a cellular monolayer, which is considered a gold standard for predicting in vivo absorption.[8][14][15]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for ~21 days until they form a differentiated and polarized monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Measurement (A-to-B): Add the PROTAC solution to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate for a defined period (e.g., 2 hours). Collect samples from both sides.

    • Permeability Measurement (B-to-A): In a separate set of wells, add the PROTAC to the basolateral side and fresh buffer to the apical side to assess efflux.

    • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

    • Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, indicating if the compound is a substrate for efflux transporters.[16]

4. Fluorescence Polarization (FP) for Binding Affinity

  • Objective: To measure the binding affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.[8][14]

  • Methodology:

    • Probe Preparation: A fluorescently labeled ligand (probe) for either the target protein or the E3 ligase is required.

    • Binary Binding Assay: In a microplate, mix a constant concentration of the target protein and the fluorescent probe. Add increasing concentrations of the PROTAC. The PROTAC will compete with the probe, causing a decrease in fluorescence polarization.

    • Ternary Complex Characterization: To measure cooperativity, titrate the PROTAC into a solution containing the target protein, the E3 ligase, and a fluorescent probe for one of the proteins. An increase in binding affinity in the presence of the third component indicates positive cooperativity.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

References

Safety Operating Guide

Proper Disposal of m-PEG4-(CH2)3-acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like m-PEG4-(CH2)3-acid are paramount for ensuring laboratory safety and environmental protection. While many polyethylene glycol (PEG) derivatives are not classified as hazardous substances, adherence to established disposal protocols is essential.[1] This guide provides a clear, step-by-step process for the safe disposal of m-PEG4-(CH2)3-acid.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of m-PEG4-(CH2)3-acid and its waste should be conducted in a well-ventilated area, preferably within a fume hood.[1][2][3]

Key Safety Information:

ParameterGuidelineSource
Eye Contact Flush eyes with water as a precaution.[1] If irritation persists, seek medical attention.[3][1][3]
Skin Contact Wash off with soap and plenty of water.[1][1]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][3][1][3]
Ingestion Rinse mouth with water. Do not induce vomiting.[4][4]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][1]

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled chemical waste container for m-PEG4-(CH2)3-acid and materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Spills:

  • In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1][5]

  • Do not use combustible materials like sawdust for absorption.[5]

  • Once absorbed, sweep or shovel the material into the designated chemical waste container.[3]

  • Ensure the spill area is thoroughly cleaned after waste removal.

3. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[3][5]

  • Protect the container from physical damage.[5]

4. Final Disposal:

  • The final disposal of the chemical waste must be conducted through an approved waste disposal plant.[3]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste container.

  • Crucially, do not flush m-PEG4-(CH2)3-acid or its solutions down the sewer system. [1][5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of m-PEG4-(CH2)3-acid.

start Start: Have m-PEG4-(CH2)3-acid waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect_liquid Pour liquid waste into labeled chemical waste container is_spill->collect_liquid No (liquid waste) collect_solid Collect solid waste into labeled chemical waste container absorb->collect_solid seal_container Seal container tightly collect_solid->seal_container collect_liquid->seal_container store_container Store in a cool, dry, well-ventilated area seal_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_container->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for m-PEG4-(CH2)3-acid.

References

Essential Safety and Logistical Information for Handling m-PEG4-(CH2)3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing m-PEG4-(CH2)3-acid (CAS 874208-84-1), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Summary of Safety and Handling Information

The following table summarizes key safety and logistical data for m-PEG4-(CH2)3-acid.

ParameterInformationSource
Chemical Name m-PEG4-(CH2)3-acidAxisPharm
CAS Number 874208-84-1AxisPharm
Molecular Formula C11H22O6AxisPharm
Molecular Weight 250.29AxisPharm
Appearance Solid powderMedKoo Biosciences[1]
Primary Hazards While shipped as non-hazardous, similar compounds can be harmful if swallowed and toxic to aquatic life.[1][2] Handle with care.MedKoo Biosciences, DC Chemicals
Storage Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[1]MedKoo Biosciences

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize risk and ensure the integrity of the compound during handling.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

  • Eye Protection : Wear chemical safety goggles with side shields.[2]

  • Hand Protection : Use compatible chemical-resistant gloves.

  • Body Protection : Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider impervious clothing.[2]

  • Respiratory Protection : If there is a risk of generating dust, a suitable respirator should be worn.[2]

Preparation and Use
  • Material Handling : Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols.[2]

  • Weighing : If weighing the solid form, do so carefully in a designated area, ensuring minimal dust generation.

  • Solution Preparation : The compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Reaction Conditions : The terminal carboxylic acid can be reacted with primary amine groups.[1] Ensure that all reactions are carried out with appropriate stirring and temperature control.

Accidental Release Measures
  • Spill : In the event of a spill, wear appropriate PPE.[2]

  • Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).[2]

  • Cleaning : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste : Place all contaminated materials into a sealed container for proper disposal.[2]

Disposal Plan

Proper disposal of m-PEG4-(CH2)3-acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material : Dispose of unused m-PEG4-(CH2)3-acid as chemical waste through an approved waste disposal plant.[2] Do not dispose of it down the drain.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as chemical waste.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of m-PEG4-(CH2)3-acid, from receiving to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store at appropriate temperature Receive->Store DonPPE Don PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste Waste->Dispose

Caption: Workflow for the safe handling of m-PEG4-(CH2)3-acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-CH2-acid
Reactant of Route 2
Reactant of Route 2
m-PEG4-CH2-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.